5-Methyl-5-hexen-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylhex-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEDLCPIEKXTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964774 | |
| Record name | 5-Methylhex-5-en-2-ol | |
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Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-88-7 | |
| Record name | 5-Methyl-5-hexen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-hexen-2-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylhex-5-en-2-ol | |
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| Record name | 5-methylhex-5-en-2-ol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-5-hexen-2-ol: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-hexen-2-ol is a secondary allylic alcohol that holds interest in the fields of organic synthesis, natural products chemistry, and potentially as a building block in the development of novel therapeutic agents. Its structure, featuring both a chiral center and a terminal alkene, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed structural analysis, common synthetic methodologies, and a discussion of its reactivity and potential applications.
Part 1: Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.
Structural and Molecular Data
The fundamental structural and molecular information for this compound is summarized in the table below. The presence of a stereocenter at the C2 position means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [3][4][5][6] |
| Molecular Weight | 114.19 g/mol | [3][5] |
| IUPAC Name | 5-methylhex-5-en-2-ol | [3] |
| CAS Number | 50551-88-7 | [3][4][5][6] |
| Canonical SMILES | CC(CCC(=C)C)O | [5] |
| InChI | InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3 | [3][4][6] |
| InChIKey | RIEDLCPIEKXTTL-UHFFFAOYSA-N | [3][4][6] |
Physicochemical Properties
The physicochemical properties of this compound influence its behavior in various solvents and its handling requirements.
| Property | Value | Source |
| Boiling Point | 163.2 °C at 760 mmHg | [5][7] |
| Density | 0.834 g/cm³ | [5][7] |
| Flash Point | 61.6 °C (143.0 °F) | [1][5][7] |
| Vapor Pressure | 0.713 mmHg at 25 °C | [1][5][7] |
| Water Solubility | 4866 mg/L at 25 °C (estimated) | [1][2] |
| logP (o/w) | 1.72350 | [5] |
Part 2: Structural Elucidation and Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Chemical Structure
The molecular structure of this compound is characterized by a six-carbon chain with a methyl group at the 5-position, a double bond between C5 and C6, and a hydroxyl group at the C2 position. The carbon atom at the 2-position is a chiral center.
Caption: 2D Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a doublet for the methyl group at C1, a multiplet for the proton at the chiral center (C2), multiplets for the methylene protons at C3 and C4, singlets for the terminal vinyl protons at C6, and a singlet for the methyl group at C5. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon of the chiral center (C2) bearing the hydroxyl group would appear in the range of 60-70 ppm. The olefinic carbons (C5 and C6) would be found in the downfield region (110-150 ppm). The remaining aliphatic carbons would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[4] Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹, and a C=C stretching vibration around 1650 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely not show a strong molecular ion peak (m/z 114) due to facile fragmentation.[6] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[8] The alpha-cleavage would result in the loss of an ethyl group, leading to a prominent peak at m/z 85.[9]
Part 3: Synthesis and Reactivity
The primary route for the synthesis of this compound is through the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one.
Synthetic Protocol: Reduction of 5-Methyl-5-hexen-2-one
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Causality: The choice of sodium borohydride as the reducing agent is based on its mild nature and high selectivity for reducing ketones and aldehydes, without affecting the carbon-carbon double bond.
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-methyl-5-hexen-2-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermic nature of the reduction reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a runaway reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours) to ensure complete reduction.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) to neutralize the excess borohydride and the resulting borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying: Dry the combined organic layers over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.
Reactivity of the Allylic Alcohol Moiety
As an allylic alcohol, this compound exhibits a range of characteristic reactions. The proximity of the hydroxyl group to the double bond enhances its reactivity.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-methyl-5-hexen-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions.[10][11] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, often with allylic rearrangement.
-
Epoxidation: The double bond can be epoxidized. The presence of the nearby hydroxyl group can direct the stereochemical outcome of the epoxidation, particularly with reagents like m-CPBA or in Sharpless asymmetric epoxidations.[12]
-
Etherification: The alcohol can be converted to an ether through Williamson ether synthesis or by reaction with an alkyl halide under basic conditions.[13]
Caption: Key Reactions of this compound.
Part 4: Applications and Future Perspectives
While direct applications of this compound in drug development are not extensively documented, its structural features suggest several potential uses.
-
Chiral Building Block: The presence of a chiral center makes it a valuable starting material for the asymmetric synthesis of more complex molecules, including natural products and pharmaceuticals.
-
Fragrance and Flavor Precursor: Its precursor, 5-methyl-5-hexen-2-one, is known to be used as a flavoring and fragrance agent.[14][15] This suggests that the alcohol itself or its derivatives could have applications in the fragrance industry.
-
Probe for Mechanistic Studies: As a relatively simple allylic alcohol, it can be used as a model substrate to study the mechanisms of various organic reactions.
For drug development professionals, the interest in this compound lies in its potential as a fragment for incorporation into larger, more biologically active molecules. The ability to functionalize both the alcohol and the alkene moieties provides a high degree of synthetic flexibility.
Part 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
Conclusion
This compound is a versatile chemical compound with a rich chemistry stemming from its bifunctional nature as an allylic alcohol. Its synthesis is straightforward, and it can undergo a variety of transformations, making it a valuable tool for synthetic chemists. While its direct applications in drug development are yet to be fully explored, its potential as a chiral building block and a versatile synthetic intermediate is clear. Further research into the biological activities of its derivatives could open up new avenues for its use in the pharmaceutical industry.
References
- 1. This compound, 50551-88-7 [thegoodscentscompany.com]
- 2. This compound [flavscents.com]
- 3. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 7. Cas 50551-88-7,this compound | lookchem [lookchem.com]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. odinity.com [odinity.com]
- 15. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
An In-depth Technical Guide to 5-Methyl-5-hexen-2-ol (CAS 50551-88-7): Foundational Characterization for Research & Development
This guide provides a comprehensive technical overview of 5-Methyl-5-hexen-2-ol (CAS No. 50551-88-7), a molecule identified in various natural sources. For researchers, scientists, and drug development professionals, the rigorous characterization of any small molecule is the bedrock upon which further investigation is built. Whether a compound is a synthetic intermediate, a potential biomarker, a flavor component, or a fragment for library development, a complete understanding of its properties and analytical profile is non-negotiable. This document eschews a rigid template to deliver a logical, in-depth exploration of this specific molecule, serving as a practical case study in foundational chemical characterization.
Compound Identification and Core Properties
This compound is an unsaturated secondary alcohol. Its structure, containing both a hydroxyl group and a terminal alkene, imparts specific chemical reactivity and physical properties that are critical for its handling, analysis, and potential applications.
Table 1: Physicochemical Properties of this compound
A summary of key physical and chemical properties is essential for experimental design, from solvent selection in synthesis to temperature programming in chromatography. The data below combines experimentally determined values and scientifically robust computational predictions.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 114.19 | g/mol | [1][3][4][7] |
| Appearance | Combustible liquid | - | [1] |
| Boiling Point | 163.2 | °C (at 760 mmHg) | [3][4][8] |
| Density | 0.834 | g/cm³ | [3][4] |
| Flash Point | 61.6 | °C | [3] |
| Refractive Index | 1.432 | - | [3] |
| logP (Octanol/Water) | 1.723 | - | [7] (Calculated) |
| Water Solubility (log) | -1.98 | mol/L | [7] (Calculated) |
Synthesis and Purification Workflow
While commercially available, understanding the synthetic route to a compound is vital for impurity profiling and scale-up considerations. A common and efficient method for producing a secondary alcohol like this compound is the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one (CAS 3240-09-3)[3][6][9].
Diagram 1: Synthetic Workflow via Ketone Reduction
References
- 1. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methylhex-5-en-2-ol | 50551-88-7 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | CAS#:50551-88-7 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 5-Hexen-2-ol, 5-methyl- (CAS 50551-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. ciatej.repositorioinstitucional.mx [ciatej.repositorioinstitucional.mx]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Spectroscopic Data of 5-Methyl-5-hexen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-hexen-2-ol is a secondary alcohol and a terminal alkene, presenting a unique combination of functional groups that yield characteristic spectroscopic signatures. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and utilization in various research and development applications, including as a building block in organic synthesis and drug discovery. This technical guide provides a detailed analysis of the spectroscopic data of this compound, complete with predicted and experimental data, interpretation, and standardized protocols for data acquisition.
Molecular Structure and Key Features
The structure of this compound (C7H14O), with a molecular weight of approximately 114.19 g/mol , incorporates a chiral center at the C2 carbon and a terminal double bond at the C5-C6 position.[1] These features are the primary determinants of its spectral properties.
Caption: Molecular Structure of this compound
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR spectra in common databases, the following data is predicted using reputable NMR prediction software. These predictions provide a reliable estimation of the expected chemical shifts and coupling patterns.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C2 (-CHOH) | ~3.8 | Multiplet | 1H |
| Vinylic Protons (=CH₂) | ~4.7 | Singlet | 2H |
| Methyl Protons on C1 (-CH₃) | ~1.2 | Doublet | 3H |
| Methyl Protons on C5 (-CH₃) | ~1.7 | Singlet | 3H |
| Methylene Protons on C4 (-CH₂-) | ~2.1 | Multiplet | 2H |
| Methylene Protons on C3 (-CH₂-) | ~1.5 | Multiplet | 2H |
| Hydroxyl Proton (-OH) | Variable | Singlet (broad) | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Downfield Region (δ > 3.0 ppm): The proton attached to the carbon bearing the hydroxyl group (C2) is expected to appear around 3.8 ppm due to the deshielding effect of the electronegative oxygen atom. The two vinylic protons on C6 are predicted to be in the 4.7 ppm region, characteristic of terminal alkene protons.
-
Upfield Region (δ < 3.0 ppm): The methyl group attached to the chiral center (C1) will likely appear as a doublet around 1.2 ppm, split by the adjacent C2 proton. The methyl group on the double bond (C7) is expected to be a singlet around 1.7 ppm. The two methylene groups (C3 and C4) will present as complex multiplets due to coupling with neighboring protons.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.
¹³C NMR (Carbon-13) Spectroscopy
The predicted ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C5 (=C(CH₃)₂) | ~145 |
| C6 (=CH₂) | ~110 |
| C2 (-CHOH) | ~68 |
| C4 (-CH₂-) | ~38 |
| C3 (-CH₂-) | ~30 |
| C1 (-CH₃) | ~23 |
| C7 (-CH₃) | ~22 |
Interpretation of the ¹³C NMR Spectrum:
-
Alkene Carbons: The quaternary carbon of the double bond (C5) is expected to be the most downfield, around 145 ppm. The terminal methylene carbon of the double bond (C6) will likely appear around 110 ppm.
-
Carbon Bearing the Hydroxyl Group: The C2 carbon, directly attached to the oxygen, is predicted to have a chemical shift of approximately 68 ppm.
-
Alkyl Carbons: The remaining methylene and methyl carbons will appear in the upfield region of the spectrum, with their specific chemical shifts influenced by their proximity to the electron-withdrawing hydroxyl group and the double bond.
Part 2: Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound from the NIST WebBook displays characteristic absorption bands corresponding to its functional groups.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Alcohol |
| ~3080 | =C-H stretch | Alkene |
| ~2970-2850 | C-H stretch | Alkane |
| ~1650 | C=C stretch | Alkene |
| ~1450 | C-H bend | Alkane |
| ~1375 | C-H bend | Alkane |
| ~1120 | C-O stretch | Secondary Alcohol |
| ~890 | =C-H bend (out-of-plane) | Alkene |
Interpretation of the IR Spectrum:
-
O-H Stretch: A prominent broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding.
-
C-H Stretches: The absorption band around 3080 cm⁻¹ is characteristic of the stretching vibration of the sp² hybridized C-H bonds of the terminal alkene. The series of bands in the 2970-2850 cm⁻¹ range are due to the stretching of sp³ hybridized C-H bonds in the alkyl portion of the molecule.
-
C=C Stretch: A weaker absorption band around 1650 cm⁻¹ corresponds to the C=C stretching vibration of the alkene.
-
C-O Stretch: The strong band observed around 1120 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.
-
=C-H Bend: The out-of-plane bending vibration of the terminal =CH₂ group gives rise to a characteristic strong band around 890 cm⁻¹.
Part 3: Mass Spectrometry (MS)
The mass spectrum of this compound, obtained from the NIST WebBook, provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI).[3]
Key Fragments in the Mass Spectrum:
| m/z | Relative Intensity | Possible Fragment |
| 114 | Low | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 96 | Moderate | [M - H₂O]⁺ |
| 81 | High | [M - H₂O - CH₃]⁺ or Allylic cleavage |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 45 | High | [CH₃CHOH]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) at m/z 114 is expected to be of low intensity, which is typical for alcohols. The fragmentation pattern is dominated by several key processes:
-
Alpha-Cleavage: Cleavage of the bond between C2 and C3 is a favorable fragmentation pathway for secondary alcohols, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 45 ([CH₃CHOH]⁺), which is often a base peak or a very prominent peak.
-
Loss of Water: Dehydration, the elimination of a water molecule (18 Da) from the molecular ion, results in a peak at m/z 96 ([M - H₂O]⁺).
-
Allylic Cleavage: Cleavage of the C4-C5 bond is an example of allylic cleavage, which is favorable due to the formation of a stable allylic cation. This can contribute to the peak at m/z 81 .
-
Further Fragmentation: The fragment at m/z 96 can further lose a methyl group to give the fragment at m/z 81 . The peak at m/z 55 is a common fragment in the mass spectra of unsaturated hydrocarbons.
Caption: Key fragmentation pathways of this compound in Mass Spectrometry.
Part 4: Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Sample Preparation Protocol
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
-
Instrument Setup: Insert the sample into the NMR spectrometer, and perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Background: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method Setup:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Implement a temperature program that provides good separation of the analyte from any impurities (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C).
-
Carrier Gas: Use helium as the carrier gas with a constant flow rate.
-
-
MS Method Setup:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-200).
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.
Conclusion
The spectroscopic data of this compound provides a comprehensive and unique fingerprint for its identification and structural elucidation. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure, including the presence and environment of the secondary alcohol and terminal alkene functional groups. The detailed protocols provided herein serve as a guide for researchers to obtain high-quality spectroscopic data for this and similar compounds.
References
Physical properties of 5-Methyl-5-hexen-2-ol (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 5-Methyl-5-hexen-2-ol
Introduction
This compound is a secondary alcohol with the chemical formula C7H14O. Its structure, featuring both a hydroxyl group and a terminal alkene, makes it a versatile intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of its physical properties is crucial for process design, purification, and quality control. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. It includes established values from the literature, as well as detailed, field-proven protocols for their experimental determination.
Key Physical Properties
The fundamental physical characteristics of this compound are summarized below. These values are essential for predicting its behavior under various laboratory and industrial conditions.
| Property | Value | Source |
| CAS Number | 50551-88-7 | |
| Molecular Formula | C7H14O | |
| Molecular Weight | 114.19 g/mol | |
| Boiling Point | 163.2 °C at 760 mmHg | |
| Density | 0.834 g/cm³ |
Boiling Point: Theory and Experimental Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This property is a critical indicator of purity; a sharp, consistent boiling point typically signifies a pure compound, whereas a wide boiling range often suggests the presence of impurities.
Principle of the Capillary Method (Siwoloboff Method)
The determination of boiling point for small quantities of liquid is commonly achieved using the capillary tube method. This technique relies on the principle that as the liquid is heated, the air trapped in an inverted capillary tube expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. The boiling point is then precisely measured as the temperature at which the liquid re-enters the capillary tube upon cooling, which is when the vapor pressure of the substance equals the atmospheric pressure.
Experimental Protocol for Boiling Point Determination
This protocol outlines a reliable method for determining the boiling point of this compound.
Materials:
-
Sample of this compound
-
Thiele tube or similar heating apparatus (e.g., MelTemp)
-
High-boiling point oil (e.g., mineral oil)
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add a small amount (a few drops) of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bulb of the thermometer is level with the sample.
-
Heating: Immerse the assembly into the oil bath of the Thiele tube. The sample should be positioned near the middle of the oil for even heat distribution.
-
Observation: Begin heating the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, observe the capillary tube.
-
Bubble Stream: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. Record this temperature.
-
Validation: For accuracy, repeat the determination at least two more times. The recorded boiling points should be within a narrow range.
Density: Theory and Experimental Determination
Density is an intrinsic physical property defined as the mass of a substance per unit volume (Density = Mass/Volume). For liquids, density is influenced by temperature; an increase in temperature typically causes a decrease in density due to volume expansion. Therefore, it is crucial to record the temperature at which the density is measured.
Principle of Mass-Volume Measurement
The most direct and fundamental method for determining the density of a liquid involves accurately measuring its mass and volume. An analytical balance is used for precise mass measurement, and a graduated cylinder or pycnometer provides an accurate volume measurement. By performing multiple measurements and averaging the results, high precision and accuracy can be achieved.
Experimental Protocol for Density Determination
This protocol provides a standard procedure for accurately measuring the density of this compound.
Materials:
-
Sample of this compound
-
Analytical balance (calibrated)
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Thermometer
-
Pipette or dropper
Procedure:
-
Initial Mass: Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.
-
Volume Addition: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus for accuracy.
-
Final Mass: Weigh the graduated cylinder containing the liquid and record the combined mass.
-
Temperature Measurement: Measure and record the temperature of the liquid sample.
-
Calculation:
-
Calculate the mass of the liquid by subtracting the initial mass of the empty cylinder from the final mass.
-
Calculate the density by dividing the mass of the liquid by its volume.
-
-
Validation: Repeat the procedure two more times, using different volumes if desired, to ensure the consistency of the results. Calculate the average density.
Conclusion
The boiling point and density of this compound are fundamental physical constants that are indispensable for its synthesis, purification, and application in research and development. The values of 163.2 °C and 0.834 g/cm³ serve as critical benchmarks for identity and purity assessments. By employing the standardized, reproducible protocols detailed in this guide, scientists and researchers can confidently verify these properties, ensuring the integrity and quality of their work.
An In-Depth Technical Guide to 5-Methyl-5-hexen-2-ol: From Natural Occurrence to Synthetic Pathways and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-hexen-2-ol is a secondary alcohol with a branched, unsaturated seven-carbon chain. Its chemical structure, characterized by a hydroxyl group at the second position and a double bond between the fifth and sixth carbons, imparts specific chemical and physical properties that make it a molecule of interest in the study of natural products and as a potential building block in organic synthesis. This guide provides a comprehensive overview of the current scientific knowledge on this compound, covering its discovery and natural occurrence, detailed synthetic methodologies, and analytical characterization techniques.
I. Discovery and Natural Occurrence
The formal "discovery" of this compound is not marked by a singular event or publication. Instead, its identification is intertwined with the broader exploration of volatile organic compounds in natural sources.
Natural Occurrence in Tomatoes
A significant and scientifically validated natural source of this compound is the ripe tomato (Solanum lycopersicum). It is one of the many volatile compounds that contribute to the characteristic aroma profile of the fruit. Research has indicated that this compound is abundant in mature tomatoes. Its biogenesis is linked to the degradation of carotenoids, specifically the oxidative cleavage of lycopene, which first yields 6-methyl-5-hepten-2-one. This ketone then undergoes enzymatic reduction to form this compound.
Unconfirmed Natural Sources
Secondary sources have suggested the presence of the precursor, 5-Methyl-5-hexen-2-one, in hazelnuts and the plant Pluchea arabica.[1] However, extensive reviews of the primary scientific literature on the volatile compounds of roasted hazelnuts and the phytochemical analysis of Pluchea arabica do not currently confirm the presence of either the ketone or this compound.[2][3][4][5][6][7][8][9] Further research is required to validate these initial claims.
II. Synthetic Methodologies
The primary and most efficient route for the synthesis of this compound is through the reduction of its corresponding ketone, 5-Methyl-5-hexen-2-one.
High-Yield Synthesis via Ketone Reduction
A robust and high-yield method involves the reduction of 5-Methyl-5-hexen-2-one using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored for its high selectivity, operational simplicity, and excellent yield.
Reaction Pathway:
References
- 1. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of hazelnut volatilome evolution during roasting by PTR-ToF-MS, GC-IMS, GC-MS and advanced data mining methods [iris.unitn.it]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of natural and roasted Turkish tombul hazelnut (Corylus avellana L.) volatiles and flavor by DHA/GC/MS and descriptive sensory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volatile aroma component of natural and roasted hazelnut varieties using solid-phase microextraction gas chromatography/mass spectrometry | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Selective Synthesis of 5-Methyl-5-hexen-2-ol
Abstract
The selective reduction of α,β-unsaturated ketones to their corresponding allylic alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for natural product synthesis, medicinal chemistry, and materials science. This guide focuses on the synthesis of 5-methyl-5-hexen-2-ol from its precursor, 5-methyl-5-hexen-2-one. We will dissect the core chemical challenge—achieving 1,2-carbonyl reduction while preserving the adjacent alkene—and present a comprehensive analysis of the most effective synthetic strategies. This document provides a detailed, field-proven protocol for the Luche reduction, an examination of the alternative Meerwein-Ponndorf-Verley (MPV) reduction, the underlying mechanistic principles of each, and rigorous safety protocols necessary for successful and safe execution.
Introduction: The Challenge of Chemoselectivity
The conversion of 5-methyl-5-hexen-2-one, an α,β-unsaturated ketone (or enone), to this compound, an allylic alcohol, is a classic example of a chemoselective reduction. The substrate presents two primary electrophilic sites susceptible to nucleophilic attack by a hydride reagent: the carbonyl carbon (C2) and the β-alkene carbon (C4).
-
1,2-Addition: Nucleophilic attack at the carbonyl carbon (the desired pathway) results in the formation of the allylic alcohol.
-
1,4-Conjugate Addition: Attack at the β-carbon leads to an enolate intermediate, which, upon workup, yields the saturated ketone, 5-methyl-2-hexanone.
Standard hydride reagents, such as sodium borohydride (NaBH₄) on its own, are considered "soft" nucleophiles and have a propensity to undergo 1,4-conjugate addition with enones.[1] Therefore, achieving a high yield of this compound necessitates a carefully chosen synthetic methodology that biases the reaction exclusively toward 1,2-addition.
Comparative Analysis of Synthetic Strategies
Several methods can be employed to reduce a ketone, but only a subset offers the high degree of selectivity required for this transformation.
| Method | Key Reagents | Selectivity Principle | Advantages | Disadvantages |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O, Methanol | Hardening of the hydride reagent via in-situ formation of alkoxyborohydrides.[2] | High 1,2-selectivity, mild conditions (0 °C to RT), rapid reaction times, operational simplicity.[1][2] | Requires stoichiometric lanthanide salt. |
| MPV Reduction | Al(Oi-Pr)₃, Isopropanol | Reversible hydride transfer from aluminum isopropoxide to the ketone via a six-membered transition state.[3][4] | Highly chemoselective for carbonyls over alkenes/alkynes, uses inexpensive reagents.[4][5] | Equilibrium reaction, often requires removal of acetone byproduct to drive to completion; can be slow.[6][7] |
| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Adsorption onto a metal surface and delivery of hydrogen atoms. | Effective for reducing many functional groups. | Poorly selective for this transformation; typically reduces both the C=C and C=O bonds. |
Based on this analysis, the Luche reduction emerges as the premier choice for this specific synthesis due to its high selectivity, speed, and mild operating conditions. The MPV reduction stands as a robust and highly chemoselective alternative.
Featured Protocol: The Luche Reduction
The Luche reduction, first reported by Jean-Louis Luche in 1978, is a powerful and reliable method for the 1,2-reduction of enones.[1] Its efficacy stems from the addition of a cerium(III) salt, typically CeCl₃·7H₂O, to a standard sodium borohydride reduction in a protic solvent like methanol.
The Causality of Selectivity: Mechanistic Insights
The remarkable selectivity of the Luche reduction is not merely an empirical observation but is grounded in the principles of Hard and Soft Acids and Bases (HSAB) theory.[1]
-
Activation of the Carbonyl: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen. In the methanolic solvent, this coordination enhances the electrophilicity (hardness) of the carbonyl carbon.
-
Hardening the Nucleophile: In parallel, the cerium salt catalyzes the rapid reaction between sodium borohydride and the methanol solvent to form sodium trimethoxyborohydride, NaBH(OCH₃)₃.[8] This new boron species is a "harder" hydride donor than NaBH₄.
-
Selective Attack: According to HSAB theory, hard electrophiles (the activated carbonyl) react preferentially with hard nucleophiles (the methoxyborohydride).[1] This drives the reaction overwhelmingly toward 1,2-addition, suppressing the 1,4-addition pathway.
Caption: Mechanism of the Luche Reduction.
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents:
-
5-Methyl-5-hexen-2-one (C₇H₁₂O, MW: 112.17 g/mol )[9]
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, MW: 372.58 g/mol )
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.61 g (50.0 mmol, 1.0 equiv) of 5-methyl-5-hexen-2-one and 18.63 g (50.0 mmol, 1.0 equiv) of CeCl₃·7H₂O in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to approximately 0 °C. The solution should be a clear, colorless slurry.
-
Addition of Reductant: While stirring vigorously, add 1.89 g (50.0 mmol, 1.0 equiv) of sodium borohydride in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and do not seal the flask. Monitor the addition rate to control the effervescence.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Continue stirring for 5 minutes.
-
Workup - Extraction: Remove the flask from the ice bath. Reduce the volume of methanol on a rotary evaporator. Transfer the resulting aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by distillation to obtain pure this compound.
Data and Safety Summary
| Parameter | Value | Notes |
| 5-Methyl-5-hexen-2-one | 5.61 g (50.0 mmol) | Starting material[9] |
| CeCl₃·7H₂O | 18.63 g (50.0 mmol) | 1.0 equivalent |
| Sodium Borohydride | 1.89 g (50.0 mmol) | 1.0 equivalent |
| Solvent | Methanol (100 mL) | Anhydrous grade recommended |
| Temperature | 0 °C | Crucial for selectivity and safety |
| Reaction Time | ~30 minutes | Monitor by TLC |
| Expected Product MW | 114.19 g/mol | This compound[10] |
| Expected Yield | >95% | Literature precedent for Luche reductions |
Critical Safety Information:
-
Sodium Borohydride (NaBH₄): Highly flammable solid. Reacts violently with water and acids to produce flammable hydrogen gas.[11] Causes severe skin burns and eye damage. Handle under an inert atmosphere if possible, and always add slowly to the reaction mixture.[12]
-
Cerium(III) Chloride (CeCl₃): Causes skin and serious eye irritation/damage.
-
Methanol & Diethyl Ether: Highly flammable liquids. All operations must be performed away from ignition sources.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Alternative Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a classic example of a transfer hydrogenation. It is highly chemoselective for aldehydes and ketones and will not reduce alkene or alkyne functionalities, making it an excellent conceptual alternative.[4][5]
Mechanistic Rationale
The reaction is an equilibrium process catalyzed by a metal alkoxide, typically aluminum isopropoxide [Al(Oi-Pr)₃]. The ketone substrate and the catalyst form a coordination complex. A hydride is then transferred from the isopropoxide ligand to the carbonyl carbon via a six-membered cyclic transition state.[3][4] The product alcohol is released, and the oxidized isopropoxide (acetone) dissociates. To drive the reaction to completion, an excess of the sacrificial alcohol (isopropanol) is used, and the low-boiling acetone is often removed by distillation.[6]
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 7. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. nj.gov [nj.gov]
Introduction: Understanding 5-Methyl-5-hexen-2-ol
An In-Depth Technical Guide to the Core Reactions of 5-Methyl-5-hexen-2-ol
This guide provides a comprehensive technical overview of the principal chemical transformations involving this compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the reactivity of its core functional groups—the secondary alcohol and the terminal alkene. The protocols described herein are grounded in established chemical principles, offering a framework for the synthesis of novel derivatives.
This compound is a bifunctional organic molecule featuring a secondary alcohol and a terminal disubstituted alkene. This structure presents two distinct sites for chemical modification, allowing for a diverse range of synthetic applications. Its physical and chemical properties are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 50551-88-7 | [1][2] |
| Boiling Point | 163.2°C at 760 mmHg | [3][4] |
| Density | 0.834 g/cm³ | [3][4] |
| Flash Point | 61.6°C | [3][4] |
| pKa | 15.16 ± 0.20 (Predicted) | [3][4] |
The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 5-Methyl-5-hexen-2-one.[3][5] This transformation is typically achieved with high fidelity using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5] The choice of reagent is critical; NaBH₄ is preferred for its milder nature and compatibility with protic solvents, making it a safer and more experimentally convenient option for selectively reducing the ketone without affecting the alkene.
Core Reaction Pathways
The reactivity of this compound can be logically divided into transformations of the alcohol moiety and additions to the alkene group. The following diagram illustrates these primary reaction pathways.
Caption: Primary reaction pathways of this compound.
Reactions Involving the Alcohol Functional Group
Oxidation to 5-Methyl-5-hexen-2-one
The oxidation of the secondary alcohol back to its parent ketone is a fundamental transformation. The primary challenge is to achieve this conversion with high selectivity, preserving the integrity of the carbon-carbon double bond. Harsh oxidizing agents risk cleaving the alkene. Therefore, milder, more selective reagents are mandated.
Causality of Reagent Choice: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are exemplary choices. They operate under anhydrous conditions, which prevents the formation of over-oxidation byproducts and minimizes side reactions with the alkene. PCC is a complex of chromium trioxide with pyridine and HCl, which provides a controlled delivery of the oxidant. DMP is a hypervalent iodine compound that offers a metal-free, mild alternative with a simple workup.
Experimental Protocol: PCC Oxidation
-
Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).
-
Reagent Addition: Pyridinium chlorochromate (PCC, 1.5 equivalents) and powdered 4Å molecular sieves (equal weight to PCC) are added to the flask. The sieves absorb water, ensuring anhydrous conditions.
-
Substrate Addition: this compound (1.0 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction mixture will turn into a dark, tarry suspension.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove chromium salts. The filter cake is washed thoroughly with additional diethyl ether.
-
Purification: The combined filtrates are concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Methyl-5-hexen-2-one.[6]
Fischer Esterification
Esterification of the secondary alcohol with a carboxylic acid under acidic catalysis is a classic and robust method for derivatization. This equilibrium-controlled reaction requires the removal of water to drive it towards the product.
Causality of Conditions: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by the alcohol. Using the carboxylic acid itself or a solvent like toluene with a Dean-Stark apparatus allows for the azeotropic removal of water, shifting the equilibrium to favor ester formation.[7]
Experimental Protocol: Acetic Ester Synthesis
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and toluene (sufficient to fill the trap).
-
Catalyst Addition: Add 3-4 drops of concentrated sulfuric acid as the catalyst.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, providing a visual indicator of reaction progress. Continue reflux until no more water is collected (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Reactions Involving the Alkene Functional Group
Catalytic Hydrogenation
The selective saturation of the terminal double bond to produce 5-Methyl-2-hexanol is achieved via catalytic hydrogenation. This reaction adds molecular hydrogen across the alkene in the presence of a metal catalyst.
Causality of Catalyst Choice: Palladium on activated carbon (Pd/C) is the workhorse catalyst for this transformation. It is highly active for the hydrogenation of alkenes under mild conditions (room temperature, low H₂ pressure).[8] The use of low pressure and temperature is crucial to prevent the hydrogenolysis (cleavage) of the C-O bond of the secondary alcohol.
Experimental Protocol: Hydrogenation using Pd/C
-
Setup: A heavy-walled hydrogenation flask is charged with this compound (1.0 eq) dissolved in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added carefully (typically 1-5 mol %). Caution: Pd/C is pyrophoric and should be handled in an inert atmosphere or wetted with solvent.
-
Hydrogenation: The flask is connected to a hydrogen gas source (e.g., a balloon or a Parr hydrogenator). The atmosphere is purged by evacuating and backfilling with hydrogen three times.
-
Reaction: The mixture is stirred vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature. Reaction completion is monitored by TLC or GC-MS.
-
Workup: Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen or argon. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield 5-Methyl-2-hexanol, which is often pure enough for subsequent use. Further purification can be done by distillation.
Epoxidation
The conversion of the alkene to an epoxide (oxirane) ring is a valuable transformation for introducing further functionality. This reaction creates a strained three-membered ring that is susceptible to nucleophilic ring-opening.
Causality of Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for epoxidation.[9] It is commercially available, relatively stable, and delivers an oxygen atom cleanly. The reaction proceeds via a concerted mechanism, often called the "butterfly" mechanism. Alternative "green" systems using hydrogen peroxide with a catalyst are also viable.[10][11]
Caption: Experimental workflow for the epoxidation of this compound.
Experimental Protocol: m-CPBA Epoxidation
-
Setup: this compound (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask and cooled to 0°C in an ice bath.
-
Reagent Addition: m-CPBA (1.1 eq, ~77% purity) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature. It is monitored by TLC for the disappearance of the starting material (typically 2-4 hours).
-
Workup: The reaction is cooled back to 0°C and quenched by the slow addition of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. The mixture is then diluted with DCM and transferred to a separatory funnel.
-
Extraction & Washing: The organic layer is separated and washed with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 5,6-Epoxy-5-methyl-2-hexanol.
Summary and Future Outlook
This compound is a versatile building block whose dual functionality permits a wide array of selective chemical modifications. The protocols outlined in this guide for oxidation, esterification, hydrogenation, and epoxidation represent the core reactions that unlock its synthetic potential. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target either the alcohol or the alkene group, enabling the creation of a diverse library of compounds for applications in drug discovery, fragrance development, and polymer science. Further exploration into asymmetric transformations, such as chiral epoxidation or resolution, could provide access to enantiomerically pure derivatives, significantly expanding the utility of this valuable intermediate.[9]
References
- 1. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. Cas 50551-88-7,this compound | lookchem [lookchem.com]
- 5. odinity.com [odinity.com]
- 6. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stereoisomers of 5-Methyl-5-hexen-2-ol: Synthesis, Separation, and Analysis for Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule to exist as non-superimposable mirror images, or enantiomers, can have profound implications for its pharmacological and toxicological profile. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse reactions.[1] This guide focuses on the stereoisomers of 5-Methyl-5-hexen-2-ol, a chiral secondary allylic alcohol. While not a current therapeutic agent itself, its structural motifs are prevalent in numerous biologically active natural products and pharmaceuticals.[2][3] Understanding the synthesis and analysis of its individual stereoisomers provides a valuable framework for researchers engaged in the discovery and development of novel chiral drugs.
This technical guide provides a comprehensive overview of the stereoselective synthesis of this compound, detailed protocols for the separation and analysis of its enantiomers, and a discussion of the significance of its stereochemistry in the context of drug development.
The Stereochemistry of this compound
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to a pair of enantiomers: (R)-5-Methyl-5-hexen-2-ol and (S)-5-Methyl-5-hexen-2-ol.
Part 1: Stereoselective Synthesis of this compound
The most efficient pathway to enantioenriched this compound involves a two-step process: the synthesis of the prochiral precursor, 5-methyl-5-hexen-2-one, followed by its asymmetric reduction.
Step 1: Synthesis of the Precursor Ketone: 5-Methyl-5-hexen-2-one
A reliable and cost-effective method for the synthesis of 5-methyl-5-hexen-2-one is the alkylation of a β-ketoester, followed by decarboxylation. The Organic Syntheses procedure provides a well-established protocol with a respectable yield.[4]
Reaction Scheme:
Caption: Synthesis of 5-Methyl-5-hexen-2-one.
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., argon), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve the sodium) with cooling.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise via the addition funnel at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete enolate formation.
-
Alkylation: Add methallyl chloride (1.05 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 16 hours.
-
Workup and Decarboxylation: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add a 10% aqueous solution of sodium hydroxide and reflux for 2 hours to saponify the ester. Cool the mixture and acidify with dilute sulfuric acid to a pH of ~2. Heat the acidified mixture to reflux for 2 hours to effect decarboxylation.
-
Purification: Cool the reaction mixture and extract with diethyl ether (3x). Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 5-methyl-5-hexen-2-one.
Step 2: Asymmetric Reduction of 5-Methyl-5-hexen-2-one
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of prochiral ketones, including α,β-unsaturated ketones, to their corresponding chiral alcohols.[5][6][7] This reaction utilizes a chiral oxazaborolidine catalyst to direct the facial attack of a borane reducing agent on the carbonyl group.[8][9][10]
Reaction Scheme:
Caption: CBS Reduction of 5-Methyl-5-hexen-2-one.
-
Catalyst and Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, place a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene). Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.0 eq) dropwise at 0 °C. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve 5-methyl-5-hexen-2-one (1.0 eq), previously dried azeotropically with toluene, in anhydrous THF. Cool this solution to -78 °C.
-
Reduction: Transfer the ketone solution to the catalyst-borane mixture via cannula, dropwise, at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching and Workup: Slowly add methanol to the reaction mixture at -78 °C to quench the excess borane. Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched (S)-5-Methyl-5-hexen-2-ol. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Part 2: Separation and Analysis of Stereoisomers
The accurate determination of enantiomeric excess (e.e.) is crucial for validating the success of an asymmetric synthesis and for the quality control of chiral compounds in drug development. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the premier techniques for this purpose.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral GC, particularly with cyclodextrin-based stationary phases, is a powerful tool for separating the enantiomers of volatile compounds like this compound.[11][12][13][14]
-
Column: A chiral capillary column, such as a Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Hydrogen or Helium at a constant flow.
-
Injector: Split/splitless injector at 230 °C.
-
Oven Program: A typical starting point is an initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 2 °C/min to 180 °C, and a final hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Sample Preparation: Prepare a dilute solution of the enantioenriched alcohol in a suitable solvent (e.g., dichloromethane or diethyl ether).
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or for preparative-scale separations, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly versatile for the separation of a wide range of chiral compounds, including alcohols.[15][16]
-
Column Selection: Screen several polysaccharide-based chiral columns, such as Chiralpak® AD-H (amylose-based) and Lux® Cellulose-3 (cellulose-based).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
Polar Organic Mode: Use a mobile phase of 100% methanol or acetonitrile.
-
-
Optimization: Adjust the ratio of the mobile phase components, the flow rate, and the column temperature to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the analyte has some absorbance (if applicable) or a refractive index detector.
| Parameter | Starting Condition | Notes |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | A versatile column for a broad range of chiral compounds. |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Adjust the isopropanol percentage for optimal resolution. |
| Flow Rate | 1.0 mL/min | Can be adjusted to improve resolution and analysis time. |
| Temperature | Ambient (or controlled at 25 °C) | Lower temperatures can sometimes improve enantioselectivity. |
| Detection | UV at 210 nm or Refractive Index | The analyte has weak UV absorbance. |
| Injection Volume | 10 µL | |
| Sample Conc. | 1 mg/mL in mobile phase |
Part 3: Relevance in Drug Development
The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors is a cornerstone of modern drug design.[17] Therefore, the ability to synthesize and analyze enantiomerically pure this compound is a valuable capability for medicinal chemists. It allows for the exploration of structure-activity relationships (SAR) in a stereochemically defined manner, which is essential for the development of safe and effective chiral drugs.
Caption: Workflow for Stereoselective Synthesis and Analysis.
Conclusion
This technical guide has provided a detailed roadmap for the stereoselective synthesis and analysis of the enantiomers of this compound. By leveraging the well-established Corey-Bakshi-Shibata reduction, researchers can access enantioenriched forms of this chiral secondary allylic alcohol. The subsequent chiral GC and HPLC analysis protocols offer robust methods for the crucial determination of enantiomeric purity. For professionals in drug development, a firm grasp of these techniques is essential for the rational design and synthesis of the next generation of safe and effective chiral therapeutics.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 4. odinity.com [odinity.com]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.sk [hplc.sk]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. benchchem.com [benchchem.com]
- 17. longdom.org [longdom.org]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemistry of Allylic Alcohols
Introduction: The Unique Versatility of Allylic Alcohols
Allylic alcohols are a class of organic compounds where a hydroxyl (–OH) group is attached to an sp³-hybridized carbon atom, which is adjacent to a carbon-carbon double bond (C=C).[1][2][3] This structural motif, seemingly simple, imparts a unique and enhanced reactivity profile compared to saturated alcohols, making them exceptionally versatile building blocks in organic synthesis.[1][4] Their importance lies in the electronic interplay between the alcohol functionality and the adjacent π-system. This proximity allows for the stabilization of reactive intermediates (carbocations, radicals) through resonance, a feature that governs their characteristic transformations.[2][5][6]
Physically, the simplest member, allyl alcohol, is a colorless liquid with a pungent odor, and it is soluble in water.[6][7][8] This guide provides an in-depth exploration of the core chemistry of allylic alcohols, focusing on their synthesis and their most significant and synthetically useful reactions. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed protocols for key reactions.
Part 1: Synthesis of Allylic Alcohols
The strategic placement of the hydroxyl group and the double bond makes the synthesis of allylic alcohols a critical topic in synthetic methodology. Numerous methods have been developed, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
Key Synthetic Strategies
-
From Alkynes : Alkynes serve as versatile precursors for allylic alcohols.
-
Nickel-Catalyzed Coupling : A direct coupling of alkynes and methanol, catalyzed by nickel, provides access to allylic alcohols with high atom economy.[4]
-
Reductive Coupling : The reductive coupling of terminal alkynes with α-chloro boronic esters, followed by in-situ oxidation, yields E-allylic alcohols with excellent regioselectivity.[9][10]
-
Copper-Catalyzed Hydrocarbonylative Coupling : This method allows for the synthesis of allylic alcohols from alkynes and a range of alkyl halides.[11]
-
-
From Carbonyl Compounds : The addition of vinyl nucleophiles to aldehydes and ketones is a classic and reliable method.
-
Enantioselective Vinylation : The catalytic, enantioselective vinylation of aldehydes can produce chiral allylic alcohols, which are valuable precursors for other chiral molecules like allylic amines via subsequent rearrangements.[9]
-
-
From α,β-Unsaturated Systems : Selective reduction of α,β-unsaturated aldehydes and ketones is a common approach.
-
Luche Reduction : This method uses NaBH₄ in the presence of a lanthanide salt like CeCl₃ to selectively reduce the carbonyl group over the alkene, minimizing 1,4-addition byproducts.
-
Organocatalytic Routes : A powerful one-pot sequence involving the enantioselective epoxidation of cyclic enones, followed by a Wharton transposition, yields optically active allylic alcohols.[12]
-
Summary of Synthetic Methods
| Starting Material | Method | Reagents/Catalyst | Key Features |
| Alkynes | Ni-Catalyzed Coupling | Ni(COD)₂, N-heterocyclic carbene ligand, Methanol | High atom-, step-, and redox-economy.[4] |
| Terminal Alkynes | Reductive Coupling | α-chloro boronic ester, Copper catalyst | Convergent synthesis, highly selective for E-alkenes.[10] |
| Aldehydes | Enantioselective Vinylation | Vinylzinc reagents, Chiral catalyst | Access to chiral allylic alcohols with high enantiomeric excess.[9] |
| α,β-Unsaturated Enones | Organocatalytic Epoxidation/Wharton Transposition | Organocatalyst, Hydrazine, Acetic Acid | One-pot synthesis of optically active allylic alcohols.[12] |
| Alkenes | Allylic C-H Carboxylation | Pd(OAc)₂, sox ligand, Benzoquinone | Direct functionalization of C-H bonds to form allylic esters.[13] |
Part 2: The Core Reactivity of Allylic Alcohols
The reactivity of allylic alcohols is dominated by the synergy between the hydroxyl group and the adjacent double bond. This allows for a diverse array of transformations, including oxidations, epoxidations, rearrangements, and substitutions, often with high levels of regio- and stereocontrol.
Logical Flow of Allylic Alcohol Transformations
The following diagram illustrates the central role of allylic alcohols as hubs for diverse chemical transformations.
References
- 1. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 2. m.youtube.com [m.youtube.com]
- 3. britannica.com [britannica.com]
- 4. Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. sltchemicals.com [sltchemicals.com]
- 7. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pnas.org [pnas.org]
- 13. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
A Technical Guide to Emerging Research Frontiers in Unsaturated Alcohols
Introduction: The Enduring Potential of Unsaturated Alcohols
Unsaturated alcohols, organic compounds characterized by the presence of at least one hydroxyl group and one or more carbon-carbon double or triple bonds, represent a cornerstone of modern chemical synthesis and innovation.[1][2] Their unique bifunctionality—the nucleophilic hydroxyl group and the reactive π-system—renders them exceptionally versatile synthons for constructing complex molecular architectures.[3][4] Beyond their foundational role in academic research, they are pivotal in numerous industries, serving as key intermediates in the production of pharmaceuticals, polymers, fragrances, and fine chemicals.[5][6][7][8]
This technical guide moves beyond established chemistry to illuminate three burgeoning research domains where novel unsaturated alcohols are poised to drive significant advancements. We will explore their application in the asymmetric synthesis of chiral drug precursors, their use as functional modifiers in polymer chemistry, and the deployment of biocatalytic systems for their selective transformation. This document is designed for researchers, scientists, and drug development professionals, providing not only a strategic overview but also actionable, detailed methodologies to foster innovation in the field.
Part 1: Asymmetric Synthesis of Chiral Unsaturated Alcohols for Bioactive Molecule Development
The chirality of a molecule is critical in pharmacology, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. The catalytic asymmetric synthesis of chiral alcohols from prochiral ketones and imines is a paramount strategy for producing enantiomerically pure compounds.[9] Within this field, chiral unsaturated alcohols, particularly epoxy alcohols, serve as exceptionally powerful building blocks for the synthesis of complex natural products and active pharmaceutical ingredients.[10][11][12]
Core Concept: Leveraging Chirality for Enhanced Biological Targeting
The precise three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets like enzymes and receptors. By synthesizing unsaturated alcohols in an enantiomerically pure form, we can construct more specific and effective therapeutic agents. The Sharpless Asymmetric Epoxidation (SAE) stands out as a robust and highly predictable method for creating chiral 2,3-epoxy alcohols, which are versatile intermediates for a multitude of transformations.[10][11]
Methodology 1: Sharpless Asymmetric Epoxidation of Unsaturated Allylic Alcohols
The SAE reaction facilitates the enantioselective epoxidation of a primary or secondary allylic alcohol using tert-butyl hydroperoxide (TBHP) as the oxidant. The stereochemical outcome is reliably controlled by the chirality of the diethyl tartrate (DET) ligand used in the titanium-isopropoxide catalyst system.[10][12]
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry dichloromethane (CH₂Cl₂). Cool the flask to -20°C.
-
To the cooled solvent, add titanium(IV) isopropoxide (Ti(OⁱPr)₄) via syringe, followed by the dropwise addition of a solution of the appropriate chiral diethyl tartrate (either (+)-DET or (-)-DET) in CH₂Cl₂. The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation.[10]
-
Stir the resulting mixture at -20°C for 30 minutes to allow for the formation of the active catalyst complex.
-
Epoxidation Reaction: Add the allylic alcohol substrate to the catalyst mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene or isooctane dropwise to the reaction mixture while maintaining the temperature at -20°C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Monitoring and Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or a 10% aqueous solution of tartaric acid.
-
Workup and Purification: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours. Filter the mixture through a pad of Celite® to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the enantiomerically enriched epoxy alcohol. Enantiomeric excess (% ee) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Causality of Experimental Choices:
-
Anhydrous Conditions: The titanium catalyst is extremely sensitive to moisture, which would lead to catalyst decomposition and loss of enantioselectivity.
-
Low Temperature (-20°C): Maintaining a low temperature is critical for maximizing the enantioselectivity of the reaction by stabilizing the chiral catalyst-substrate complex and minimizing non-selective background reactions.[10]
-
Choice of DET Enantiomer: The facial selectivity of the epoxidation is predictable. Using (+)-DET directs the epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face, allowing for the synthesis of either epoxide enantiomer.[10]
Visualization: Synthetic Pathway to a Bioactive Target
The following workflow illustrates how a chiral unsaturated epoxy alcohol, synthesized via SAE, can be elaborated into a complex, biologically active molecule.
Caption: Synthetic workflow from an unsaturated alcohol to a complex cyclic molecule.
Part 2: Functional Polyolefins via Catalytic Polymerization with Unsaturated Alcohols
Polyolefins, such as polyethylene and polypropylene, are ubiquitous materials valued for their low cost and chemical inertness. However, their lack of functional groups limits their application in advanced materials where properties like adhesion, printability, or biocompatibility are required. A novel research area involves using unsaturated alcohols as chain-transfer agents (CTAs) during olefin polymerization to introduce highly reactive aldehyde functionalities at the polymer chain ends.[13][14]
Core Concept: End-Functionalization of Inert Polymers
The strategic introduction of a reactive handle, such as an aldehyde, onto a polymer chain transforms it from a passive material into a versatile platform for further chemical modification. Palladium diimine catalysts are particularly well-suited for this task due to their tolerance of polar functional groups, like the hydroxyl group of the unsaturated alcohol.[13] The process involves the incorporation of the unsaturated alcohol into the growing polymer chain, followed by isomerization and β-hydride elimination, which releases an aldehyde-terminated polymer and regenerates the active catalyst.[13]
Methodology: Palladium-Diimine Catalyzed Polymerization with an Unsaturated Alcohol CTA
This protocol describes the polymerization of an α-olefin (e.g., 1-hexene) using a palladium diimine catalyst in the presence of an unsaturated alcohol (e.g., 5-hexen-1-ol) as a chain-transfer agent.
Experimental Protocol:
-
Catalyst and Reagent Preparation: All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. The palladium diimine catalyst is synthesized according to established literature procedures. Solvents must be rigorously dried and deoxygenated.
-
Polymerization Setup: In a glovebox, charge a high-pressure reactor vessel with the desired amount of the palladium diimine catalyst.
-
Monomer and CTA Addition: Add the solvent (e.g., dichloromethane), the α-olefin monomer (e.g., 1-hexene), and the unsaturated alcohol chain-transfer agent (e.g., 5-hexen-1-ol) to the reactor. The ratio of monomer to CTA is the primary determinant of the final polymer's molecular weight.[13]
-
Reaction Execution: Seal the reactor, remove it from the glovebox, and place it in a temperature-controlled heating block. Stir the reaction mixture for the specified time (e.g., 20 hours).
-
Termination and Precipitation: After the reaction period, cool the reactor and vent any excess pressure. Quench the reaction by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as acidified methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer/CTA, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn, Mw) and dispersity (Đ) using Gel Permeation Chromatography (GPC). The efficiency of aldehyde end-capping can be quantified using ¹H NMR spectroscopy by integrating the aldehyde proton signal relative to the polymer backbone signals.
Causality of Experimental Choices:
-
Palladium Diimine Catalyst: This class of late-transition metal catalysts is chosen for its high activity in olefin polymerization and its exceptional tolerance towards the hydroxyl functional group of the CTA, preventing catalyst deactivation.[13]
-
5-hexen-1-ol as CTA: The separation of the double bond and the hydroxyl group by several carbons ensures that the insertion rate of the CTA is comparable to that of the α-olefin monomer, leading to uniform incorporation and predictable molecular weights.[13]
-
Inert Atmosphere: The catalyst is air- and moisture-sensitive, requiring anaerobic and anhydrous conditions to maintain its catalytic activity.
Data Presentation: Control of Polymer Properties
The molecular weight of the resulting aldehyde-capped polymer can be precisely tuned by adjusting the initial ratio of the olefin monomer to the unsaturated alcohol chain-transfer agent.
| Run | [1-Hexene]/[5-hexen-1-ol] Ratio | Polymer Yield (mg) | Mn ( g/mol ) | Dispersity (Đ) | Aldehyde End-Capping Efficiency (%) |
| 1 | 100:1 | 850 | 8,400 | 1.8 | >95% |
| 2 | 50:1 | 825 | 4,300 | 1.7 | >95% |
| 3 | 25:1 | 800 | 2,100 | 1.6 | >95% |
| Data is illustrative and based on trends reported in the literature.[13][14] |
Visualization: Polymerization and Chain-Transfer Mechanism
Caption: Mechanism of chain-transfer polymerization using an unsaturated alcohol.
Part 3: Biocatalysis for Sustainable Production of High-Value Unsaturated Aldehydes
α,β-Unsaturated aldehydes are valuable intermediates in the synthesis of fine chemicals, fragrances, and vitamins.[15][16] Traditional chemical oxidation methods for converting unsaturated alcohols to these aldehydes often suffer from low selectivity, overoxidation to carboxylic acids, and the use of toxic, stoichiometric oxidants.[15] Biocatalysis, particularly using whole-cell systems, presents a green and highly selective alternative.
Core Concept: Overcoming Chemical Selectivity Challenges with Enzymatic Cascades
Enzymes offer unparalleled selectivity under mild, aqueous conditions. A whole-cell biocatalytic system can be engineered to perform a cascade reaction, where an alcohol dehydrogenase (ADH) oxidizes the unsaturated alcohol, and a cofactor regeneration system continuously replenishes the expensive NAD(P)⁺ cofactor. This approach avoids overoxidation and minimizes waste, aligning with the principles of green chemistry.[15]
Methodology: Whole-Cell Oxidation of Unsaturated Alcohols
This protocol describes the use of engineered E. coli cells, co-expressing an alcohol dehydrogenase (ADH), an NADPH oxidase (NOX), and a hemoglobin (HGB) for enhanced oxygen supply, to oxidize an α,β-unsaturated alcohol to the corresponding aldehyde.
Experimental Protocol:
-
Biocatalyst Preparation: Cultivate the engineered E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until it reaches the mid-logarithmic growth phase. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 20°C) overnight.
-
Cell Harvesting: Harvest the cells by centrifugation, wash them with a buffer (e.g., 50 mM Tris-HCl, pH 8.0), and either use them directly as wet cells or lyophilize them for storage.
-
Whole-Cell Oxidation Reaction: In a reaction vessel, prepare a mixture containing the buffer, the lyophilized or wet cells, and the necessary cofactors (e.g., 0.4 mM NADP⁺, 0.2 mM FAD).[15]
-
Substrate Addition: Add the α,β-unsaturated alcohol substrate (e.g., 3-methyl-2-buten-1-ol) to the reaction mixture to the desired concentration (e.g., 100-250 mM).
-
Reaction Conditions: Carry out the reaction at an optimal temperature (e.g., 45°C) with vigorous shaking (e.g., 600 rpm) to ensure sufficient oxygen transfer.[15]
-
Monitoring and Analysis: Periodically take aliquots from the reaction mixture. Extract the substrate and product with a suitable organic solvent (e.g., ethyl acetate). Analyze the concentrations of the alcohol and aldehyde using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon reaction completion, remove the cells by centrifugation. The product can be isolated from the supernatant by liquid-liquid extraction.
Causality of Experimental Choices:
-
Whole-Cell System: Using whole cells eliminates the need for costly enzyme purification and provides a stable environment for the enzymes. The cell's own machinery can assist in cofactor regeneration.
-
Enzyme Cascade (ADH-NOX-HGB): The ADH performs the desired oxidation. The NOX regenerates the NADP⁺ cofactor by oxidizing NADPH using molecular oxygen, producing water as the only byproduct. The hemoglobin protein improves the local oxygen availability, enhancing the efficiency of the NOX.[15]
-
Optimized Conditions (pH, Temp): The reaction is run at the optimal pH and temperature for the enzymatic system to ensure maximum catalytic activity and stability.[15]
Data Presentation: Substrate Scope and Conversion Efficiency
The whole-cell system demonstrates high efficiency and selectivity across a range of industrially relevant unsaturated alcohols.
| Substrate (Unsaturated Alcohol) | Product (Unsaturated Aldehyde) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 3-Methyl-2-buten-1-ol | 3-Methyl-2-butenal (Precursor for Citral) | 8 | >99 | >99 |
| Geraniol | Geranial (Citral a) | 12 | 95 | >99 |
| Cinnamyl alcohol | Cinnamaldehyde | 10 | 98 | >99 |
| Farnesol | Farnesal (Vitamin E precursor) | 16 | 92 | >99 |
| Data is illustrative and based on results reported in the literature.[15] |
Visualization: Enzymatic Cascade Pathway
Caption: Whole-cell cascade for the oxidation of unsaturated alcohols.
Conclusion and Future Outlook
The field of unsaturated alcohols is rich with opportunity. The three research areas highlighted in this guide—asymmetric synthesis for medicinal chemistry, functional polymer development, and sustainable biocatalytic transformations—represent frontiers where innovation will continue to yield significant scientific and commercial impact. Future research will likely focus on the development of even more efficient and selective catalysts, both chemical and biological, and the discovery of novel unsaturated alcohol structures with unique biological and material properties. As we continue to refine our synthetic and analytical capabilities, the potent and versatile nature of the unsaturated alcohol will undoubtedly solidify its role as a critical building block for the technologies of tomorrow.
References
- 1. youtube.com [youtube.com]
- 2. aem.az [aem.az]
- 3. ijnrd.org [ijnrd.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. US4929776A - Process for the preparation of unsaturated alcohols - Google Patents [patents.google.com]
- 6. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 7. US3959396A - Unsaturated alcohols and perfume compositions containing same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers. | Profiles RNS [profilesrns.times.uh.edu]
- 15. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Authored by: Senior Application Scientist, Computational Chemistry Division
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 5-Methyl-5-hexen-2-ol
Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible acyclic molecules such as this compound, a comprehensive understanding of the potential energy surface and the relative populations of its conformers is crucial for predicting its reactivity and interactions. This technical guide provides a detailed, step-by-step protocol for the theoretical conformational analysis of this compound using modern computational chemistry methods. It is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to understand the behavior of flexible molecules. The guide emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound approach.
Introduction: The Significance of Molecular Conformation
The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its properties. For a molecule like this compound (Figure 1), which possesses multiple rotatable single bonds, a multitude of conformations are possible. These range in energy, and the molecule will exist as a dynamic ensemble of these structures. The relative energies of these conformers, and the energy barriers between them, dictate the molecule's overall shape and how it interacts with its environment.
Figure 1. 2D structure of this compound.
The conformational landscape of this compound is influenced by a variety of factors, including:
-
Steric Hindrance: Repulsive interactions between bulky groups, such as the methyl and isopropenyl groups, will disfavor certain conformations.
-
Torsional Strain: Rotation around single bonds has an associated energy cost, with staggered conformations generally being more stable than eclipsed ones.
-
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group introduces the possibility of hydrogen bonding between the hydrogen of the -OH group and the π-electrons of the double bond. This can significantly stabilize certain conformations.[1][2][3][4]
-
Gauche Effect: In some cases, a gauche conformation (a 60° dihedral angle between two substituents) can be more stable than the anti conformation, due to hyperconjugative or electrostatic interactions.[5][6][7][8]
A thorough theoretical investigation allows for the identification of low-energy conformers and the quantification of their relative stabilities, providing invaluable insights for structure-activity relationship studies and rational molecular design.
Computational Methodology: A Multi-Step Approach
A robust conformational analysis of a flexible molecule like this compound requires a multi-tiered computational approach. This typically involves an initial broad search of the conformational space using a computationally inexpensive method, followed by more accurate refinement of the located minima using higher levels of theory.
The overall workflow can be summarized as follows:
Caption: Computational workflow for conformational analysis.
Initial Structure Generation
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software, such as Avogadro or GaussView.[9][10] It is not critical for this initial structure to be a low-energy conformer, as the subsequent conformational search will explore the potential energy surface.
Conformational Search with Molecular Mechanics
Due to the high number of rotatable bonds in this compound, a systematic search of the entire conformational space at a high level of theory is computationally prohibitive.[11][12] Therefore, a conformational search is initially performed using a computationally less demanding method, such as Molecular Mechanics (MM).[11]
Protocol 1: Molecular Mechanics Conformational Search
-
Software: A molecular modeling package with conformational search capabilities, such as Spartan, MacroModel, or the open-source alternative, GAMESS, can be used.[13]
-
Force Field Selection: Choose a suitable force field. For a general organic molecule like this compound, force fields like MMFF94 or OPLS3 are appropriate choices.
-
Search Algorithm: Employ a robust search algorithm. A common choice is a Monte Carlo or a low-mode conformational search.[11] These methods are efficient at exploring a large conformational space.
-
Energy Window: Set an energy window (e.g., 10-15 kcal/mol) above the global minimum to ensure that all relevant low-energy conformers are saved.
-
Redundancy Check: Implement a root-mean-square deviation (RMSD) cutoff to discard redundant conformers.
The output of this step will be a set of unique, low-energy conformers at the molecular mechanics level.
Geometry Optimization with Density Functional Theory (DFT)
The geometries obtained from the MM search are then used as starting points for more accurate geometry optimizations using Density Functional Theory (DFT).[14][15] DFT provides a good balance between accuracy and computational cost for organic molecules.[16]
Protocol 2: DFT Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, Q-Chem, or the open-source GAMESS is required.[9][13][17][18]
-
Functional Selection: The choice of the exchange-correlation functional is crucial. For general-purpose calculations on organic molecules, hybrid functionals like B3LYP or PBE0, often with dispersion corrections (e.g., B3LYP-D3), are recommended.[19][20]
-
Basis Set Selection: A Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-31+G(d,p) is a good starting point for geometry optimizations.[21][22][23][24] The inclusion of polarization functions (d) is essential for describing the bonding in a non-linear molecule, and diffuse functions (+) can be important for describing any potential intramolecular hydrogen bonding.[20]
-
Solvent Model: To model the system in a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.[25][26][27][28][29] The choice of solvent (e.g., water, chloroform) will depend on the intended application.
-
Optimization Algorithm: Use the default geometry optimization algorithm of the chosen software, which is typically a quasi-Newton method.
-
Convergence Criteria: Ensure that the optimization converges to a stationary point on the potential energy surface by using the default or tighter convergence criteria of the software.
This protocol should be applied to all unique conformers obtained from the molecular mechanics search.
Frequency Calculations and Thermochemical Analysis
To confirm that the optimized geometries correspond to true energy minima and to obtain thermochemical data, harmonic frequency calculations must be performed.
Protocol 3: Frequency Calculations
-
Methodology: The frequency calculation must be performed at the same level of theory (functional and basis set) as the geometry optimization.
-
Verification of Minima: A true minimum on the potential energy surface will have no imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and further optimization is required.
-
Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy. These are used to calculate the Gibbs free energy of each conformer at a given temperature (e.g., 298.15 K).
Boltzmann Population Analysis
The relative populations of the conformers at a given temperature can be determined from their relative Gibbs free energies using the Boltzmann distribution.
The population of conformer i (
Pi
) is given by:
Pi=∑j=1Ne−ΔGj/RTe−ΔGi/RT
where:
-
is the relative Gibbs free energy of conformer i.ΔGi -
R is the gas constant.
-
T is the temperature in Kelvin.
-
The summation is over all N conformers.
Data Presentation and Interpretation
The results of the conformational analysis should be presented in a clear and concise manner to facilitate interpretation.
Table 1. Relative Energies and Populations of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K | Key Dihedral Angles (°) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 45.3 | C1-C2-C3-C4: 175.2, C2-C3-C4-C5: 65.8 |
| Conf-2 | 0.25 | 0.22 | 0.31 | 30.1 | C1-C2-C3-C4: -68.9, C2-C3-C4-C5: 178.1 |
| Conf-3 | 1.10 | 1.05 | 1.25 | 12.5 | C1-C2-C3-C4: 65.4, C2-C3-C4-C5: 68.3 |
| ... | ... | ... | ... | ... | ... |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
The key dihedral angles that define the conformation of the carbon backbone should be reported to distinguish between the different structures. Visual inspection of the lowest energy conformers is crucial for identifying key structural features, such as intramolecular hydrogen bonds.
Caption: Key structural features of a hypothetical low-energy conformer.
Advanced Considerations and Best Practices
-
Higher Levels of Theory: For more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as a larger basis set (e.g., cc-pVTZ) or a higher level of theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).[14]
-
Explicit Solvent Models: For systems where specific solvent interactions are expected to be important, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, although at a significantly higher computational cost.[25][26][29]
-
Conformational Search Algorithms: For very flexible systems, more advanced conformational search methods, such as genetic algorithms or molecular dynamics simulations, may be necessary to adequately sample the conformational space.[30]
Conclusion
The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure and the relative stabilities of its conformers. By following a systematic and multi-tiered approach, from an initial broad search with molecular mechanics to refinement with density functional theory, researchers can obtain reliable and insightful data. This information is fundamental for predicting the molecule's properties and reactivity, and serves as a critical input for further studies in fields such as drug design, materials science, and chemical biology.
References
- 1. Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. entechonline.com [entechonline.com]
- 5. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gauche effect - Wikipedia [en.wikipedia.org]
- 9. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. learningbreeze.com [learningbreeze.com]
- 16. medium.com [medium.com]
- 17. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 18. iscitech.com [iscitech.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 24. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solvent model - Wikipedia [en.wikipedia.org]
- 26. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 27. fiveable.me [fiveable.me]
- 28. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. [1505.02521] First-principles molecular structure search with a genetic algorithm [arxiv.org]
An In-Depth Technical Guide to the Safe Handling and Precautionary Measures for 5-Methyl-5-hexen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 5-Methyl-5-hexen-2-ol. As a combustible and irritant unsaturated secondary alcohol, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended to empower researchers with the knowledge to work with this compound confidently and safely.
Chemical and Physical Properties: Understanding the Compound's Behavior
A foundational aspect of safe chemical handling is a comprehensive understanding of its physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety protocols.
This compound is a colorless to pale yellow liquid.[1] Its properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [2][3] |
| Molecular Weight | 114.19 g/mol | [3] |
| CAS Number | 50551-88-7 | [1][3] |
| Boiling Point | 163.19 °C @ 760 mmHg (estimated) | [1] |
| Flash Point | 61.6 °C (143.0 °F) (estimated) | [1] |
| Vapor Pressure | 0.713 mmHg @ 25 °C (estimated) | [1] |
| Solubility in Water | 4866 mg/L @ 25 °C (estimated) | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [1] |
The flash point of 61.6 °C classifies this compound as a combustible liquid.[3] This is a critical piece of information as it indicates that the substance can ignite when exposed to an ignition source at or above this temperature. Its moderate vapor pressure suggests that it can volatilize, and its vapors may form flammable mixtures with air.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
A thorough risk assessment is a mandatory prerequisite for working with any chemical, and this compound is no exception. The known hazards associated with this compound are primarily related to its combustibility and its irritant properties.[3]
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Flammable Liquids, Category 4 (Combustible liquid) [3]
-
Skin Corrosion/Irritation, Category 2 (Causes skin irritation) [3]
-
Serious Eye Damage/Eye Irritation, Category 2A (Causes serious eye irritation) [3]
-
Specific target organ toxicity — Single exposure, Category 3 (May cause respiratory irritation) [3]
The causality behind these classifications lies in the chemical nature of unsaturated alcohols. The irritant effects on the skin, eyes, and respiratory tract are common for many volatile organic compounds.[4] The unsaturated nature of the molecule can also contribute to its reactivity and potential for biological interaction.
Toxicological Profile: Insights from Structurally Similar Compounds
While specific comprehensive toxicological data for this compound is limited, the toxicity of unsaturated alcohols is generally attributed to their metabolic conversion to reactive aldehydes and ketones.[5] The primary and secondary β-olefinic alcohols can be oxidized in the liver to form α,β-unsaturated aldehydes or ketones, which are known to be reactive with biological macromolecules.[5] It is prudent to assume that this compound may follow a similar metabolic pathway, and therefore, chronic exposure should be minimized.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe laboratory practice is the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment. This creates a multi-layered defense against chemical exposure.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound that may generate vapors, including transferring, heating, and reactions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to prevent the accumulation of flammable vapors and to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to further dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[3] Regularly inspect gloves for signs of degradation and change them frequently. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from splashes and in the event of a fire. |
graph PPE_Selection_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];Start [label="Handling this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RiskAssessment [label="Assess Risk of Splash, Vapor, or Fire"]; EyeProtection [label="Wear Chemical Splash Goggles or Face Shield"]; HandProtection [label="Wear Nitrile Gloves"]; BodyProtection [label="Wear Flame-Resistant Lab Coat"]; WorkInHood [label="Work in a Certified Fume Hood"]; Proceed [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> RiskAssessment; RiskAssessment -> EyeProtection; RiskAssessment -> HandProtection; RiskAssessment -> BodyProtection; BodyProtection -> WorkInHood; WorkInHood -> Proceed; }
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage Protocols: Minimizing Risks
Adherence to strict handling and storage protocols is essential for preventing accidents and ensuring a safe laboratory environment.
Handling Procedures
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and have a clear understanding of the experimental procedure. Ensure all necessary PPE is donned correctly.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Heating: Avoid open flames. If heating is necessary, use a well-controlled heating mantle, oil bath, or hot plate in a fume hood.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and strong reducing agents.[6] As a secondary alcohol, it can be oxidized to a ketone, and the alkene functional group can also undergo reactions.[7]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6] A dedicated flammable storage cabinet is the recommended storage location.
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[6]
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Spill Response
A minor spill of this compound can be managed by trained laboratory personnel.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand) to contain the spill.
-
Absorb: Carefully apply the absorbent material, starting from the outside and working inwards.
-
Collect: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the laboratory immediately and contact the institution's emergency response team.
Caption: Emergency Spill Response Workflow.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray may be used to cool containers.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal: Responsible Management
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion: A Commitment to Safety
The safe and responsible handling of this compound is a fundamental requirement for any research or development activity involving this compound. By understanding its properties, recognizing its hazards, implementing appropriate controls, and being prepared for emergencies, scientists can mitigate the risks and maintain a safe and productive laboratory environment. This commitment to safety is not only a professional obligation but also a cornerstone of scientific integrity.
References
- 1. This compound, 50551-88-7 [thegoodscentscompany.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
A Technical Guide to 5-Methyl-5-hexen-2-ol: Commercial Availability, Synthesis, and Applications in Drug Development
Introduction: The Significance of Chiral Secondary Allylic Alcohols in Synthesis
Chirality is a fundamental property in drug discovery and development, as the stereochemistry of a molecule dictates its interaction with biological targets.[1][2][3] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the demand for enantiomerically pure building blocks is substantial within the pharmaceutical industry.[4][5]
5-Methyl-5-hexen-2-ol, a chiral secondary allylic alcohol, represents a versatile synthon. Its structure incorporates a secondary alcohol for further functionalization and a terminal alkene for various coupling and transformation reactions. This combination of functionalities makes it an attractive starting material for the synthesis of complex molecular architectures. Chiral alcohols, in general, are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-Alzheimer's drugs and anti-anxiety medications.[6][7]
This guide will provide a comprehensive overview of the commercial landscape for this compound, delve into its synthesis with a focus on enantioselective methods, detail its analytical characterization, and explore its applications as a chiral building block in complex molecule synthesis.
Commercial Availability and Sourcing
This compound is commercially available from a range of chemical suppliers, primarily for research and development purposes. The product has achieved commercial mass production, ensuring its availability for various scales of research.[8] When sourcing this compound, it is crucial to consider purity, the availability of analytical data (e.g., Certificate of Analysis), and the supplier's capability for providing larger quantities if scale-up is anticipated.
Below is a summary of representative suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Representative Quantities & Pricing | Purity |
| AK Scientific | This compound | 50551-88-7 | 2.5g (
| Not specified |
| TRC (Toronto Research Chemicals) | 5-methylhex-5-en-2-ol | 50551-88-7 | 10mg (
| Not specified |
| BOC Sciences | This compound | 50551-88-7 | Available for experimental/research use only | 95.00 to 100.00% (estimated)[9] |
| LookChem | This compound | 50551-88-7 | Pricing available upon inquiry | 85.0-99.8% (from raw suppliers) |
For larger quantities or specific purity requirements not met by off-the-shelf products, several suppliers, such as BOC Sciences, offer custom synthesis and chiral resolution services.[9][10]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [8][11] |
| Molecular Weight | 114.19 g/mol | [11] |
| CAS Number | 50551-88-7 | [8][11][12] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [9][13] |
| Boiling Point | 163.2 °C at 760 mmHg (estimated) | [9][13] |
| Flash Point | 61.6 °C (143.0 °F) (estimated) | [9][13] |
| Density | 0.834 g/cm³ | |
| Solubility | Soluble in water (4866 mg/L @ 25 °C, estimated) | [9][13] |
| LogP (o/w) | 1.548 (estimated) | [9][13] |
Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound.[12][14]
-
Mass Spectrometry (Electron Ionization): The mass spectrum of this compound is available in the NIST database.[12][14]
-
Infrared (IR) Spectroscopy: The IR spectrum is also available from the NIST WebBook.[14]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one. This two-step approach, involving the synthesis of the ketone followed by its reduction, is a well-documented pathway.[18]
Synthesis of the Precursor: 5-Methyl-5-hexen-2-one
Several methods exist for the synthesis of 5-methyl-5-hexen-2-one. A common and cost-effective method is the alkylation of a β-diketone followed by cleavage.[18]
Conceptual Workflow for the Synthesis of 5-Methyl-5-hexen-2-one
Caption: Conceptual workflow for the two-step synthesis of 5-Methyl-5-hexen-2-one.
Enantioselective Reduction to this compound
The reduction of the prochiral ketone, 5-methyl-5-hexen-2-one, to the chiral alcohol, this compound, can be achieved using various reducing agents. For the synthesis of enantiomerically enriched or pure this compound, asymmetric reduction methods are employed. These methods are critical for obtaining the desired stereoisomer for applications in drug development.[19]
While a specific, detailed protocol for the enantioselective reduction of 5-methyl-5-hexen-2-one was not found in the initial search, established methods for the asymmetric reduction of ketones can be applied. These include:
-
Catalytic Asymmetric Hydrogenation: Utilizing chiral transition metal catalysts (e.g., Ru, Rh, Ir) with chiral ligands.
-
Enzymatic Reduction: Employing ketoreductases (KREDs) which often exhibit high enantioselectivity under mild reaction conditions.[6][7]
-
Chiral Borane Reagents: Such as the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: General Procedure for the Reduction of 5-Methyl-5-hexen-2-one
The following is a general, non-enantioselective protocol based on literature precedents for the reduction of similar ketones.[18] Note: This procedure should be adapted and optimized for specific laboratory conditions and desired enantioselectivity.
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5-methyl-5-hexen-2-one (1.0 eq) and a suitable anhydrous solvent (e.g., THF, Et₂O).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: A solution of a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) (0.25-1.0 eq), in the same solvent is added dropwise to the stirred solution of the ketone. Caution: LiAlH₄ is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Analytical Methods for Quality Control
Ensuring the chemical and stereochemical purity of this compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Purity Assessment
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for assessing the chemical purity of volatile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this compound, HPLC can also be used, particularly for monitoring reactions and assessing purity.[20]
Enantiomeric Purity Determination
Determining the enantiomeric excess (ee) is critical. This is typically achieved using chiral chromatography.
-
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers of volatile compounds. Often, derivatization of the alcohol to an ester (e.g., acetate or trifluoroacetate) can enhance separation on a chiral stationary phase.[21]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantiomeric separation. A variety of chiral stationary phases (CSPs) are commercially available, and method development is often required to achieve optimal separation.[22][23]
Workflow for Quality Control of this compound
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. aifchem.com [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. This compound, 50551-88-7 [thegoodscentscompany.com]
- 10. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
- 11. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 13. This compound [flavscents.com]
- 14. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 15. 5-METHYL-3-HEXEN-2-ONE(5166-53-0) 1H NMR [m.chemicalbook.com]
- 16. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-methyl-5-hexen-2-one Proton [wiredchemist.com]
- 18. odinity.com [odinity.com]
- 19. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 21. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Chiral HPLC Column | Phenomenex [phenomenex.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Methyl-5-hexen-2-ol via Grignard Reaction
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of the secondary alcohol, 5-Methyl-5-hexen-2-ol. The synthesis is achieved through the nucleophilic addition of an isobutenyl Grignard reagent to acetaldehyde. This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and critical safety considerations. Furthermore, it outlines the necessary workup, purification, and analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary information to replicate this synthesis with a high degree of success and safety.
Introduction and Significance
This compound is a valuable organic molecule characterized by the presence of both a secondary alcohol and a terminal alkene functional group. This structural combination makes it a versatile intermediate in the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, presents a robust and efficient method for the synthesis of this and similar secondary alcohols.[1][2][3] The reaction's high functional group tolerance and predictable stereochemical outcomes, when applicable, make it a favored choice in both academic and industrial laboratories.[3]
This application note will focus on the reaction between isobutenylmagnesium bromide and acetaldehyde. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond and, after an acidic workup, the desired secondary alcohol.[1][4][5]
Reaction Mechanism
The Grignard reaction proceeds in two primary stages: the nucleophilic addition of the Grignard reagent to the carbonyl compound, followed by an acidic workup to yield the alcohol.
-
Nucleophilic Addition: The carbon-magnesium bond in the isobutenylmagnesium bromide is highly polarized, with the carbon atom bearing a partial negative charge (carbanion-like character).[5][6] This makes the Grignard reagent a potent nucleophile. It attacks the electrophilic carbonyl carbon of acetaldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1][4][7]
-
Acidic Workup: The magnesium alkoxide intermediate is then treated with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid.[7] The acid protonates the alkoxide, yielding the final product, this compound. This step also quenches any unreacted Grignard reagent.[4][7]
Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | Reagent Grade | Sigma-Aldrich |
| 2-Bromo-3-methyl-2-butene | C5H9Br | 149.03 | ≥98% | Sigma-Aldrich |
| Acetaldehyde | C2H4O | 44.05 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | ≥99.7%, DriSolv® | MilliporeSigma |
| Iodine | I2 | 253.81 | Crystal, Reagent Grade | Fisher Scientific |
| Saturated Ammonium Chloride | NH4Cl | 53.49 | Aqueous Solution | VWR |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Granular | J.T. Baker |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and distillation/chromatography
3.3. Synthesis Workflow
Caption: Experimental workflow for alcohol synthesis.
3.4. Step-by-Step Procedure
Part A: Preparation of Isobutenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be meticulously dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[8][9]
-
Initiation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (2.43 g, 0.1 mol). Add a small crystal of iodine to activate the magnesium surface.[8][10]
-
Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 2-bromo-3-methyl-2-butene (14.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Formation: Add a small portion (approximately 5 mL) of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the fading of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.[7]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[7][11]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with Acetaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
-
Aldehyde Addition: Prepare a solution of acetaldehyde (4.41 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent. Maintain a slow addition rate to control the exothermic reaction and keep the temperature below 10 °C.[7]
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[7]
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (approx. 50 mL) dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[7]
-
Washing: Combine all the organic extracts and wash them successively with water and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Safety and Handling Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, air- and moisture-sensitive.[12] They can be pyrophoric at high concentrations. All operations involving Grignard reagents must be conducted under an inert atmosphere with strict exclusion of moisture.[7][13]
-
Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[8] All work should be performed in a well-ventilated chemical fume hood.[12][14]
-
Exothermic Reactions: The formation of the Grignard reagent and its reaction with acetaldehyde are exothermic. Have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.[8][12][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[12][14][15]
-
Quenching: The quenching process can be vigorous. Add the quenching solution slowly and with cooling.
Characterization of this compound
The purified product should be characterized to confirm its identity and purity.
-
Physical Properties:
-
Spectroscopic Data:
-
¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the hydroxyl, a multiplet for the proton on the carbon bearing the hydroxyl group, multiplets for the methylene protons, and singlets for the two terminal methyl groups on the double bond.
-
¹³C NMR: Peaks corresponding to the seven distinct carbon atoms are expected.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and a peak around 1650 cm⁻¹ (C=C stretch) are characteristic.[16]
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 114, along with characteristic fragmentation patterns.[19]
-
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and effective method for producing this valuable synthetic intermediate. Adherence to anhydrous conditions, careful temperature control, and appropriate safety measures are paramount for a successful and safe synthesis. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to produce high-purity this compound for further applications in organic and medicinal chemistry.
References
- 1. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. dchas.org [dchas.org]
- 13. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 14. acs.org [acs.org]
- 15. media.laballey.com [media.laballey.com]
- 16. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 17. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 19. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
Introduction: The Challenge of Selective Carbonyl Reduction in Unsaturated Systems
An Application Guide for the Selective Reduction of 5-methyl-5-hexen-2-one to 5-Methyl-5-hexen-2-ol
The transformation of α,β-unsaturated ketones into allylic alcohols is a cornerstone of modern organic synthesis, providing critical intermediates for natural product synthesis, pharmaceuticals, and fragrance chemistry. The target transformation for this guide, the reduction of 5-methyl-5-hexen-2-one to this compound, exemplifies a common challenge in this class of reactions: achieving selective reduction of the carbonyl group (a 1,2-reduction) while preserving the adjacent carbon-carbon double bond. Standard hydride reagents can often lead to a mixture of products, including the desired allylic alcohol, the saturated ketone via 1,4-conjugate addition, or even the fully saturated alcohol.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a robust, field-proven protocol for this selective reduction. We will delve into the mechanistic underpinnings of reagent choice, present a comprehensive experimental procedure, and outline the necessary safety precautions for a successful and reproducible outcome. The primary focus will be on the Luche reduction, a highly effective method for achieving the desired chemoselectivity.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical properties of the starting material and the desired product is essential for monitoring the reaction and purifying the final compound.
| Property | 5-methyl-5-hexen-2-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₁₂O[1] | C₇H₁₄O[2][3] |
| Molecular Weight | 112.17 g/mol | 114.19 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] | Combustible liquid |
| Boiling Point | 148-149 °C[4] | 163.2 °C at 760 mmHg[5] |
| Density | 0.865 g/mL at 25 °C | 0.834 g/cm³[5] |
| Refractive Index | n20/D 1.431 | n20/D 1.428[6] |
| CAS Number | 3240-09-3[1] | 50551-88-7[2][3] |
Reaction Mechanism: The Rationale for the Luche Reduction
Standard sodium borohydride (NaBH₄) reduction of an α,β-unsaturated ketone can result in a mixture of 1,2- and 1,4-addition products. To achieve high selectivity for the 1,2-addition product, the Luche reduction is the method of choice.[7][8][9] This reaction employs sodium borohydride in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[9][10]
The enhanced selectivity is explained by Hard and Soft Acid and Base (HSAB) theory.[7][9]
-
Activation of the Carbonyl: The hard Lewis acid, Ce³⁺, coordinates to the hard oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]
-
Modification of the Hydride Reagent: In the presence of methanol, CeCl₃ catalyzes the formation of sodium methoxyborohydrides, such as NaBH₃(OCH₃). These species are "harder" nucleophiles compared to NaBH₄.[7][9]
-
Selective Attack: The "hard" methoxyborohydride reagent preferentially attacks the now highly activated and "hard" carbonyl carbon (1,2-addition), rather than the "softer" β-carbon of the alkene (1,4-addition).[7]
-
Protonation: The resulting cerium alkoxide intermediate is then protonated by the methanol solvent to yield the final allylic alcohol product.
Caption: Mechanism of the Luche Reduction.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the selective reduction.
Protocol 1: Luche Reduction of 5-methyl-5-hexen-2-one (Recommended)
This protocol is optimized for high selectivity and yield of the desired allylic alcohol.
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-methyl-5-hexen-2-one | C₇H₁₂O | 112.17 | 5.00 g | 44.58 | 1.0 |
| Cerium(III) Chloride Heptahydrate | CeCl₃·7H₂O | 372.58 | 16.6 g | 44.58 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.69 g | 44.58 | 1.0 |
| Methanol (ACS Grade) | CH₃OH | 32.04 | 200 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 3 x 100 mL | - | - |
| 1 M Hydrochloric Acid | HCl (aq) | 36.46 | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | 100 mL | - | - |
| Saturated Sodium Chloride (Brine) | NaCl (aq) | 58.44 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-5-hexen-2-one (5.00 g, 44.58 mmol) and cerium(III) chloride heptahydrate (16.6 g, 44.58 mmol).
-
Dissolution: Add 200 mL of methanol to the flask. Stir the mixture at room temperature for 10-15 minutes until the solids are fully dissolved, resulting in a clear solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Addition of Reducing Agent: Once the solution is at 0 °C, add sodium borohydride (1.69 g, 44.58 mmol) in small portions over 15-20 minutes.
-
Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.[11]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15 minutes (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once TLC indicates the complete consumption of the starting ketone, carefully quench the reaction by the slow, dropwise addition of 1 M HCl (~50 mL) until the bubbling ceases and the solution becomes acidic (pH ~2-3). This step neutralizes any unreacted borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Causality Note: Multiple extractions with a smaller volume of solvent are more efficient at recovering the organic product than a single extraction with a large volume.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by brine (100 mL) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the diethyl ether via rotary evaporation to yield the crude product. The product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary to afford pure this compound.
Caption: A typical workflow for the reduction and purification.
Safety Precautions: A Self-Validating System
Ensuring safety is paramount. The following hazards must be understood and mitigated.
-
5-methyl-5-hexen-2-one: Flammable liquid and vapor. Harmful if swallowed and causes serious eye damage.[1]
-
Sodium Borohydride (NaBH₄): Water-reactive. Contact with water, acids, or alcohols releases flammable hydrogen gas which may ignite spontaneously.[11][12] It is also toxic and corrosive.[13][14]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing.
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves.[11][13]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and to contain any potential fire.[12][13]
-
Handling Sodium Borohydride: NaBH₄ should be stored in a desiccator away from moisture.[11] Weigh and handle it quickly to minimize exposure to atmospheric moisture. An inert atmosphere (glove box) is preferred for handling larger quantities.[13]
-
Reaction Quenching: The quenching step with acid must be performed slowly and at 0 °C to control the rate of hydrogen gas evolution.
-
Waste Disposal: Aqueous waste containing borates and cerium salts should be collected in a designated hazardous waste container. Organic waste should be collected separately. Do not mix incompatible waste streams.
Product Characterization
Confirmation of the product structure and assessment of its purity are essential final steps.
-
Infrared (IR) Spectroscopy: Successful reduction is indicated by the disappearance of the strong carbonyl (C=O) stretch (around 1715 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (around 3300-3500 cm⁻¹) in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new signal corresponding to the proton on the carbon bearing the alcohol (CH-OH), and the disappearance of the methyl ketone singlet.
-
Mass Spectrometry (MS): The mass spectrum of the product will show the correct molecular ion peak for C₇H₁₄O at m/z = 114.19.[3]
By following this detailed guide, researchers can confidently and safely perform the selective reduction of 5-methyl-5-hexen-2-one to this compound with high yield and selectivity, leveraging the well-established power of the Luche reduction.
References
- 1. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 3. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-METHYL-5-HEXEN-2-ONE | 3240-09-3 [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
- 7. Luche Reduction [organic-chemistry.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. grokipedia.com [grokipedia.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 13. wcu.edu [wcu.edu]
- 14. chemistry.osu.edu [chemistry.osu.edu]
Application Note: A Robust Protocol for the Stereoselective Synthesis of 5-Methyl-5-hexen-2-ol
Abstract
This application note provides a detailed, two-step protocol for the stereoselective synthesis of the chiral building block, 5-Methyl-5-hexen-2-ol. The synthesis commences with the preparation of the precursor, 5-Methyl-5-hexen-2-one, via a well-established alkylation of 2,4-pentanedione. The pivotal step is the subsequent asymmetric reduction of the prochiral ketone to the desired chiral alcohol, achieved with high enantioselectivity using the Corey-Bakshi-Shibata (CBS) reduction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method to access enantiomerically enriched this compound, a valuable intermediate for the synthesis of complex molecules.
Introduction: The Significance of Chiral this compound
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The specific stereochemistry of these alcohol moieties is often critical for their biological function, making their synthesis in enantiomerically pure form a paramount objective in modern organic chemistry. This compound is a versatile chiral building block, possessing a stereogenic center and a readily functionalizable terminal alkene. This combination allows for diverse subsequent chemical transformations, rendering it a valuable starting material for the synthesis of more complex chiral molecules.
The challenge in synthesizing such molecules lies in controlling the three-dimensional arrangement of atoms around the chiral center. While racemic synthesis is often straightforward, the separation of enantiomers can be a costly and inefficient process. Therefore, the development of robust and predictable stereoselective synthetic routes is of utmost importance. This protocol addresses this need by employing a powerful and well-understood catalytic asymmetric reaction.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two main stages: the construction of the carbon skeleton to form the precursor ketone, followed by a highly stereoselective reduction to introduce the chiral center.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 5-Methyl-5-hexen-2-one
The synthesis of the ketone precursor, 5-Methyl-5-hexen-2-one, is achieved through the alkylation of 2,4-pentanedione with methallyl chloride.[1] This method is advantageous due to its simplicity and the use of readily available and inexpensive starting materials.[1][2] The reaction proceeds via the formation of an enolate from 2,4-pentanedione, which then acts as a nucleophile, attacking the methallyl chloride. A subsequent deacylation under the reaction conditions yields the desired product.
Part 2: Stereoselective Reduction via Corey-Bakshi-Shibata (CBS) Protocol
The cornerstone of this protocol is the enantioselective reduction of the prochiral 5-Methyl-5-hexen-2-one. For this transformation, we employ the highly reliable Corey-Bakshi-Shibata (CBS) reduction.[3][4][5] This reaction utilizes a chiral oxazaborolidine catalyst, which complexes with a borane source (typically borane-tetrahydrofuran complex, BH3-THF) to form a chiral reducing agent.[3][6]
Mechanism Insight: The oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, creates a chiral pocket.[7] The ketone substrate coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation. This pre-organization ensures that the hydride, delivered from the complexed borane, attacks a specific face (Re or Si) of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.[4][5] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-5-hexen-2-one
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
2,4-Pentanedione (acetylacetone)
-
Methallyl chloride (3-chloro-2-methyl-1-propene)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1-liter round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (78.0 g, 0.56 mol), methallyl chloride (45.0 g, 0.50 mol), 2,4-pentanedione (55.0 g, 0.55 mol), and anhydrous ethanol (300 mL).[1]
-
Heat the mixture to reflux with stirring for 16 hours.
-
After cooling to room temperature, remove the inorganic solids by filtration and wash them with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the bulk of the ethanol by distillation.
-
To the residue, add 600 mL of ice water to dissolve the remaining salts.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to yield 5-Methyl-5-hexen-2-one.
Protocol 2: Asymmetric Reduction to (S)-5-Methyl-5-hexen-2-ol
This protocol is a general procedure for the CBS reduction of ketones.
Materials:
-
5-Methyl-5-hexen-2-one
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stirrer and a septum
-
Syringes
-
Nitrogen or argon gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq) to an oven-dried round-bottom flask containing anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add borane-tetrahydrofuran complex (1 M in THF, 6.0 mL, 6.0 mmol, 0.6 eq) to the catalyst solution and stir for 15 minutes at 0 °C.
-
In a separate flask, prepare a solution of 5-Methyl-5-hexen-2-one (1.12 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-5-Methyl-5-hexen-2-ol.
Note: To synthesize the (R)-enantiomer, use (S)-(-)-2-Methyl-CBS-oxazaborolidine as the catalyst.
Data Summary
| Parameter | Protocol 1: Ketone Synthesis | Protocol 2: Asymmetric Reduction |
| Starting Material | 2,4-Pentanedione, Methallyl chloride | 5-Methyl-5-hexen-2-one |
| Key Reagents | K2CO3, Ethanol | (R)-CBS catalyst, BH3-THF |
| Scale (Ketone) | 0.50 mol | 10.0 mmol |
| Reaction Time | 16 hours | 1-3 hours (TLC monitored) |
| Temperature | Reflux (~78 °C) | 0 °C |
| Typical Yield | 47-52%[1] | >90% |
| Expected ee | N/A | >95% |
Self-Validating System: Confirmation of Product and Stereoselectivity
The successful synthesis and stereochemical purity of the final product must be rigorously confirmed through analytical techniques.
-
Structural Verification: The chemical structures of the intermediate ketone and the final alcohol product should be confirmed using standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the carbon skeleton and the presence of characteristic functional groups (ketone vs. alcohol, terminal alkene).
-
Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
-
Enantiomeric Excess (ee) Determination: The stereochemical purity of the final product, this compound, is the critical parameter of this protocol. It is determined by chiral chromatography.
-
Chiral Gas Chromatography (GC): This is a highly effective method for separating the enantiomers of volatile chiral alcohols.[8][9] A capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative) is used. The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative peak areas.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): Alternatively, chiral HPLC can be used.[11][12] The alcohol may need to be derivatized (e.g., as a benzoate or carbamate ester) to improve resolution on certain chiral stationary phases.
-
The enantiomeric excess (% ee) is calculated using the following formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| × 100
Conclusion
This application note details a reliable and efficient two-step synthesis for the preparation of enantiomerically enriched this compound. The protocol leverages a classic ketone synthesis followed by a powerful and predictable catalytic asymmetric reduction. The methodologies described are well-established and provide a clear pathway for obtaining this valuable chiral building block in high yield and with excellent stereocontrol. The inclusion of a self-validating analytical protocol ensures the integrity and purity of the final product, making this guide a valuable resource for synthetic chemists in both academic and industrial research settings.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. odinity.com [odinity.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
High-Purity Isolation of 5-Methyl-5-hexen-2-ol via Fractional Distillation: A Protocol for Researchers and Drug Development Professionals
An Application Note from the Office of the Senior Application Scientist
Abstract
5-Methyl-5-hexen-2-ol is a valuable chiral building block and intermediate in the synthesis of complex natural products and active pharmaceutical ingredients. Achieving high purity of this secondary allylic alcohol is paramount, as even minor impurities can compromise the yield, stereoselectivity, and safety profile of subsequent reactions. This application note provides a comprehensive, field-proven protocol for the purification of this compound using fractional distillation. We delve into the physicochemical principles guiding the separation, offer a detailed step-by-step methodology, and discuss the critical parameters that ensure a robust and reproducible purification, empowering researchers to obtain material of the highest possible quality.
Introduction: The Rationale for High-Fidelity Purification
The presence of impurities, such as the parent ketone (5-Methyl-5-hexen-2-one), unreacted starting materials, or isomeric byproducts, can have significant downstream consequences in a synthetic workflow. For instance, residual ketone can lead to unwanted side reactions in subsequent oxidation or reduction steps, while structural isomers may complicate structural elucidation and introduce impurities that are difficult to remove later.
Fractional distillation is the purification method of choice when separating liquid compounds with close boiling points (typically differing by less than 70°C)[1]. The primary impurity in the synthesis of this compound is often its precursor, 5-Methyl-5-hexen-2-one, which is reduced to the desired alcohol[2]. As detailed in Table 1, the boiling points of these two compounds differ by approximately 14-15°C, a gap that is too narrow for effective separation by simple distillation but is well-suited for fractional distillation[3]. This process leverages multiple successive vaporization-condensation cycles on the surface of a fractionating column to achieve a high degree of separation.
Furthermore, as a secondary allylic alcohol, this compound requires careful handling to mitigate the risk of thermal degradation or acid-catalyzed rearrangement. This protocol is designed to maintain the structural integrity of the molecule while achieving excellent purity.
Physicochemical Data & Pre-Distillation Analysis
A thorough understanding of the material's properties is the foundation of a successful purification strategy.
Table 1: Core Physicochemical Properties
| Property | This compound (Product) | 5-Methyl-5-hexen-2-one (Common Impurity) |
| Molecular Formula | C₇H₁₄O[4] | C₇H₁₂O[5] |
| Molecular Weight | 114.19 g/mol [4] | 112.17 g/mol [5] |
| Boiling Point (760 mmHg) | ~163.2°C[6] | ~148-149°C |
| Density | ~0.834 g/cm³[6] | ~0.865 g/mL at 25°C |
| Flash Point | ~61.6°C[6][7] | 42°C (107.6°F) |
| Appearance | Colorless to pale yellow liquid[7] | Liquid |
Causality Behind Experimental Choices
The ~15°C difference in boiling points between the alcohol and the ketone is the primary justification for using fractional distillation. The lower boiling point of the ketone means it will be enriched in the initial vapor phase and can be removed as a "forerun" or first fraction[8]. The target alcohol will distill later at a higher, stable temperature.
Pre-Distillation Quality Control
Before commencing distillation, it is highly recommended to analyze the crude material using Gas Chromatography-Mass Spectrometry (GC-MS). This provides a quantitative assessment of the starting purity and identifies any unexpected impurities, allowing for adjustments to the distillation strategy. For example, the presence of a significant amount of low-boiling solvent would necessitate a slower initial heating phase to remove the solvent without carrying over the product.
Apparatus and Detailed Protocol
Apparatus Selection & Setup
The efficiency of a fractional distillation is directly related to the number of "theoretical plates" provided by the fractionating column—each plate represents one cycle of vaporization and condensation[1].
-
Distillation Flask: Choose a round-bottom flask where the crude material fills approximately one-half to two-thirds of its volume. Overfilling can lead to bumping, while underfilling results in significant material loss on the glass surface.
-
Heat Source: A heating mantle with a stirrer, connected to a variable power controller, is essential for uniform heating. Add a few boiling chips or a magnetic stir bar to the flask to prevent bumping and ensure smooth boiling.
-
Fractionating Column: For this separation, a Vigreux column is a suitable choice. A longer column provides more theoretical plates and better separation but also increases the distillation time and the amount of material held up in the column (holdup)[1].
-
Distillation Head & Condenser: The thermometer bulb must be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser[8].
-
Receiving Flasks: Use several smaller flasks to collect different fractions (forerun, main product, tails).
Visual Workflow of Fractional Distillation
The following diagram outlines the logical flow of the purification process.
Caption: Workflow for the fractional distillation of this compound.
Step-by-Step Experimental Protocol
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Secure the flask within the heating mantle on a lab jack.
-
Assembly: Assemble the fractional distillation apparatus as described in section 3.1. Ensure all glass joints are properly sealed with a suitable lubricant if using a ground-glass setup. The system must be open to the atmosphere via the receiving flask adapter to prevent pressure buildup.
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil. This step is critical to minimize heat loss to the environment and maintain the proper temperature gradient necessary for efficient separation[1].
-
Heating and Reflux: Begin stirring and turn on the heating mantle to a low setting. Increase the heat gradually until the mixture begins to boil. Observe the ring of condensing vapor (the reflux ring) as it slowly ascends the column. A slow ascent is crucial for achieving equilibrium on each theoretical plate[1]. If the ring rises too quickly, reduce the heat.
-
Collecting the Forerun: The vapor will eventually reach the thermometer, and the temperature reading will rise. When the temperature stabilizes at the boiling point of the most volatile component (e.g., residual solvent or 5-methyl-5-hexen-2-one, ~148°C), the first drops of distillate will enter the condenser. Collect this initial fraction, or "forerun," in the first receiving flask. The distillation rate should be controlled to about 1-2 drops per second[9].
-
Collecting the Main Fraction: Once all the lower-boiling impurities have been removed, the head temperature will begin to rise again. When the temperature stabilizes at the boiling point of this compound (~163°C), switch to a clean, pre-weighed receiving flask. Collect this main fraction as long as the temperature remains constant and the distillate appears clear and homogeneous.
-
Collecting the Tails: If the temperature begins to rise above the boiling point of the pure product, or if it drops because there is little material left, switch to a third flask to collect the "tails." This fraction contains higher-boiling impurities.
-
Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of explosive peroxides and potential charring of the residue. Turn off the heat, lower the heating mantle, and allow the entire apparatus to cool to room temperature before disassembly.
Table 2: Critical Distillation Parameters & Rationale
| Parameter | Recommended Value / Range | Rationale & Expert Insight |
| Crude Material Volume | 50-66% of flask volume | Optimizes surface area for boiling while preventing splashing into the column. |
| Distillation Rate | 1-2 drops per second | A slow rate is essential for achieving equilibrium within the column, maximizing separation efficiency. Rushing the distillation collapses the temperature gradient and leads to poor purity[9]. |
| Forerun Cutoff Temp. | ~160°C | This temperature is intermediate between the boiling points of the main impurity and the product, ensuring complete removal of the more volatile ketone. |
| Main Fraction Temp. | Stable plateau at ~163°C (±2°C) | A stable boiling point plateau is the primary indicator of a pure substance distilling. Record this temperature range. |
| Shutdown | When ~10% of the initial volume remains | NEVER distill to dryness. This is a critical safety measure to avoid overheating non-volatile residues, which can decompose violently. |
Post-Distillation Analysis and Validation
The purity of the collected main fraction must be verified.
-
Gas Chromatography (GC): The most effective method for assessing purity. A successful purification will show a single major peak corresponding to this compound, with impurity peaks significantly reduced or eliminated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the product and detect any impurities with distinct spectral signatures. For example, the absence of a ketone carbonyl peak in the ¹³C NMR spectrum (~208 ppm) would confirm the removal of 5-Methyl-5-hexen-2-one.
Safety Precautions
-
Chemical Hazards: this compound is a combustible liquid and causes skin, eye, and respiratory irritation[4]. Handle it in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Operational Hazards: Use a heating mantle, not an open flame. Ensure the distillation apparatus is not a closed system to avoid pressure buildup. Take precautions against static discharge, especially when handling flammable liquids[10]. In case of fire, use CO₂, dry chemical, or foam extinguishers[10].
Conclusion
Fractional distillation, when performed with careful attention to apparatus setup and operational parameters, is a highly effective method for obtaining high-purity this compound. By controlling the heating rate to establish a proper temperature gradient and carefully collecting fractions based on stable temperature plateaus, researchers can reliably remove common impurities like the precursor ketone. Post-purification analysis is a mandatory step to validate the purity and ensure the material is suitable for its intended use in sensitive synthetic applications.
References
- 1. Purification [chem.rochester.edu]
- 2. odinity.com [odinity.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. This compound, 50551-88-7 [thegoodscentscompany.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the GC-MS Analysis of 5-Methyl-5-hexen-2-ol
Abstract
This document provides a comprehensive guide to the analysis of 5-Methyl-5-hexen-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 50551-88-7) is a volatile unsaturated secondary alcohol with applications in fragrance and flavor industries.[1][2] The accurate identification and quantification of this compound are critical for quality control and research purposes. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed protocol from sample preparation to data analysis. The methodologies described herein are grounded in established principles of chromatographic separation and mass spectral analysis for volatile organic compounds.
Introduction: The Analytical Challenge
This compound, with a molecular formula of C7H14O and a molecular weight of 114.19 g/mol , is a combustible liquid with a boiling point of approximately 163.2°C.[2] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, presents a unique analytical profile. The primary challenge in its GC-MS analysis lies in achieving a robust separation from potential isomers and structurally related compounds while ensuring thermal stability during analysis. The hydroxyl group can lead to peak tailing on less inert columns, and the double bond could be susceptible to isomerization under harsh injection conditions. Therefore, the selection of an appropriate GC column and the optimization of temperature programming are paramount.
Experimental Workflow: A Strategic Overview
The analysis of this compound by GC-MS follows a logical sequence of steps designed to ensure accuracy, precision, and reliability. Each stage, from initial sample handling to final data interpretation, is critical for obtaining high-quality results.
Figure 1: A schematic of the GC-MS workflow for this compound analysis.
Detailed Methodologies
Sample Preparation
The goal of sample preparation is to produce a clean, homogeneous, and appropriately concentrated sample suitable for GC-MS injection.
Protocol 1: Standard Liquid Injection Preparation
-
Solvent Selection : Choose a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate are excellent choices. Avoid non-volatile solvents or those containing functional groups that may interfere with the analysis.
-
Stock Solution Preparation : Accurately weigh a known amount of pure this compound standard and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Internal Standard (IS) Selection and Preparation : An internal standard is crucial for accurate quantification. A suitable IS should be a compound with similar chemical properties to the analyte but with a different retention time. For a C7 alcohol, a C8 or C9 alcohol, such as 1-octanol, can be a good choice. Prepare a stock solution of the IS (e.g., 1000 µg/mL) in the same solvent.
-
Calibration Standards : Prepare a series of calibration standards by diluting the stock solution of this compound. Each calibration standard should be spiked with the internal standard at a constant concentration. A typical calibration range might be 1-100 µg/mL.
-
Sample Preparation : Dilute the unknown sample with the chosen solvent to bring the expected concentration of this compound within the calibration range. Spike the diluted sample with the same constant concentration of the internal standard as used in the calibration standards.
-
Vialing : Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of this compound and should be optimized for the specific instrumentation used.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| GC Column | Polar column (e.g., DB-WAX, ZB-WAXplus) | The polyethylene glycol (PEG) stationary phase of WAX columns provides good selectivity for polar compounds like alcohols, minimizing peak tailing. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension offering a good balance between resolution and analysis time. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas compatible with mass spectrometry. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading with concentrated samples. A lower split ratio or splitless injection can be used for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | |
| Oven Temperature Program | ||
| Initial Temperature | 60 °C, hold for 2 minutes | Allows for the focusing of volatile compounds at the head of the column. |
| Ramp Rate 1 | 5 °C/min to 150 °C | A gradual ramp to separate compounds with a range of boiling points. |
| Ramp Rate 2 | 20 °C/min to 240 °C, hold for 5 minutes | A faster ramp to elute higher boiling compounds and a final hold to ensure the column is clean for the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra for library matching. |
| Ionization Energy | 70 eV | The standard energy for generating comparable mass spectra with commercial libraries like NIST. |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Mass Scan Range | m/z 40-300 | Covers the expected mass range of the analyte and its fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from entering the mass spectrometer, which could damage the detector. |
Data Analysis and Interpretation
Compound Identification
The identification of this compound is a two-step process:
-
Retention Time Matching : The retention time of the peak of interest in the sample chromatogram should match that of the authentic standard analyzed under the same conditions.
-
Mass Spectrum Matching : The mass spectrum of the peak of interest should be compared to a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[3] A high match factor (typically >800) provides strong evidence for the compound's identity.
Mass Spectral Interpretation
The mass spectrum of this compound is characterized by specific fragmentation patterns common to secondary alcohols and unsaturated compounds. The molecular ion (M+) at m/z 114 may be weak or absent due to the lability of the alcohol.
Figure 2: Proposed fragmentation pathways for this compound.
-
Alpha-Cleavage : A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can result in a resonance-stabilized fragment with an m/z of 45 ([CH3CHOH]+).
-
Dehydration : The loss of a water molecule (18 amu) is another characteristic fragmentation of alcohols, which would produce a fragment ion at m/z 96.
-
Loss of a Methyl Group : Cleavage of a methyl group (15 amu) from the molecular ion would result in a fragment at m/z 99.
-
Combined Fragmentation : A combination of dehydration followed by the loss of a methyl group would lead to a fragment at m/z 81.
Based on the NIST Mass Spectrum for 5-Hexen-2-ol, 5-methyl-, the most abundant ions are observed at m/z 45, 55, 69, 81, and 96, which is consistent with these proposed fragmentation pathways.[3]
Quantification
For quantitative analysis, an internal standard method is recommended for its high precision and accuracy.
Procedure for Quantification:
-
Calibration Curve : Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.
-
Linear Regression : Perform a linear regression on the calibration data. The coefficient of determination (R²) should ideally be ≥ 0.995.
-
Concentration Calculation : Calculate the peak area ratio for the unknown sample and use the linear regression equation to determine the concentration of this compound in the sample.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to established guidelines (e.g., ICH). Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy : The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (spiked samples).
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The GC-MS protocol detailed in this application note provides a robust and reliable framework for the analysis of this compound. By carefully selecting the GC column, optimizing the temperature program, and employing an appropriate internal standard, researchers and scientists can achieve accurate and precise identification and quantification of this important volatile compound. Adherence to the principles of method validation will further ensure the integrity of the generated data.
References
Introduction: Overcoming the Analytical Challenges of a Secondary Allylic Alcohol
An Application Guide to the Gas Chromatography of 5-Methyl-5-hexen-2-ol: Protocols for Silylation and Acylation Derivatization
This compound is a secondary allylic alcohol whose analysis by gas chromatography (GC) presents significant challenges. The presence of a polar hydroxyl (-OH) group leads to intermolecular hydrogen bonding, which decreases the compound's volatility.[1] This inherent polarity can cause undesirable interactions with the GC system, leading to poor chromatographic performance characterized by broad, tailing peaks and potential thermal degradation in the hot injector.[2]
Derivatization is a chemical modification technique that transforms an analyte into a more GC-amenable form.[1] By replacing the active hydrogen of the hydroxyl group, derivatization reduces polarity, increases volatility and thermal stability, and ultimately improves peak shape, resolution, and sensitivity.[3][4] This application note provides a comprehensive guide and detailed protocols for two robust derivatization strategies for this compound: silylation and acylation .
Strategic Selection of Derivatization Reagent
The choice between silylation and acylation depends on the analytical objectives, sample matrix, and available detection systems.
1. Silylation: The Gold Standard for Volatility Enhancement Silylation is the most widely used derivatization method for GC analysis.[3] It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This modification effectively masks the polar -OH group, leading to derivatives that are significantly more volatile, less polar, and more thermally stable than the parent alcohol.[6]
-
Key Reagents :
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) : A powerful and versatile silylating agent that reacts quickly with alcohols. Its byproducts are volatile and generally do not interfere with the chromatogram.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) : Considered one of the strongest silylating agents, its byproducts are even more volatile than those of BSTFA, resulting in exceptionally clean chromatograms.[7][8]
-
TMCS (Trimethylchlorosilane) : Often added as a catalyst (e.g., 1% in BSTFA) to accelerate the reaction, especially for sterically hindered secondary alcohols.[5]
-
-
Advantages : Highly effective at increasing volatility, leading to sharper peaks and shorter retention times. The reaction is generally fast and quantitative.
-
Considerations : TMS derivatives are susceptible to hydrolysis. Therefore, all glassware, solvents, and samples must be anhydrous, and samples should be analyzed promptly after preparation.[7][9]
2. Acylation: Creating Stable, Detectable Esters Acylation introduces an acyl group, converting the alcohol into a more stable and volatile ester.[10] Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they create derivatives that are highly responsive to Electron Capture Detectors (ECD), significantly enhancing sensitivity for trace analysis.
-
Key Reagent :
-
Advantages : Derivatives are generally more stable than TMS ethers.[13] The introduction of fluorine atoms allows for highly sensitive detection using an ECD.
-
Considerations : The reaction with TFAA produces trifluoroacetic acid as a byproduct.[12] This acidic byproduct can be corrosive and may damage the GC column if injected. Therefore, a neutralization or removal step is often required.[14] The reaction is typically performed in the presence of a base (e.g., pyridine) to act as a catalyst and acid scavenger.[15]
Experimental Workflow and Decision Logic
The following diagram outlines the general workflow for the derivatization of this compound, including the decision-making process for selecting the appropriate method.
Caption: Derivatization workflow for this compound.
Protocol 1: Silylation with BSTFA (+1% TMCS)
This protocol details the conversion of this compound to its corresponding trimethylsilyl (TMS) ether, a derivative with enhanced volatility suitable for GC-FID or GC-MS analysis.
Causality and Mechanism
The lone pair of electrons on the alcohol's oxygen atom attacks the silicon atom of BSTFA. The reaction is facilitated by the excellent leaving group, N-trimethylsilyl-trifluoroacetamide, and is driven to completion by using an excess of the silylating reagent.[6] The addition of 1% TMCS acts as a catalyst, enhancing the reactivity for this secondary alcohol.
Caption: Silylation of this compound using BSTFA.
Materials and Reagents
-
This compound sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous solvent (e.g., Pyridine, Dichloromethane, Acetonitrile)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation (if needed)
Step-by-Step Protocol
SAFETY NOTE: Silylating reagents are corrosive, flammable, and moisture-sensitive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sample Preparation: If the sample is in an aqueous or protic solvent, evaporate it to complete dryness in a GC vial under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of an anhydrous aprotic solvent like pyridine. If the sample is already in a suitable solvent, ensure it is free from water.[7]
-
Reagent Addition: To the 100 µL sample solution in the GC vial, add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.[6][9]
-
Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or oven set to 70°C for 30 minutes .[16] The exact time and temperature may be optimized, but this is a robust starting point for secondary alcohols.[6]
-
Cooling and Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.
-
Storage: If immediate analysis is not possible, store the derivatized sample in a freezer to minimize hydrolysis of the TMS-ether.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of a trifluoroacetyl ester derivative, which is highly stable and provides excellent sensitivity with an Electron Capture Detector (ECD).
Causality and Mechanism
This is a nucleophilic acyl substitution reaction. The alcohol's hydroxyl group attacks one of the electrophilic carbonyl carbons of TFAA. This reaction is catalyzed by a base (pyridine), which also serves to neutralize the trifluoroacetic acid byproduct, preventing it from damaging the GC column and driving the equilibrium towards the product.[14][15]
Caption: Acylation of this compound using TFAA.
Materials and Reagents
-
This compound sample
-
TFAA (Trifluoroacetic anhydride, ≥99% purity)
-
Anhydrous Pyridine (as catalyst and acid scavenger)
-
Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional wash step)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 mL GC vials with PTFE-lined caps, plus larger vials for washing
-
Microsyringes and pipettes
-
Heating block or oven
-
Vortex mixer
Step-by-Step Protocol
SAFETY NOTE: TFAA is extremely corrosive, volatile, and moisture-sensitive. It reacts violently with water. Handle exclusively in a fume hood with appropriate PPE.[12]
-
Sample Preparation: Ensure the sample is anhydrous as described in Protocol 1. Dissolve the dry sample in 200 µL of anhydrous dichloromethane in a GC vial.
-
Catalyst Addition: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and an acid scavenger.[14]
-
Reagent Addition: Carefully add 50 µL of TFAA to the mixture. Cap the vial immediately and tightly.
-
Reaction: Vortex the mixture gently. Heat the vial at 60°C for 20 minutes in a heating block.
-
Work-up (Recommended): After cooling, the acidic byproduct should be removed to protect the GC column. a. Transfer the reaction mixture to a larger 4 mL vial. b. Add 1 mL of saturated sodium bicarbonate solution to neutralize excess TFAA and the acid byproduct. c. Vortex for 1 minute, then allow the layers to separate. d. Carefully transfer the organic (bottom, dichloromethane) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.[15]
-
Analysis: The dried organic layer is now ready for injection into the GC.
Data Summary and Expected Outcomes
Derivatization fundamentally alters the physicochemical properties of this compound, leading to predictable improvements in its chromatographic behavior.
| Property | Underivatized Analyte | Silylated Derivative (TMS) | Acylated Derivative (TFA) |
| Structure | R-OH | R-O-Si(CH₃)₃ | R-O-COCF₃ |
| Polarity | High | Low | Low |
| Volatility | Low | High | High |
| Expected Peak Shape | Tailing, Broad | Symmetrical, Sharp | Symmetrical, Sharp |
| Expected Retention Time | Longer (relative to derivatives) | Shorter | Shorter |
| Detector Suitability | FID, MS | FID, MS | FID, MS, ECD (High Sensitivity) |
| Stability | Moderate | Moisture-sensitive | Generally Stable |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | 1. Presence of water/protic solvents in the sample.[9]2. Insufficient reagent quantity.3. Incomplete reaction (time/temp too low). | 1. Rigorously dry the sample and use anhydrous solvents.2. Ensure at least a 2:1 molar excess of reagent.[6]3. Increase reaction time or temperature moderately. |
| Split or Tailing Product Peak | 1. Active sites in the GC inlet or column.[2]2. Column degradation from acidic byproducts (TFAA method). | 1. Replace the inlet liner and septum. Trim the first few cm of the column.2. Ensure the work-up/neutralization step in the TFAA protocol is performed thoroughly. |
| Large Reagent/Byproduct Peaks | 1. Excessive amount of derivatizing reagent used.2. Inefficient removal of byproducts (TFAA method). | 1. Optimize the reagent volume to a smaller excess.2. For TFAA, ensure the wash step is effective. For silylation, MSTFA can be used for cleaner baselines due to its more volatile byproducts.[7] |
| Peak for Underivatized Alcohol Still Present | 1. Incomplete reaction.2. Steric hindrance. | 1. Increase reaction time/temperature or reagent concentration.2. For silylation, ensure a catalyst (TMCS) is used. For acylation, a stronger catalyst might be needed, but pyridine is generally sufficient. |
Conclusion
The derivatization of this compound is an essential step for reliable and reproducible analysis by gas chromatography. Silylation with BSTFA or MSTFA is the recommended approach for general-purpose analysis using FID or MS detection, offering a straightforward method to dramatically improve volatility and peak shape. Acylation with TFAA is the superior strategy when trace-level quantification is required, as the resulting trifluoroacetyl ester provides a powerful response with an Electron Capture Detector. By selecting the appropriate strategy and carefully following the detailed protocols, researchers can overcome the inherent analytical challenges of this secondary allylic alcohol and achieve high-quality chromatographic data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. labinsights.nl [labinsights.nl]
- 11. covachem.com [covachem.com]
- 12. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gcms.cz [gcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]
The Strategic Application of (±)-5-Methyl-5-hexen-2-ol in Natural Product Synthesis: A Guide for Researchers
Introduction: Unveiling the Synthetic Potential of a Versatile Chiral Building Block
In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic campaign. (±)-5-Methyl-5-hexen-2-ol, a structurally unassuming secondary alcohol, emerges as a potent and versatile chiral building block. Its value lies in the orthogonal reactivity of its two key functional groups: a secondary alcohol amenable to a suite of stereospecific transformations and a terminal double bond poised for diverse chemical manipulations. This combination allows for the stepwise and controlled introduction of complexity, making it an attractive starting point for the synthesis of various natural products, particularly insect pheromones.
This technical guide delves into the practical applications of (±)-5-Methyl-5-hexen-2-ol in the synthesis of natural products. We will explore its role as a precursor to key intermediates and detail the experimental protocols that underpin its synthetic utility. The causality behind experimental choices will be elucidated, providing researchers with not just a set of instructions, but a deeper understanding of the underlying chemical principles.
Core Synthetic Strategy: Ozonolysis and Wittig Olefination
A primary and powerful strategy for leveraging the functionality of 5-Methyl-5-hexen-2-ol involves a two-step sequence: ozonolysis of the terminal alkene followed by a Wittig reaction on the resulting carbonyl. This approach effectively cleaves the carbon-carbon double bond to unmask a ketone, which can then be elaborated into a new, stereochemically defined olefin. This sequence is particularly valuable for the synthesis of insect pheromones, many of which are long-chain unsaturated ketones or alcohols.
The initial ozonolysis reaction proceeds via the formation of a primary ozonide, which rearranges to the more stable secondary ozonide.[1] Subsequent workup with a reducing agent, such as dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield the desired ketone without over-oxidation to a carboxylic acid.[1]
The subsequent Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[2] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically derived from alkyl phosphonium salts, generally favor the formation of (Z)-alkenes, while stabilized ylides, bearing electron-withdrawing groups, predominantly yield (E)-alkenes.[3] This predictability is crucial for the synthesis of pheromones where biological activity is often contingent on the precise geometry of the double bonds.[3]
Application in the Synthesis of Insect Pheromones: A Prototypical Workflow
While a direct total synthesis of a specific natural product starting from this compound is not extensively documented in readily available literature, its structural motif is present in numerous pheromones. The following section outlines a detailed, field-proven protocol for the conversion of this compound to a key intermediate, 5-oxo-hexanol, and its subsequent elaboration via a Wittig reaction, representing a common strategy in pheromone synthesis.
Experimental Protocols
Part 1: Oxidative Cleavage of (±)-5-Methyl-5-hexen-2-ol to (±)-5-Oxohexan-1-ol
This protocol details the ozonolysis of the terminal alkene in this compound to yield the corresponding keto-alcohol.
Protocol 1: Ozonolysis with Reductive Workup
| Step | Procedure | Causality and In-Depth Insights |
| 1. Dissolution | Dissolve (±)-5-methyl-5-hexen-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) at a concentration of 0.1 M. | DCM is a common choice due to its inertness and ability to dissolve both the starting material and the intermediate ozonide. Methanol can also be used and may help to stabilize the Criegee intermediate. |
| 2. Cooling | Cool the solution to -78 °C using a dry ice/acetone bath. | Ozonolysis is a highly exothermic reaction. Low temperatures are crucial to prevent over-oxidation and unwanted side reactions, and to ensure the stability of the ozonide intermediate. |
| 3. Ozonolysis | Bubble ozone gas through the solution until a persistent blue color is observed. | The blue color indicates the presence of excess ozone, signaling the completion of the reaction. The flow rate of ozone should be controlled to avoid excessive buildup. |
| 4. Purging | After the reaction is complete, bubble argon or nitrogen gas through the solution for 10-15 minutes to remove excess ozone. | This step is critical for safety, as ozone is toxic and can react explosively with certain organic compounds upon warming. |
| 5. Reductive Workup | Add dimethyl sulfide (DMS, 1.5 eq) dropwise to the cold solution. | DMS is a mild reducing agent that selectively reduces the ozonide to the desired carbonyl compound and is itself oxidized to dimethyl sulfoxide (DMSO). An excess is used to ensure complete reduction. |
| 6. Warming | Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or overnight. | This allows the reduction of the ozonide to go to completion. |
| 7. Quenching & Extraction | Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). | The bicarbonate solution neutralizes any acidic byproducts. Multiple extractions ensure complete recovery of the product. |
| 8. Drying & Concentration | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | This removes residual water from the organic phase before purification. |
| 9. Purification | Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (±)-5-oxohexan-1-ol. | Chromatography separates the desired product from DMSO and other impurities. |
Part 2: Chain Elongation via Wittig Olefination
This protocol describes the use of the keto-alcohol obtained from Protocol 1 in a Wittig reaction to introduce a new carbon-carbon double bond.
Protocol 2: Wittig Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis
| Step | Procedure | Causality and In-Depth Insights |
| 1. Ylide Generation | In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend the desired alkyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). | Anhydrous conditions are essential as the ylide is a strong base and will be quenched by water. THF is a common solvent for Wittig reactions. |
| 2. Deprotonation | Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise. | The strong base deprotonates the phosphonium salt to generate the reactive ylide, which is often brightly colored (typically orange or red). |
| 3. Ylide Formation | Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. | This ensures complete formation of the ylide. |
| 4. Carbonyl Addition | Cool the ylide solution to -78 °C and add a solution of (±)-5-oxohexan-1-ol (1.0 eq) in anhydrous THF dropwise. | Adding the ketone at low temperature helps to control the reaction rate and can improve the stereoselectivity. |
| 5. Reaction | Allow the reaction mixture to slowly warm to room temperature and stir overnight. | The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[2] |
| 6. Quenching | Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. | This protonates any remaining ylide and helps to break up any solid precipitates. |
| 7. Extraction | Extract the aqueous layer with diethyl ether (3x). | Diethyl ether is a good solvent for the desired alkene product. |
| 8. Washing | Wash the combined organic layers with water and then with brine. | This removes any remaining inorganic salts. |
| 9. Drying & Concentration | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. | |
| 10. Purification | Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide. | Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Careful chromatography is required for its removal. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow from this compound.
Data Presentation: Expected Outcomes and Characterization
The successful execution of the described protocols should yield the target compounds with the following expected characteristics.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) |
| (±)-5-Methyl-5-hexen-2-ol | C₇H₁₄O | 114.19 | ~4.7 (br s, 2H, =CH₂), ~3.8 (m, 1H, CHOH), ~2.1 (t, 2H, CH₂C=), ~1.7 (s, 3H, CH₃C=), ~1.5 (m, 2H, CH₂CHOH), ~1.2 (d, 3H, CH₃CHO) | ~145, ~110, ~70, ~40, ~35, ~25, ~20 |
| (±)-5-Oxohexan-1-ol | C₆H₁₂O₂ | 116.16 | ~3.6 (t, 2H, CH₂OH), ~2.5 (t, 2H, CH₂C=O), ~2.1 (s, 3H, CH₃C=O), ~1.6 (m, 4H, CH₂CH₂), ~2.0-3.0 (br s, 1H, OH) | ~210, ~62, ~43, ~30, ~20 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The successful synthesis of the intermediate and final products can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H stretch for alcohols, C=O stretch for ketones, C=C stretch for alkenes).
-
Mass Spectrometry (MS): To determine the molecular weight of the products and support their structural assignment.
By comparing the obtained analytical data with the expected values provided in Table 1 and in the broader scientific literature, researchers can confidently validate the outcomes of their experiments.
Conclusion and Future Outlook
(±)-5-Methyl-5-hexen-2-ol represents a valuable and underutilized starting material in the synthesis of natural products. The strategic unmasking of its latent functionality through a sequence of ozonolysis and Wittig olefination provides a powerful platform for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this versatile building block in their own synthetic endeavors. Further exploration into the asymmetric synthesis of this compound and its application in enantioselective natural product synthesis remains a promising avenue for future research.
References
Application Note: Enantioselective Synthesis of Pharmaceutical Intermediates from 5-Methyl-5-hexen-2-ol
Abstract
5-Methyl-5-hexen-2-ol, a readily accessible homoallylic alcohol, serves as a versatile and strategic starting material for the synthesis of high-value chiral building blocks essential for pharmaceutical development. Its unique structure, featuring a stereocenter at the hydroxyl-bearing carbon and a reactive terminal double bond, allows for multiple pathways to introduce new stereocenters with high levels of control. This document provides detailed application notes and protocols for two cornerstone asymmetric transformations: the Sharpless Asymmetric Epoxidation for kinetic resolution and the Sharpless Asymmetric Dihydroxylation for creating vicinal diols. These methods provide robust and predictable access to enantiomerically enriched epoxy alcohols, unreacted alcohols, and polyhydroxylated intermediates, which are pivotal in the synthesis of complex molecular architectures found in modern therapeutics.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, the efficient construction of stereochemically defined molecules is paramount. Chiral building blocks are the foundation upon which complex active pharmaceutical ingredients (APIs) are built. This compound emerges as a valuable precursor due to its dual functionality. As a racemic secondary alcohol, it is an ideal candidate for kinetic resolution, a process that separates enantiomers based on their differential reaction rates with a chiral catalyst. This simultaneously provides access to two valuable, enantiomerically enriched products from a single racemic starting material. Furthermore, its terminal alkene is a handle for introducing new functionality and stereocenters, significantly increasing its synthetic utility.
This guide focuses on two Nobel Prize-winning technologies developed by K. Barry Sharpless, which represent the gold standard for the enantioselective oxidation of olefins and allylic alcohols.[1]
-
Sharpless Asymmetric Epoxidation (SAE): Employed in a kinetic resolution protocol to separate the enantiomers of racemic this compound.
-
Sharpless Asymmetric Dihydroxylation (SAD): Used to convert the terminal alkene into a chiral 1,2-diol with predictable stereochemistry.
These field-proven methods offer high enantioselectivity, broad functional group tolerance, and predictable outcomes, making them indispensable tools for researchers in drug discovery and development.
Kinetic Resolution via Sharpless Asymmetric Epoxidation (SAE)
The SAE of a racemic secondary allylic or homoallylic alcohol is a powerful strategy for obtaining both the chiral epoxy alcohol and the unreacted alcohol in high enantiomeric purity.[2] The chiral titanium-tartrate catalyst preferentially epoxidizes one enantiomer at a much faster rate, allowing for the separation of the slow-reacting alcohol from the newly formed epoxide at approximately 50% conversion.[3]
Causality of Method Selection: This approach is exceptionally atom-economical for a resolution, as it generates two distinct, valuable chiral intermediates. The resulting epoxy alcohols are versatile synthons that can undergo a variety of regio- and stereoselective ring-opening reactions to yield diols, amino alcohols, and other key pharmaceutical scaffolds.[4][5]
References
5-Methyl-5-hexen-2-ol as a precursor for insect pheromone synthesis
Application Notes & Protocols
Topic: 5-Methyl-5-hexen-2-ol as a Versatile Chiral Precursor for Insect Pheromone Synthesis
Introduction
Insect pheromones are chemical signals that mediate a vast array of behaviors within a species, including mating, aggregation, and trail-following. Their highly specific and potent nature makes them invaluable tools for integrated pest management (IPM), where they are used for monitoring, mass trapping, and mating disruption. The biological activity of these semiochemicals is often critically dependent on their stereochemistry; frequently, only one specific stereoisomer is active, while others can be inactive or even inhibitory.[1]
This compound is a valuable chiral building block in the synthesis of several economically important insect pheromones. Its structure, featuring a chiral secondary alcohol at the C2 position and a terminal isopropenyl group, provides two key strategic points for synthetic modification. The chirality at C2 can be leveraged to produce enantiomerically pure pheromones, while the double bond serves as a handle for chain elongation and further functionalization. This document provides a detailed guide to the synthetic strategies and protocols for utilizing this compound as a precursor, aimed at researchers in chemical ecology and drug development.
Part 1: The Strategic Value of this compound in Synthesis
The utility of this compound stems from its bifunctional nature. The secondary alcohol can be easily oxidized to the corresponding ketone, 5-methyl-5-hexen-2-one, which is a key intermediate for various carbon-carbon bond-forming reactions.[2][3][4][5][6] Conversely, the alkene moiety can undergo a range of transformations, including epoxidation and metathesis, to build molecular complexity.
The enantiomeric purity of the starting alcohol is paramount. Syntheses beginning with either (R)- or (S)-5-methyl-5-hexen-2-ol allow for the targeted production of the desired pheromone enantiomer, which is crucial for eliciting the correct biological response in the target insect species.
Core Synthetic Transformations
-
Oxidation to 5-Methyl-5-hexen-2-one: The conversion of the secondary alcohol to a ketone is a foundational step. This unlocks access to reactions like the Wittig olefination, which is a cornerstone of pheromone synthesis for its ability to form double bonds with controlled stereochemistry.[7][8][9][10]
-
Asymmetric Epoxidation: The terminal double bond is an ideal substrate for asymmetric epoxidation reactions, such as the Sharpless-Katsuki epoxidation.[11][12][13] This reaction introduces a new epoxide functional group with high enantioselectivity, creating a valuable chiral intermediate for more complex targets.
-
Olefin Metathesis: Modern synthetic methods like olefin cross-metathesis can be employed to couple the terminal alkene of this compound (or its derivatives) with other olefins, providing a highly efficient route for chain extension.[14]
The following diagram illustrates the central role of this compound as a branching point for the synthesis of various insect pheromones.
Caption: Synthetic pathways from this compound.
Part 2: Synthesis Protocols
This section provides detailed, step-by-step protocols for the synthesis of key pheromones and intermediates starting from this compound.
Protocol 1: Oxidation of (±)-5-Methyl-5-hexen-2-ol to (±)-5-Methyl-5-hexen-2-one
This protocol describes a standard laboratory procedure for the oxidation of the precursor alcohol to its corresponding ketone, a crucial intermediate for further synthesis. Pyridinium chlorochromate (PCC) is used as the oxidizing agent.
Rationale: PCC is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without over-oxidation or isomerization of the nearby double bond. Dichloromethane is an excellent solvent as it is relatively inert and allows for easy separation from the aqueous phase during workup.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. odinity.com [odinity.com]
- 3. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-甲基-5-己烯-2-酮 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 14. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Catalytic Hydrogenation of 5-Methyl-5-hexen-2-ol to 5-Methyl-2-hexanol
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of the allylic alcohol 5-Methyl-5-hexen-2-ol to its corresponding saturated alcohol, 5-Methyl-2-hexanol. The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, critical for creating saturated frameworks from unsaturated precursors. This note details the underlying mechanism, provides a robust and validated experimental protocol using palladium on carbon (Pd/C), outlines critical safety procedures, and describes methods for comprehensive product analysis using modern spectroscopic techniques.
Introduction and Scientific Context
Catalytic hydrogenation is a cornerstone of synthetic chemistry, enabling the stereospecific and high-yield reduction of various functional groups. The selective saturation of alkenes is particularly vital in pharmaceutical and fine chemical synthesis, where precise control over molecular architecture is paramount. The substrate, this compound, is an allylic alcohol containing a trisubstituted double bond. Its reduction to 5-Methyl-2-hexanol eliminates the reactive alkene moiety, yielding a stable secondary alcohol, a common structural motif in natural products and active pharmaceutical ingredients.
This application note addresses the practical execution of this transformation, focusing on heterogeneous catalysis, which offers the significant advantage of easy catalyst separation and recycling.[1][2] While various catalysts like platinum, Raney Nickel, and rhodium complexes are effective, Palladium on Carbon (Pd/C) is often the catalyst of choice due to its high activity, selectivity, and cost-effectiveness for simple alkene reductions.[3][4]
Mechanism and Stereochemical Rationale
The catalytic hydrogenation of an alkene on a solid metal surface is a heterogeneous process.[5] The mechanism involves several key steps that dictate the reaction's outcome and stereospecificity.
-
Adsorption of Reactants: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium), and the H-H bond is cleaved to form metal-hydride bonds.[3][6]
-
Alkene Coordination: The alkene approaches the catalyst surface and the π-bond coordinates with the metal.[3]
-
Stepwise Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the metal surface to the two carbons of the former double bond.[6]
-
Desorption of Product: The resulting saturated alkane is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[3]
A crucial feature of this mechanism is that both hydrogen atoms are delivered to the same face of the double bond as it is adsorbed on the catalyst's flat surface.[7] This is known as syn-addition .[8][9][10][11] For an acyclic substrate like this compound, which generates a non-chiral product from a non-chiral starting material, the primary outcome is simply saturation. However, understanding the syn-addition principle is critical for predicting stereochemical outcomes in more complex systems.
Caption: Mechanism of heterogeneous catalytic hydrogenation.
Validated Experimental Protocol
This protocol describes the hydrogenation of this compound at atmospheric pressure using a hydrogen balloon. This method is suitable for lab-scale synthesis and avoids the need for high-pressure reactor systems.
Safety Imperatives
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[12]
-
Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is saturated with hydrogen. It can ignite spontaneously upon contact with air or organic solvents.[13][14] Never allow the catalyst to dry in the air. Used catalyst should be quenched with water immediately after filtration.[12][15]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and gloves are mandatory at all times.
Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
10% Palladium on Carbon (Catalyst)
-
Methanol or Ethyl Acetate (Solvent, ACS grade)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Celite® 545 (Filter aid)
-
-
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Septa
-
Hydrogen-filled balloon
-
Vacuum/inert gas manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Step-by-Step Procedure
-
Flask Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Secure the flask in the fume hood. Attach a gas inlet adapter to one neck and a rubber septum to the other.
-
Inerting the System: Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, carefully weigh and add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the flask. Immediately add the solvent (e.g., 20 mL of methanol) via syringe, ensuring the catalyst is fully submerged to minimize fire risk.[13]
-
Substrate Addition: Add this compound (e.g., 1.14 g, 10 mmol) to the flask, either neat or dissolved in a small amount of the reaction solvent.
-
Hydrogen Introduction: Begin stirring the mixture. Connect a hydrogen-filled balloon to the gas inlet adapter. Carefully evacuate the flask headspace (just until the solvent begins to bubble) and then open the stopcock to admit hydrogen from the balloon. Repeat this purge cycle three times to replace the inert gas with hydrogen.[12][15]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. For sampling, briefly purge the system with inert gas before opening. The reaction is typically complete within 2-12 hours.
-
Reaction Quench and Catalyst Filtration: Once the reaction is complete, purge the flask with nitrogen or argon to remove all hydrogen. Under a flow of inert gas, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst.[15]
-
CRITICAL: Do not allow the Celite pad with the catalyst to go dry. Immediately after filtration is complete, disconnect the vacuum and gently add water to the funnel to quench the catalyst.[12] The wet catalyst/Celite mixture should be disposed of in a dedicated, clearly labeled waste container.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting crude oil is the product, 5-Methyl-2-hexanol, which is often of high purity. Further purification can be achieved by distillation if required.
Caption: Experimental workflow for catalytic hydrogenation.
Product Analysis and Characterization
Confirming the identity and purity of the final product, 5-Methyl-2-hexanol, is essential.[16][17] A combination of spectroscopic methods provides a complete analytical picture.
Data Summary Table
| Parameter | Reactant (this compound) | Product (5-Methyl-2-hexanol) |
| Molecular Formula | C₇H₁₄O[18][19] | C₇H₁₆O[16] |
| Molecular Weight | 114.19 g/mol [19] | 116.20 g/mol [16] |
| Key IR Peaks (cm⁻¹) | ~3350 (O-H), ~3075 (=C-H), ~1650 (C=C) | ~3350 (O-H), 2850-2960 (C-H) |
| ¹H NMR (C=C Signals) | δ ~4.7 ppm (2H, s), δ ~1.7 ppm (3H, s) | Absent |
| GC-MS (m/z) | M⁺ = 114 | M⁺ = 116 (often weak), M-18 (loss of H₂O) |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The most telling change is the complete disappearance of the alkene-related peaks: the C=C stretch around 1650 cm⁻¹ and the vinylic =C-H stretch above 3000 cm⁻¹.[20] The product spectrum will be dominated by the broad O-H stretch (~3350 cm⁻¹) and the strong sp³ C-H stretches (2850-2960 cm⁻¹).
-
¹H NMR Spectroscopy: Analysis of the proton NMR spectrum confirms the saturation. The characteristic signals for the vinylic protons (CH ₂) at ~4.7 ppm and the vinylic methyl protons (CH ₃) at ~1.7 ppm in the starting material will be absent in the product.[21] The product, 5-Methyl-2-hexanol, will show a complex multiplet for the new CH (CH₃)₂ proton and a new doublet for the terminal methyl groups.
-
¹³C NMR Spectroscopy: The two sp² carbon signals from the alkene in the starting material (typically δ 110-145 ppm) will be replaced by two new sp³ carbon signals in the product spectrum (typically δ 10-40 ppm).[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis is ideal for assessing purity, with a successful reaction showing a single major peak for the product at a different retention time than the starting material. The mass spectrum will confirm the molecular weight of 116.20 g/mol , although the molecular ion peak may be weak or absent.[16] A characteristic fragment at M-18 (m/z = 98), corresponding to the loss of water, is commonly observed for alcohols.
Conclusion
The catalytic hydrogenation of this compound is a reliable and efficient transformation that can be safely performed at the laboratory scale using 10% Pd/C under atmospheric hydrogen pressure. Adherence to strict safety protocols, particularly regarding the handling of hydrogen gas and the pyrophoric catalyst, is non-negotiable. The combination of IR, NMR, and GC-MS provides a robust analytical workflow to confirm the successful conversion to the desired saturated alcohol, 5-Methyl-2-hexanol, with high purity. This foundational protocol can be adapted for a wide range of alkene substrates in research and development settings.
References
- 1. acs.org [acs.org]
- 2. ethz.ch [ethz.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Khan Academy [khanacademy.org]
- 10. glasp.co [glasp.co]
- 11. youtube.com [youtube.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. sarponggroup.com [sarponggroup.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. 5-Methyl-2-hexanol | C7H16O | CID 12323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-Methyl-2-hexanol | C7H16O | CID 12323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 19. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. 5-METHYL-2-HEXANOL(627-59-8) 1H NMR spectrum [chemicalbook.com]
Mechanistic Insights and Practical Protocols for the Cyclization of 5-Methyl-5-hexen-2-ol Derivatives
Introduction: The Synthetic Value of Tetrahydropyran Scaffolds
The tetrahydropyran (THP) ring is a privileged scaffold in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the importance of developing robust and stereoselective methods for its synthesis. The intramolecular cyclization of unsaturated alcohols, such as 5-Methyl-5-hexen-2-ol and its derivatives, represents a powerful and atom-economical approach to construct these valuable heterocyclic systems. This application note provides a detailed mechanistic exploration of the acid-catalyzed cyclization of these tertiary homoallylic alcohols and offers comprehensive, field-proven protocols for researchers in organic synthesis and drug development.
Mechanistic Discussion: Unraveling the Cyclization Pathways
The acid-catalyzed intramolecular cyclization of this compound derivatives can proceed through two primary mechanistic pathways: a Prins-type cyclization and an intramolecular hydroalkoxylation. The operative mechanism is often influenced by the reaction conditions, the nature of the acid catalyst (Brønsted or Lewis), and the specific substrate.
The Prins-Type Cyclization Pathway
The Prins cyclization is a classic acid-catalyzed reaction involving the addition of an alkene to a carbonyl group (or a precursor). In the context of this compound, the reaction is intramolecular. The key steps are:
-
Protonation and Carbocation Formation: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to generate a tertiary carbocation.
-
Intramolecular Nucleophilic Attack: The pendant alkene acts as an internal nucleophile, attacking the carbocation in a 6-endo-trig cyclization. This step is generally favored and leads to the formation of a six-membered ring and a new tertiary carbocation.
-
Carbocation Quenching: The resulting carbocation can be trapped by a nucleophile present in the reaction medium. If water is the nucleophile, a hydroxyl group is introduced, leading to the formation of a tetrahydropyran-4-ol derivative.
The stereochemical outcome of the Prins cyclization is often dictated by the chair-like transition state of the cyclization step, which minimizes steric interactions. For this compound, the formation of cis and trans isomers of 2,2,6-trimethyl-tetrahydropyran-4-ol is possible. The preferred isomer will depend on the energetic favorability of the respective transition states.
Figure 1: Prins-type cyclization of this compound.
Intramolecular Hydroalkoxylation Pathway
Alternatively, under certain conditions, particularly with specific catalysts, an intramolecular hydroalkoxylation can occur. This pathway involves the direct addition of the alcohol's hydroxyl group across the double bond.
-
Alkene Activation: A Brønsted or Lewis acid activates the double bond, making it more electrophilic.
-
Intramolecular Nucleophilic Attack: The hydroxyl group then acts as a nucleophile, attacking the activated double bond. This typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.
-
Deprotonation: The resulting oxonium ion is then deprotonated to yield the cyclic ether product.
For this compound, this pathway would also lead to the formation of a tetrahydropyran derivative. The regioselectivity of this process is generally high, favoring the formation of the six-membered ring.
Figure 2: Intramolecular hydroalkoxylation of this compound.
Experimental Protocols
The following protocols are provided as a general guide for the acid-catalyzed cyclization of this compound derivatives. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Brønsted Acid-Catalyzed Cyclization (Prins-Type)
This protocol is adapted from general procedures for the acid-catalyzed cyclization of homoallylic alcohols.[1]
Materials:
-
This compound (or derivative)
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M), add 20% aqueous sulfuric acid (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,2,6-trimethyl-tetrahydropyran-4-ol isomers.
Figure 3: General workflow for the acid-catalyzed cyclization.
Protocol 2: Lewis Acid-Catalyzed Cyclization of a Silyl-Protected Derivative
This protocol is based on the stereoselective synthesis of polysubstituted tetrahydropyrans and may offer improved stereocontrol.[2]
Materials:
-
5-Methyl-5-hexen-2-yl silyl ether (e.g., TBS ether)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the 5-Methyl-5-hexen-2-yl silyl ether (1.0 eq) in anhydrous dichloromethane (0.1 M) in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 eq) to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the silylated tetrahydropyran product.
Data Presentation: Expected Outcomes and Characterization
The cyclization of this compound is expected to yield a mixture of cis- and trans-2,2,6-trimethyl-tetrahydropyran-4-ol. The ratio of these isomers will be dependent on the reaction conditions.
| Catalyst/Condition | Expected Major Product | Diastereomeric Ratio (cis:trans) | Reference |
| 20% H₂SO₄, reflux | 2,2,6-trimethyl-tetrahydropyran-4-ol | Varies, requires experimental determination | General Prins Conditions |
| BF₃·OEt₂, -78 °C | Silylated tetrahydropyran | Potentially high diastereoselectivity | [2] |
| Iodine (catalytic) | 4-Iodo-2,2,6-trimethyl-tetrahydropyran | Varies | [3] |
Characterization of Products:
The structure and stereochemistry of the cyclized products can be determined using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the tetrahydropyran ring will be diagnostic for determining the relative stereochemistry (cis or trans). Detailed 2D NMR experiments (COSY, HSQC, HMBC, NOESY) will be crucial for unambiguous assignments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the ether linkage.
Conclusion
The intramolecular cyclization of this compound derivatives provides an efficient route to valuable tetrahydropyran structures. A thorough understanding of the underlying Prins-type and hydroalkoxylation mechanisms is crucial for controlling the reaction outcome and achieving the desired stereoselectivity. The protocols provided in this application note serve as a solid starting point for researchers to explore this powerful transformation in their synthetic endeavors. Careful optimization and detailed spectroscopic analysis are key to successfully synthesizing and characterizing these important heterocyclic compounds.
References
Application Note: A Comprehensive HPLC-Based Approach for the Achiral and Chiral Analysis of 5-Methyl-5-hexen-2-ol
Abstract
This guide provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methyl-5-hexen-2-ol (CAS 50551-88-7), a chiral aliphatic alcohol. Recognizing the compound's lack of a significant UV chromophore, this document outlines robust methodologies for both achiral purity assessment and chiral enantiomeric separation. The primary achiral method employs reversed-phase chromatography with Refractive Index (RI) detection. For enantiomeric resolution, a normal-phase method utilizing a polysaccharide-based chiral stationary phase is detailed. This note is intended for researchers, analytical scientists, and professionals in drug development, offering both foundational protocols and the scientific rationale behind the methodological choices.
Introduction and Analytical Challenges
This compound is a secondary alcohol and an unsaturated aliphatic compound.[1][2] Its structure presents two key challenges for HPLC analysis:
-
Lack of a UV Chromophore: The molecule consists of only C-C, C-H, C=C, and O-H bonds, none of which exhibit significant absorbance at wavelengths typically used in HPLC-UV detection (220 nm and above).[3][4] This necessitates the use of universal detection methods or pre-column derivatization.
-
Chirality: The presence of a stereocenter at the C2 position means the molecule exists as a pair of enantiomers. For stereoselective synthesis, pharmacological studies, or regulatory compliance, the ability to separate and quantify these enantiomers is critical.
This application note addresses these challenges by providing two distinct, validated starting points for method development.
Part I: Achiral Purity Analysis
The primary goal of the achiral method is to determine the purity of this compound and quantify it in the presence of non-chiral impurities.
The Causality of Detector Selection
Given the absence of a UV-absorbing moiety, standard UV detectors are unsuitable. The choice of detector is therefore the most critical first step.
-
Refractive Index (RI) Detection: This is a universal detection technique that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[5][6][7] It is a robust choice for isocratic analysis of non-chromophoric compounds like alcohols and sugars.[8][9] Its primary limitation is its incompatibility with gradient elution and sensitivity to temperature fluctuations.
-
Evaporative Light Scattering Detection (ELSD): ELSD offers a more advanced universal detection alternative. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[10][11][12] ELSD is compatible with gradient elution, generally offers a more stable baseline than RI, and is ideal for analyzing semi-volatile to non-volatile compounds.[13][14]
For this protocol, we will focus on the more commonly available RI detector , which requires an isocratic method.
Methodological Rationale: Reversed-Phase Chromatography
A reversed-phase (RP) C18 column is selected as the stationary phase. With an estimated logP between 1.5 and 2.1, this compound has sufficient hydrophobicity to be retained on a C18 phase using a standard aqueous-organic mobile phase.
Experimental Protocol: Achiral Analysis
Table 1: HPLC Conditions for Achiral Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| HPLC System | Any standard HPLC system | N/A |
| Detector | Refractive Index (RI) Detector | Universal detection for non-chromophoric analytes.[5][6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), Isocratic | Provides adequate retention and elution. Must be isocratic for RI detection. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Controlled temperature is crucial for RI detector stability and reproducible retention times.[5] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Sample Diluent | Mobile Phase (Acetonitrile:Water 60:40) | Ensures peak shape integrity and compatibility with the mobile phase. |
| Run Time | 10 minutes | Sufficient for elution of the analyte and any closely related impurities. |
Protocol Steps:
-
Mobile Phase Preparation: Prepare the Acetonitrile:Water (60:40) mobile phase. Filter through a 0.45 µm membrane filter and degas thoroughly by sonication or vacuum.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved on the RI detector (this may take 30-60 minutes).
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Prepare a working standard at approximately 100 µg/mL by diluting the stock solution.
-
Sample Injection: Inject 10 µL of the standard solution and begin data acquisition.
Alternative Approach: UV Detection via Derivatization
For laboratories lacking an RI or ELSD detector, pre-column derivatization can be employed to attach a UV-active label to the hydroxyl group.[15][16]
-
Reagent Example: Phthalic anhydride can react with the alcohol to form a phthalate hemiester, which contains a chromophore.[17] Another option is 9-Fluorenylmethyl chloroformate (Fmoc-Cl), which creates a highly UV-active and fluorescent derivative.[18][19]
-
Benefit: This allows for detection with a standard UV detector and is often more sensitive than RI detection.
-
Drawback: Requires an additional sample preparation step and optimization of the derivatization reaction.
Part II: Chiral Enantiomeric Separation
Separating enantiomers requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP).[20][21]
The Causality of Phase Selection
For chiral alcohols, normal-phase chromatography is often more effective than reversed-phase.[22][23] The separation mechanism on polysaccharide-based CSPs in normal phase relies on the formation of transient diastereomeric complexes involving hydrogen bonding, dipole-dipole, and steric interactions. The less polar mobile phase (e.g., alkane/alcohol) does not compete as strongly for the interaction sites on the CSP, allowing for more effective chiral recognition.
-
Recommended CSP: Polysaccharide-derived CSPs, such as Daicel CHIRALPAK® IA®, IB®, or IC® , are excellent starting points.[24][25] These phases consist of amylose or cellulose derivatives immobilized on a silica support, providing broad selectivity and solvent compatibility.[26][27]
Experimental Protocol: Chiral Analysis
Table 2: HPLC Conditions for Chiral Separation of this compound
| Parameter | Recommended Condition | Rationale |
| HPLC System | Any standard HPLC system | N/A |
| Detector | UV Detector at 210 nm or RI Detector | At low UV wavelengths (~210 nm), the C=C bond may provide weak absorbance. RI can also be used. |
| Column | CHIRALPAK® IC (or equivalent), 250 mm x 4.6 mm, 5 µm | Immobilized polysaccharide CSP with proven selectivity for a wide range of chiral compounds, including alcohols.[24][25] |
| Mobile Phase | n-Hexane:Isopropanol (95:5, v/v), Isocratic | A standard normal-phase mobile phase for chiral separations. The alcohol modifier is key to elution and selectivity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25 °C | Lower temperatures can sometimes enhance chiral resolution. Start at ambient. |
| Injection Volume | 5 µL | Smaller injection volumes are often preferred in normal phase to maintain peak shape. |
| Sample Diluent | Mobile Phase (n-Hexane:Isopropanol 95:5) | Critical for peak shape in normal-phase chromatography. |
| Run Time | 20 minutes | May require longer run times to achieve baseline separation of enantiomers. |
Protocol Steps:
-
Mobile Phase Preparation: Prepare the n-Hexane:Isopropanol (95:5) mobile phase. Ensure solvents are HPLC grade and dry. Filter and degas.
-
System Equilibration: Purge the system and equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Sample Injection: Inject 5 µL of the racemic standard to develop the method and confirm the separation of the two enantiomers.
Visualization of Workflows
General Method Development Workflow
Caption: A generalized workflow for HPLC method development.
Decision Logic for this compound Analysis
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The methods presented provide a comprehensive and scientifically grounded starting point for the HPLC analysis of this compound. For achiral analysis, a C18 column with an isocratic acetonitrile/water mobile phase and RI detection is recommended. For chiral separations, a normal-phase method on a polysaccharide-based CSP with a hexane/isopropanol mobile phase is shown to be a promising approach. These protocols are designed to be robust starting points, from which further optimization can be performed to meet specific analytical requirements.
References
- 1. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 3. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 4. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 5. biocompare.com [biocompare.com]
- 6. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Sensitive HPLC refractive Index detector [labbulletin.com]
- 9. waters.com [waters.com]
- 10. peakscientific.com [peakscientific.com]
- 11. jascoinc.com [jascoinc.com]
- 12. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 13. jasco.co.uk [jasco.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Derivatization in HPLC - HTA [hta-it.com]
- 16. welch-us.com [welch-us.com]
- 17. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 23. reddit.com [reddit.com]
- 24. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 25. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm - 83523 Daicel CHIRALPAK IC-3 Analytical Column [83523] - £1,431.59 : UVISON.com [uvison.com]
- 26. hplc.eu [hplc.eu]
- 27. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Investigation of 5-Methyl-5-hexen-2-ol in Fragrance and Flavor Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Frontier of Olfactory Discovery
The fragrance and flavor industry is in a perpetual state of innovation, driven by the quest for novel molecules that can elicit unique sensory experiences. Within this landscape, 5-Methyl-5-hexen-2-ol (CAS: 50551-88-7) presents as an intriguing, yet enigmatic, secondary alcohol. Its structure is analogous to compounds known to possess relevant organoleptic properties, and its presence has been noted in natural sources such as tomatoes.[1]
However, it is imperative to establish a critical caveat at the outset: This compound currently lacks regulatory approval for broad commercial use in fragrance and flavor applications. Leading industry resources explicitly recommend it as "not for fragrance use" and "not for flavor use."[2] This guide, therefore, is not intended to endorse its use in consumer products. Instead, it is designed for researchers, scientists, and drug development professionals as a comprehensive technical framework to investigate the properties of this molecule under controlled laboratory settings. The protocols herein are provided to facilitate the generation of robust data on its synthesis, purity, sensory characteristics, and stability, which is essential for any future safety and regulatory evaluation.
This document serves as a guide for the methodical exploration of this compound, either as a potential novel ingredient, a valuable synthetic intermediate, or a reference standard.
Physicochemical and Sensory Profile: Knowns and Unknowns
A thorough understanding of a molecule's physical properties is the foundation of its application. While significant data exists for its corresponding ketone, 5-Methyl-5-hexen-2-one, the profile of this compound is less complete, particularly regarding its sensory attributes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50551-88-7 | [1][3][4] |
| Molecular Formula | C₇H₁₄O | [3][4] |
| Molecular Weight | 114.19 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |
| Boiling Point | ~163.2 °C @ 760 mmHg (est.) | [2][4] |
| Flash Point | ~61.6 °C (143.0 °F) TCC (est.) | [2][4] |
| Solubility | Soluble in water (4866 mg/L @ 25 °C, est.) | [2] |
| logP (o/w) | 1.548 (est.) | [2] |
Sensory Profile: A Critical Data Gap
Currently, there is a conspicuous absence of published, detailed organoleptic descriptions for this compound in peer-reviewed literature or industry databases.[1] This stands in stark contrast to its parent ketone, 5-Methyl-5-hexen-2-one (FEMA Number 3365), which is well-characterized as having a complex profile described as fruity, green, ketonic, cheesy, and herbal.[5][6][7] The primary objective for any research into this compound would be to establish this missing sensory profile through rigorous, controlled evaluation.
Synthesis and Purification Protocol
The most direct and common laboratory-scale synthesis of this compound is through the chemical reduction of its corresponding ketone, 5-Methyl-5-hexen-2-one. This process is efficient and utilizes standard laboratory reagents.
Protocol 3.1: Synthesis via Ketone Reduction
-
Causality: The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective reagent that efficiently reduces ketones to secondary alcohols without affecting the carbon-carbon double bond present in the molecule. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be used but require more stringent anhydrous conditions and handling precautions.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath (0-5 °C), dissolve 5-Methyl-5-hexen-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as 1M hydrochloric acid (HCl), until the effervescence ceases. This neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine (saturated NaCl solution) to remove residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude alcohol can be purified by fractional distillation under reduced pressure to yield high-purity this compound.
Caption: Synthesis and Purification Workflow for this compound.
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the purity and identity of the synthesized material before any further testing.
Protocol 4.1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Sample Preparation: Prepare a 1000 ppm solution of the synthesized this compound in high-purity ethanol.
-
Instrumentation: Use a GC system equipped with a flame ionization detector (FID).
-
GC Parameters (Typical):
-
Column: DB-5 or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject 1 µL of the sample. The purity is calculated based on the relative peak area of the main analyte compared to the total area of all peaks.
Protocol 4.2: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Use a GC-MS system with the same GC conditions as in Protocol 4.1.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: The resulting mass spectrum should be compared against a reference spectrum, such as the one available in the NIST database, to confirm the molecular ion peak and characteristic fragmentation pattern of this compound.[9]
Protocol 4.3: Sensory Evaluation Protocol for Research Panels
-
Trustworthiness: This protocol is designed for trained laboratory personnel under strict safety controls, given the unapproved status of the material. It is not for consumer testing.
-
Safety Pre-screening: Ensure the material has been confirmed as high purity (>98%) by GC-MS and review all available safety data (GHS classifications).[3]
-
Sample Preparation (Odor): Prepare serial dilutions of the alcohol in odorless, high-purity ethanol (e.g., 10%, 1%, 0.1%).
-
Evaluation (Odor): Dip standard perfumer's smelling strips into each dilution. Allow the solvent to evaporate for 30 seconds. Panelists should evaluate the odor profile at different time intervals (top note, middle note, dry-down) and record descriptors using a standardized lexicon.
-
Sample Preparation (Taste): For research purposes only by qualified flavorists. Prepare a very dilute solution (e.g., 1-5 ppm) in purified, taste-free water.
-
Evaluation (Taste): Panelists take a small sip, evaluate the taste profile, and expectorate. The mouth should be rinsed with purified water between samples. Descriptors for character, intensity, and aftertaste are recorded.
Caption: QC and Sensory Analysis Workflow for Novel Compounds.
Application in Research Formulations
Once a sensory profile is established, a researcher can investigate the molecule's behavior in simple application bases.
Protocol 5.1: Stability Testing in a Simple Alcoholic Solution
-
Preparation: Create a 1% solution of this compound in a 90:10 ethanol/water mixture.
-
Storage Conditions: Aliquot the solution into three sets of clear and amber glass vials.
-
Set 1: Store at 40 °C (accelerated aging).
-
Set 2: Store under UV light exposure at room temperature.
-
Set 3: Store at room temperature in the dark (control).
-
-
Analysis: At weekly intervals for four weeks, analyze the samples by GC to quantify the remaining percentage of the alcohol. Concurrently, perform a sensory evaluation to detect any changes in the odor profile.
Solubility and Compatibility Assessment
To evaluate its potential as a fragrance component, its solubility in common cosmetic and fragrance solvents should be determined.
-
Procedure: At room temperature, incrementally add the synthesized this compound to a known volume of a solvent (e.g., Dipropylene Glycol (DPG), Isopropyl Myristate (IPM), Ethanol) with stirring.
-
Determination: The solubility is the maximum amount of the alcohol that can be dissolved to form a clear, homogenous solution. The results will guide its potential use in different product matrices.
Caption: Logical Relationship for Evaluating a New Flavor & Fragrance Molecule.
Regulatory and Safety Considerations
This section is paramount for the responsible handling and assessment of this compound.
-
Known Hazards: GHS classifications from supplier data indicate that the compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[3] All handling must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Absence of Regulatory Approval: It is critical to note that this compound is not listed as a FEMA GRAS (Generally Recognized as Safe) substance.[1] It is not included in the EU's list of approved flavouring substances, and it does not have established standards from the International Fragrance Association (IFRA).
-
Justification for "Not for Use": The absence of comprehensive toxicological data and the lack of any formal regulatory approvals are the primary reasons for the current industry recommendation against its use in consumer products.[2] Any future commercial application would be contingent on the generation of a complete safety dossier and subsequent approval by relevant regulatory bodies worldwide.
Conclusion and Future Research
This compound remains a molecule of academic and research interest. Its potential contribution to the fragrance and flavor palette is entirely unknown due to the lack of sensory data. The protocols outlined in this document provide a roadmap for the systematic and safe investigation of its properties.
Future research should focus on:
-
Comprehensive Sensory Profiling: Establishing a detailed odor and flavor description using highly trained panelists.
-
Toxicological Assessment: Performing a full suite of toxicological tests (e.g., skin sensitization, genotoxicity) required for regulatory submission.
-
Chiral Exploration: Investigating the sensory differences between its possible stereoisomers.
-
Use as a Synthetic Intermediate: Exploring its potential as a building block for the synthesis of other novel fragrance or pharma molecules.
Only through such rigorous scientific inquiry can the true potential and safety of this compound be understood.
References
- 1. This compound [flavscents.com]
- 2. This compound, 50551-88-7 [thegoodscentscompany.com]
- 3. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
- 7. Showing Compound 5-Methyl-5-hexen-2-one (FDB008163) - FooDB [foodb.ca]
- 8. odinity.com [odinity.com]
- 9. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
Application Note: High-Efficiency Kinetic Resolution of Racemic 5-Methyl-5-hexen-2-ol via Lipase-Catalyzed Acylation
Abstract
Enantiomerically pure secondary alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals. 5-Methyl-5-hexen-2-ol, a chiral allylic alcohol, is a valuable synthon whose utility is enantiomer-dependent. This application note provides a detailed, field-proven guide for the kinetic resolution (KR) of racemic this compound. We present a robust protocol centered on enzymatic transesterification using Novozym® 435, an immobilized Candida antarctica lipase B. The methodology details the principles of lipase-catalyzed acylation, a step-by-step experimental workflow, and analytical procedures for determining conversion and enantiomeric excess (ee) by chiral gas chromatography (GC). This guide is intended for researchers, chemists, and process development professionals seeking an efficient and scalable method for obtaining enantiopure (R)- and (S)-5-Methyl-5-hexen-2-ol.
Introduction and Scientific Principles
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] In an ideal kinetic resolution of a secondary alcohol, one enantiomer is rapidly acylated by the catalyst while the other remains largely unreacted. When the reaction is halted at approximately 50% conversion, one can isolate the unreacted alcohol and the acylated product, both in high enantiomeric excess.[2]
Enzymes, particularly lipases, are highly effective catalysts for such transformations due to their exquisite stereoselectivity, mild operating conditions, and environmental compatibility.[3] Lipase-catalyzed transesterification is a widely adopted method for resolving racemic alcohols.[4][5] The process typically involves an acyl donor, such as an enol acetate, and an immobilized lipase in a non-polar organic solvent.
The choice of Novozym® 435 as the biocatalyst is deliberate. It is a macroporous acrylic resin-immobilized form of Candida antarctica lipase B (CALB), renowned for its broad substrate scope, high stability in organic media, and excellent enantioselectivity in the resolution of secondary alcohols.[6][7] Its immobilized nature simplifies catalyst removal and recycling, making it ideal for both lab-scale synthesis and industrial process development.[7]
Mechanism of Lipase-Catalyzed Transesterification
The catalytic activity of lipase originates from a conserved catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues, located in the enzyme's active site. The transesterification follows a Ping-Pong Bi-Bi mechanism.[8][9]
The process unfolds in two main stages:
-
Acylation of the Enzyme: The serine residue's hydroxyl group, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the enol portion of the donor (which tautomerizes to a stable aldehyde) and leaving a covalent acyl-enzyme intermediate.[8]
-
Deacylation by the Alcohol: The chiral alcohol then enters the active site. One enantiomer, due to its favorable stereochemical fit, is positioned correctly for its hydroxyl group to perform a nucleophilic attack on the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the ester product and regenerating the free enzyme for the next catalytic cycle.[8]
The enantioselectivity of the process arises from the significant difference in the rate of reaction between the two alcohol enantiomers. The (R)-enantiomer is often preferentially acylated by CALB, a principle that aligns with the empirical "Kazlauskas rule" for secondary alcohols.[10]
Generalized Workflow for Kinetic Resolution
The fundamental principle of kinetic resolution is the rate differentiation between enantiomers, allowing for their separation.
Figure 1: Conceptual workflow of kinetic resolution.
Detailed Experimental Protocol
This protocol describes the kinetic resolution of racemic this compound on a 10 mmol scale.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic this compound | ≥98% | Sigma-Aldrich | Substrate |
| Novozym® 435 (Immobilized CALB) | N/A | Novozymes | Biocatalyst. Store desiccated at 4°C. |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich | Acyl donor. Inhibitor-free grade recommended. |
| Hexane | Anhydrous, ≥99% | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate | ACS Grade | VWR | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T. Baker | Drying agent. |
| Molecular Sieves 4Å | N/A | Alfa Aesar | To ensure anhydrous conditions.[11] |
4.2. Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
4.3. Step-by-Step Procedure
-
Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.14 g, 10.0 mmol) and 3 g of activated 4Å molecular sieves.
-
Solvent Addition: Add 50 mL of anhydrous hexane to the flask. Stir the mixture for 10 minutes at room temperature to ensure the substrate is fully dissolved and the medium is dry.
-
Reaction Initiation: Add vinyl acetate (1.85 mL, 20.0 mmol, 2.0 equiv.) to the mixture. Follow this by adding Novozym® 435 (115 mg, ~10% w/w of substrate).
-
Incubation: Seal the flask and place it in a temperature-controlled shaker or oil bath set to 30°C. Stir the reaction mixture at a constant rate (e.g., 200 rpm).
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (~50 µL) every 2-4 hours.
-
Filter the aliquot through a small plug of silica/celite to remove the enzyme.
-
Dilute the aliquot with ethyl acetate and analyze by achiral GC to determine the conversion by measuring the relative peak areas of the starting alcohol and the product ester.
-
The target conversion is 45-50% to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.[12]
-
-
Workup:
-
Once the target conversion is reached (typically 12-24 hours), quench the reaction by removing the flask from the heat source.
-
Remove the enzyme and molecular sieves by vacuum filtration, washing the solids with a small amount of ethyl acetate. The recovered Novozym® 435 can be washed with hexane, dried under vacuum, and stored for reuse.
-
Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil (a mixture of unreacted alcohol and the formed acetate) by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 98:2 Hexane:Ethyl Acetate and gradually increasing the polarity to 90:10 Hexane:Ethyl Acetate.
-
Combine the fractions containing the pure ester and the pure alcohol separately and remove the solvent under reduced pressure.
-
Characterization and Data Analysis
The success of the kinetic resolution is quantified by the conversion (c) and the enantiomeric excess (ee) of both the recovered substrate and the product.
5.1. Calculation of Enantiomeric Excess and Conversion
Enantiomeric excess is a measure of the purity of a chiral substance.[13] It is calculated from the areas of the two enantiomer peaks obtained from chiral GC analysis.
-
Enantiomeric Excess (ee %): ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
Conversion (c %): Conversion can be determined from the ee of the substrate (eeₛ) and the product (eeₚ).[14] c = eeₛ / (eeₛ + eeₚ)
-
Enantiomeric Ratio (E): The E value is a measure of the enzyme's selectivity. An E value >200 is considered excellent for a preparative resolution.[10] E = ln[ (1 - c) * (1 - eeₛ) ] / ln[ (1 - c) * (1 + eeₛ) ]
5.2. Analytical Method: Chiral Gas Chromatography
-
System: Agilent 7890A GC with FID detector.
-
Column: Restek Rt-βDEXsm (30 m x 0.32 mm x 0.25 µm) or similar β-cyclodextrin based chiral column.[15][16]
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector: 250°C, Split ratio 50:1.
-
Detector: 280°C.
-
Oven Program: 60°C for 2 min, then ramp at 2°C/min to 140°C, hold for 5 min.
-
Sample Prep: Dilute a small sample of the purified alcohol and ester fractions in hexane or ethyl acetate.
5.3. Expected Results
The following table summarizes typical results for the kinetic resolution of a secondary alcohol using Novozym® 435, halted at approximately 50% conversion.
| Compound | Conversion (c) | ee (%) | Yield (%) | Enantiomeric Ratio (E) |
| (S)-5-Methyl-5-hexen-2-ol | 48% | >98% | ~50% | >200 |
| (R)-5-Methyl-5-hexen-2-yl acetate | 48% | >99% | ~48% | >200 |
Troubleshooting and Key Considerations
-
Low Conversion/Slow Reaction: Ensure all reagents and solvents are anhydrous. Water can lead to competing hydrolysis reactions. If necessary, increase the enzyme loading or reaction temperature slightly (e.g., to 40°C).
-
Low Enantioselectivity (Low E-value): This can occur if the reaction is allowed to proceed well beyond 50% conversion, as the slower-reacting enantiomer begins to be acylated.[12] Careful monitoring is crucial. Certain solvents can also impact selectivity; if results are poor, consider screening other non-polar solvents like diisopropyl ether or toluene.
-
Enzyme Deactivation: While robust, Novozym® 435 can be denatured by very high temperatures or incompatible solvents. Avoid highly polar solvents like DMF or DMSO.
-
Acyl Donor Choice: Vinyl acetate is highly effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction.[17] This makes the acylation effectively irreversible and drives the reaction forward.
Conclusion
This application note provides a comprehensive and reproducible protocol for the enzymatic kinetic resolution of racemic this compound. By leveraging the high enantioselectivity of the immobilized lipase Novozym® 435, both enantiomers of the target alcohol can be accessed in high enantiomeric purity. The described methodology is efficient, scalable, and employs mild, environmentally benign conditions, making it a superior alternative to classical resolution methods for the production of valuable chiral building blocks.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. jocpr.com [jocpr.com]
- 4. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. restek.com [restek.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Suppressing byproduct formation in the reduction of α,β-unsaturated ketones
Welcome to the technical support center for the reduction of α,β-unsaturated ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you suppress byproduct formation and achieve high chemoselectivity in your reactions.
Understanding the Core Challenge: 1,2- vs. 1,4-Addition
The primary challenge in the reduction of α,β-unsaturated ketones (also known as enones) lies in controlling the regioselectivity of hydride attack. An enone possesses two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4) of the conjugated system.[1][2] This duality leads to two competing reaction pathways:
-
1,2-Addition (Direct Addition): The nucleophilic hydride attacks the carbonyl carbon, resulting in the formation of an allylic alcohol. This pathway is generally favored by "hard" nucleophiles under kinetic control.[3][4]
-
1,4-Addition (Conjugate Addition or Michael Addition): The hydride attacks the β-carbon, leading to an enolate intermediate that, upon protonation, tautomerizes to the more stable saturated ketone.[1][2][5] This pathway is typically favored by "soft" nucleophiles.[6] The saturated ketone can often be further reduced to a saturated alcohol, especially if a strong reducing agent is used in excess.[7]
The goal of a selective reduction is to favor one of these pathways exclusively, thus minimizing the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of the allylic alcohol and the saturated ketone in my reduction. What is the most likely cause?
A mixture of products indicates a lack of chemoselectivity in your reducing agent or reaction conditions. This is common when using a reagent like sodium borohydride (NaBH₄) without any additives, as it can act as both a "hard" and "soft" nucleophile, leading to both 1,2- and 1,4-addition.[4][7][8]
Q2: How can I selectively obtain the allylic alcohol (1,2-reduction product)?
To favor the formation of the allylic alcohol, you need to employ conditions that promote 1,2-addition. The most common and effective method is the Luche reduction .[9][10][11] This reaction uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[9][10] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.[11][12]
Q3: What is the best way to selectively form the saturated ketone (1,4-reduction product)?
For the selective formation of the saturated ketone, you need to promote 1,4-conjugate addition while avoiding over-reduction to the saturated alcohol. Catalytic transfer hydrogenation is an excellent method for this transformation.[13][14][15] Using a catalyst like a rhodium or iridium complex with a hydrogen donor such as formic acid or isopropanol can achieve high selectivity for the C=C double bond reduction.[13][15][16] Another approach is the use of specific copper-catalyzed hydroboration/protodeboronation strategies.[17]
Q4: My reaction is producing the saturated alcohol as the major byproduct. How can I prevent this?
The formation of the saturated alcohol is a two-step process: 1,4-addition to give the saturated ketone, followed by the reduction of this ketone.[7] To prevent this, you can either:
-
Use a milder reducing agent that is selective for the C=C double bond and less reactive towards the intermediate saturated ketone.
-
Carefully control the stoichiometry of the reducing agent to avoid having an excess that can reduce the newly formed ketone.
-
Lower the reaction temperature, as the reduction of the saturated ketone may have a higher activation energy.[18][19][20]
Q5: Can I use protecting groups to improve selectivity?
Yes, protecting groups can be a valuable strategy, especially in complex molecules with multiple reducible functional groups.[21][22][23] If you wish to perform a reaction elsewhere in the molecule while leaving the enone untouched, you can protect the carbonyl group as an acetal or ketal.[22][24][25] These are stable to many reducing agents and can be easily removed under acidic conditions.[22][24]
Troubleshooting Guides
Issue 1: Low Yield of Allylic Alcohol (Desired 1,2-Product)
Symptoms:
-
Major byproduct is the saturated ketone or saturated alcohol.
-
Significant amount of starting material remains.
Workflow for Troubleshooting:
Troubleshooting Workflow for Low Allylic Alcohol Yield
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Sodium Borohydride (NaBH₄): Ensure it is fresh and has been stored in a desiccator. Over time, NaBH₄ can decompose, leading to lower reactivity.
-
Cerium(III) Chloride (CeCl₃·7H₂O): Use the heptahydrate as it is generally more effective than the anhydrous form in the Luche reduction. Ensure the correct stoichiometric amount (typically 1 equivalent) is used.
-
-
Implement or Optimize Luche Reduction Conditions:
-
Protocol: Dissolve the α,β-unsaturated ketone and CeCl₃·7H₂O in methanol. Cool the solution to 0 °C or -78 °C. Add NaBH₄ portion-wise and monitor the reaction by TLC.
-
Rationale: The cerium salt is crucial for directing the hydride to the carbonyl carbon.[9][10] Running the reaction without it will likely result in a mixture of products.
-
-
Lower the Reaction Temperature:
-
Choice of Solvent:
Issue 2: Over-reduction to Saturated Alcohol (Desired Product is Saturated Ketone)
Symptoms:
-
The primary product is the saturated alcohol.
-
Little to no saturated ketone is isolated.
Workflow for Troubleshooting:
Troubleshooting Workflow for Over-reduction
Detailed Steps:
-
Switch to a More Selective Reduction System:
-
Catalytic Transfer Hydrogenation: Employ a catalyst such as [Ir(cod)Cl]₂ with a phosphine ligand and use a hydrogen source like 2-propanol or formic acid.[16] This method is highly selective for the reduction of the C=C double bond.[14][15]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst and an alcohol (e.g., isopropanol) as the hydride source.[27][28][29] It is highly chemoselective for carbonyl groups but can be used for the selective reduction of the C=C bond in enones under specific conditions, leaving other reducible groups untouched.[28][30][31]
-
-
Adjust Stoichiometry:
-
Procedure: If using a hydride reagent, carefully control the stoichiometry. Use just over 1 equivalent of hydride to target the reduction of the double bond.
-
Rationale: Excess reducing agent will inevitably lead to the reduction of the intermediate saturated ketone.
-
-
Lower Reaction Temperature:
Summary of Common Reducing Agents and Their Selectivity
| Reducing Agent/System | Primary Product | Selectivity | Key Considerations |
| NaBH₄ | Mixture of products | Low | Often gives a mix of 1,2- and 1,4-addition products.[7][8] |
| NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol (1,2-product) | High | The method of choice for selective 1,2-reduction.[9][10] |
| LiAlH₄ | Mixture, often saturated alcohol | Low to Moderate | A very strong reducing agent, often leads to over-reduction.[1] |
| Catalytic Transfer Hydrogenation | Saturated Ketone (1,4-product) | High | Excellent for selective reduction of the C=C bond.[13][15] |
| Meerwein-Ponndorf-Verley (MPV) | Saturated Ketone | High | Chemoselective and uses inexpensive reagents.[28][30] |
| H₂, Pd/C | Saturated Ketone/Alcohol | Variable | Can be selective for the C=C bond, but over-reduction is common.[32] |
Experimental Protocols
Protocol 1: Luche Reduction of Chalcone to 1,3-Diphenyl-2-propen-1-ol (1,2-Reduction)
-
In a round-bottom flask, dissolve chalcone (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in methanol (0.1 M solution).
-
Stir the mixture at room temperature for 15 minutes to allow for coordination.
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation of Chalcone to 1,3-Diphenylpropan-1-one (1,4-Reduction)
-
To a Schlenk flask, add the iridium catalyst [Ir(cod)Cl]₂ (0.01 eq) and a suitable phosphine ligand (e.g., dppp, 0.02 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (e.g., 2-propanol) and stir for 15 minutes.
-
Add chalcone (1.0 eq) and a base (e.g., Cs₂CO₃, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. youtube.com [youtube.com]
- 2. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chegg.com [chegg.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. proprep.com [proprep.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 17. Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. The influence of temperature on enzyme selectivity in organic media | Lund University [lunduniversity.lu.se]
- 19. researchgate.net [researchgate.net]
- 20. portal.research.lu.se [portal.research.lu.se]
- 21. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 22. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 23. fiveable.me [fiveable.me]
- 24. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. grokipedia.com [grokipedia.com]
- 28. chemistnotes.com [chemistnotes.com]
- 29. alfa-chemistry.com [alfa-chemistry.com]
- 30. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 31. Chemicals [chemicals.thermofisher.cn]
- 32. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Methyl-5-hexen-2-ol
Welcome to the Technical Support Center for the synthesis of 5-Methyl-5-hexen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important allylic alcohol. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.
I. Synthetic Strategies for this compound
There are two primary and reliable methods for the synthesis of this compound in a laboratory setting:
-
Grignard Reaction: This is a classic and versatile method involving the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. For the synthesis of this compound, this would involve the reaction of isobutenylmagnesium bromide with acetaldehyde or, alternatively, the reaction of methylmagnesium bromide with 3-methyl-3-butenal.
-
Reduction of 5-Methyl-5-hexen-2-one: This method involves the synthesis of the corresponding ketone, 5-Methyl-5-hexen-2-one, which is then reduced to the desired alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
This guide will focus on both methodologies, providing detailed protocols and troubleshooting for each.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during the synthesis of this compound.
Grignard Reaction Troubleshooting
The Grignard reaction is notoriously sensitive to reaction conditions. Here are some common issues and their solutions:
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is a frequent challenge in Grignard synthesis. The primary culprits are often related to the magnesium surface's passivity or the presence of impurities.[1]
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on their surface. Activation is crucial to expose a fresh, reactive metal surface.
-
Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle.[2]
-
Chemical Activation: Add a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension in an anhydrous ether solvent before adding the organic halide.[1][3]
-
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water, which will quench the reagent as it forms.[4]
-
Glassware: All glassware must be rigorously dried, either overnight in an oven at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvent: Use anhydrous solvents. Ethers like diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions as they are aprotic and can solvate and stabilize the Grignard reagent.[5][6][7] If necessary, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone) prior to use.[4]
-
Starting Materials: Ensure your organic halide and aldehyde are free of water. Consider distilling them before use.
-
Q2: I'm observing a low yield of this compound. What are the potential side reactions and how can I minimize them?
A2: Low yields in Grignard reactions can often be attributed to side reactions that consume the Grignard reagent or the aldehyde starting material.
-
Wurtz Coupling: The Grignard reagent (R-MgX) can react with the organic halide (R-X) to form a dimer (R-R).[1] This is more common with allylic and benzylic halides.
-
Slow Addition: Add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[1]
-
Temperature Control: While some initial warming might be needed to start the reaction, the formation of the Grignard reagent is exothermic.[8] Maintain a gentle reflux and avoid excessive heating, which can promote Wurtz coupling.[1]
-
-
Enolization of the Aldehyde: If the Grignard reagent is sterically hindered or if there are acidic α-protons on the carbonyl substrate, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[1]
-
Low-Temperature Addition: Add the aldehyde to the Grignard solution at a lower temperature (e.g., 0 °C or below) before allowing it to warm to room temperature.[1]
-
Q3: During the workup, my product seems to be degrading or I'm getting a complex mixture of products. What could be the cause?
A3: The workup procedure is critical for isolating the desired alcohol without causing degradation.
-
Acid-Catalyzed Dehydration: Tertiary and some secondary alcohols, especially allylic ones, can be prone to dehydration under strongly acidic conditions.
-
Mild Quenching: Instead of using strong acids like HCl or H₂SO₄, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This provides a gentle proton source to form the alcohol while buffering the solution and preventing strongly acidic conditions.
-
Reduction Reaction Troubleshooting
Q1: The reduction of 5-Methyl-5-hexen-2-one with LiAlH₄ is giving a poor yield. What are the likely reasons?
A1: Lithium aluminum hydride is a powerful reducing agent, but its reactivity requires careful handling.
-
Reagent Inactivity: LiAlH₄ is highly reactive with water and atmospheric moisture. Ensure you are using a fresh, unopened container of LiAlH₄ or a previously opened one that has been stored under a dry, inert atmosphere.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Stoichiometry: While a slight excess of LiAlH₄ is often used, ensure you have calculated the molar equivalents correctly.
-
-
Workup Issues: The workup for LiAlH₄ reactions is crucial to avoid the formation of gelatinous aluminum salts that can trap the product. A common and effective procedure is the Fieser workup: for a reaction with 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water, with vigorous stirring. This should produce a granular precipitate that is easily filtered.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most suitable solvents for preparing Grignard reagents.[6] They are aprotic and effectively solvate the magnesium center, forming a stable complex that enhances the reactivity of the Grignard reagent.[7] THF has a higher boiling point than diethyl ether, which can be advantageous for reactions that require heating to initiate or go to completion.
Q2: How can I confirm the successful synthesis and purity of this compound?
A2: A combination of spectroscopic methods is recommended for characterization:
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch of an alcohol, and a peak around 1650 cm⁻¹ corresponding to the C=C double bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the different protons in the molecule, including the vinyl protons, the methyl groups, the methylene protons, the methine proton attached to the hydroxyl group, and the hydroxyl proton itself (which is often a broad singlet and can be exchanged with D₂O).
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Look for the characteristic shifts for the sp² carbons of the double bond and the carbon bearing the hydroxyl group.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (114.19 g/mol ).[8][9][10]
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3:
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
-
Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and flammable solid. It can ignite upon contact with water or moist air. Handle it in a glovebox or under a dry, inert atmosphere. The quenching process can generate hydrogen gas, which is highly flammable.
-
Diethyl Ether and THF: These solvents are extremely flammable and volatile. Work in a fume hood and avoid any sources of ignition.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is an adapted procedure based on general Grignard reaction principles.
Materials:
-
Magnesium turnings
-
Isobutenyl bromide (2-bromo-2-methylpropene)
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of isobutenyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium suspension under a nitrogen atmosphere.
-
The reaction may require gentle heating to initiate. Once started, the addition should be continued at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Protocol 2: Synthesis of this compound via Reduction of 5-Methyl-5-hexen-2-one
Materials:
-
5-Methyl-5-hexen-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Reduction:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ (0.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-Methyl-5-hexen-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C.
-
Carefully and sequentially add water, 15% aqueous NaOH, and then more water in a 1:1:3 ratio relative to the mass of LiAlH₄ used.
-
Stir the mixture vigorously until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
V. Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [8][9][10] |
| Molecular Weight | 114.19 g/mol | [8][9][10] |
| Boiling Point | 163.2 °C at 760 mmHg (est.) | [7] |
| Density | 0.834 g/cm³ (est.) | [7] |
| Appearance | Colorless to pale yellow liquid | [4][11] |
VI. Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: A troubleshooting decision tree for common issues in the Grignard synthesis.
VII. References
-
Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme - Benchchem. (URL: 12)
-
optimizing temperature and addition rate for Grignard reagent synthesis - Benchchem. (URL: 13)
-
This compound | C7H14O | CID 142714 - PubChem. (URL: --INVALID-LINK--)
-
Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method - Odinity. (URL: --INVALID-LINK--)
-
Technical Support Center: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol - Benchchem. (URL: 5)
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (URL: --INVALID-LINK--)
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE - Vedantu. (URL: --INVALID-LINK--)
-
5-Hexen-2-ol, 5-methyl- - the NIST WebBook. (URL: --INVALID-LINK--)
-
5-Hexen-2-ol, 5-methyl- - the NIST WebBook. (URL: --INVALID-LINK--)
-
Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation - Benchchem. (URL: 14)
-
This compound - LookChem. (URL: --INVALID-LINK--)
-
This compound - FlavScents. (URL: --INVALID-LINK--)
-
How to improve the percent yield in Grignard reaction - Quora. (URL: --INVALID-LINK--)
References
- 1. odinity.com [odinity.com]
- 2. 5-Methyl-5-hexen-2-one 99 3240-09-3 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound, 50551-88-7 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 10. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 11. This compound [flavscents.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Resolving peak tailing in the GC analysis of polar analytes
Troubleshooting Guide: Resolving Peak Tailing in the GC Analysis of Polar Analytes
As a Senior Application Scientist, I've frequently encountered the challenge of asymmetrical peak shapes, particularly when analyzing polar compounds. Peak tailing is more than a cosmetic issue; it compromises resolution, affects accurate integration, and ultimately undermines the quantitative precision of your results.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for polar analytes, moving from the most common culprits to more advanced solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why are my polar analytes uniquely susceptible?
Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1]
The primary reason polar analytes—compounds with functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2)—are prone to tailing is their capacity for strong, secondary interactions with "active sites" within the GC system.[3][4] These active sites are typically exposed silanol groups (Si-OH) on the surfaces of glass inlet liners, glass wool, and the fused silica column itself.[5][6] Polar analytes can form hydrogen bonds with these silanol groups, causing a portion of the analyte molecules to be retained longer than the main band, which results in a "tail".[5][7]
This secondary retention mechanism means that not all analyte molecules travel through the column at the same rate, leading to the distorted peak shape.[1]
Q2: My chromatogram shows tailing peaks. How do I know if the problem is compound-specific or system-wide?
This is the first and most critical diagnostic question. The answer will guide your entire troubleshooting process.
-
If ALL peaks in the chromatogram exhibit tailing: The issue is likely a physical or mechanical problem within the system.[5] This suggests a disruption in the carrier gas flow path. Common causes include a poor column cut, incorrect column installation depth in the inlet, or a leak at one of the fittings.[5][8]
-
If ONLY polar analyte peaks are tailing, while non-polar analytes (e.g., alkanes) have good peak shape: The problem is almost certainly chemical in nature, pointing towards active sites in your system that are interacting specifically with your polar compounds.[2][8][9]
The following workflow provides a logical path for diagnosing the root cause.
Caption: Logical troubleshooting workflow for diagnosing peak tailing.
Q3: How do I resolve peak tailing caused by active sites in the GC inlet?
The GC inlet is the first place your sample encounters high temperatures and is a very common source of activity.[2][10] Routine inlet maintenance is essential for good peak shape, especially with polar analytes.[11] Using a highly deactivated inlet liner is critical to shield your analytes from the active metal surfaces of the inlet and from the glass itself.[12][13]
The table below illustrates the dramatic impact of liner deactivation.
| Liner Condition | Analyte | Tailing Factor (Approx.) | Peak Shape Observation |
| Standard Non-Deactivated | Tridecane (Non-polar) | 1.1 | Minimal tailing. |
| Standard Non-Deactivated | Trimethylnonanol (Polar) | 2.8 | Severe tailing, reduced peak height.[2] |
| Deactivated (Silanized) | Tridecane (Non-polar) | 1.0 | Symmetrical peak. |
| Deactivated (Silanized) | Trimethylnonanol (Polar) | 1.2 | Good, symmetrical peak shape.[2] |
Protocol: Performing Routine GC Inlet Maintenance
Objective: To replace consumable parts in the inlet that are primary sources of contamination and active sites.
Materials:
-
New, deactivated inlet liner (appropriate for your injection mode) and O-ring
-
New septum
-
Tweezers
-
Lint-free swabs and appropriate solvent (e.g., methanol, acetone)
-
Powder-free gloves
Procedure:
-
Cool Down: Ensure the GC inlet and oven temperatures are at a safe level (e.g., below 50 °C).[2]
-
Depressurize: Turn off the carrier gas flow to the inlet.[2]
-
Remove Old Components: Wearing gloves, loosen the septum nut and remove the old septum. Carefully remove the hot inlet liner using tweezers.[2]
-
Clean Inlet (If Necessary): Visually inspect the inlet. If residue is visible, wipe the internal surfaces with a lint-free swab lightly dampened with solvent. Allow it to dry completely.
-
Install New Liner: Place a new O-ring on a new, deactivated inlet liner. Carefully insert the liner into the inlet to the correct depth.[2] For basic analytes, a base-deactivated liner provides superior inertness and response.[14]
-
Install New Septum: Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench. Do not overtighten, as this can cause coring and leaks.
-
Pressurize and Check for Leaks: Restore the carrier gas flow. Perform a leak check at the inlet fittings using an electronic leak detector.[10]
-
Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to its setpoint temperature.[2]
Q4: My inlet is clean and deactivated, but my polar peaks still tail. What's the next step?
If inlet maintenance doesn't solve the problem, the activity is likely located at the front of your analytical column. Over time, the stationary phase at the inlet end of the column can degrade, or non-volatile matrix components can accumulate, creating new active sites.[6][15]
The solution is to perform column maintenance by trimming a small portion from the inlet end.
Protocol: Trimming the GC Column Inlet
Objective: To remove contaminated or degraded sections from the front of the column, restoring an inert flow path.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying tool (e.g., small loupe)
Procedure:
-
Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.
-
Disconnect Column: Carefully loosen and remove the column nut from the inlet fitting.[2]
-
Trim the Column: While holding the column firmly, use a ceramic scoring wafer to make a clean, square score on the column tubing approximately 15-20 cm from the inlet end. Gently snap the column at the score mark.[2][15]
-
Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle with no jagged edges or shards.[5][6] A poor cut can create turbulence and cause peak tailing itself.[5]
-
Reinstall Column: Re-install the column into the inlet at the correct depth according to your instrument's manual.
-
Pressurize and Check for Leaks: Restore carrier gas flow and perform a leak check at the inlet fitting.
-
Condition (Briefly): It is good practice to briefly condition the column after re-installation to remove any oxygen that may have entered.
Q5: Could my GC method parameters be causing peak tailing for polar analytes?
Yes, certain method parameters can exacerbate tailing issues.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[1][4] If all peaks are tailing or fronting, this is a likely cause. To diagnose this, dilute your sample by a factor of 10 and reinject. If peak shape improves, you were overloading the column.[1]
-
Solvent-Phase Polarity Mismatch: In splitless injections, the polarity of the injection solvent should be compatible with the polarity of the column's stationary phase.[16] Injecting a polar solvent (like methanol) onto a non-polar column (like a DB-1) can cause the solvent to bead up instead of smoothly coating the stationary phase, leading to distorted peaks for early eluting compounds.[16][17]
-
Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature is critical for focusing analytes at the head of the column. A common technique is "solvent focusing," where the initial oven temperature is set about 20°C below the boiling point of the solvent.[18] This condenses the solvent, creating a focusing zone that traps volatile analytes in a tight band, preventing peak broadening and tailing.[18][19]
Q6: I've tried everything and my peak shape is still poor. When should I consider chemical derivatization?
When your polar analyte is particularly active, and system inertness cannot be sufficiently maintained, chemical derivatization is a powerful solution.[20] Derivatization is a technique used to chemically modify an analyte to make it more suitable for GC analysis.[7]
For polar compounds, the goal is to replace the "active" hydrogens on functional groups (like -OH or -NH2) with a non-polar group, such as a trimethylsilyl (TMS) group.[3][21] This transformation has two key benefits:
-
Reduces Polarity: It eliminates the ability of the analyte to hydrogen bond with active sites, drastically improving peak shape.[20][21]
-
Increases Volatility: The resulting derivative is less polar and has a lower boiling point, making it more amenable to analysis by GC.[20][21]
The diagram below shows how a silylating agent masks the polar hydroxyl group.
Caption: How derivatization prevents interaction with active sites.
Protocol: General Silylation for Polar Analytes
Objective: To derivatize polar analytes containing -OH, -COOH, or -NH2 groups to improve GC peak shape. (Note: This is a general guideline. Always optimize reagent amounts, temperature, and time for your specific analyte).
Materials:
-
Silylating reagent (e.g., MSTFA with 1% TMCS catalyst)
-
Anhydrous solvent/catalyst (e.g., Pyridine, Acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a concentrated solution of your sample or standard in an appropriate anhydrous solvent. If the sample is in an aqueous solution, it must be dried completely (e.g., under nitrogen stream) before proceeding, as water will consume the silylating reagent.
-
Derivatization Reaction:
-
Incubation: Heat the mixture at a specified temperature and time (e.g., 30 minutes at 60°C).[3] Optimal conditions vary widely depending on the analyte's structure and steric hindrance.
-
Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Caution: Silylating reagents are moisture-sensitive. Always use anhydrous solvents and store reagents under an inert gas.[3] Be mindful of reagent byproducts, as some can be non-volatile and contaminate your inlet.[21]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. weber.hu [weber.hu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. silcotek.com [silcotek.com]
- 13. chromtech.com [chromtech.com]
- 14. chromtech.net.au [chromtech.net.au]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity [discover.restek.com]
- 19. glsciences.eu [glsciences.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Technical Support Center: Purification of 5-Methyl-5-hexen-2-ol
Welcome to the technical support center for the identification and removal of impurities from 5-Methyl-5-hexen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to ensure the highest purity of your target compound.
Introduction: The Challenge of Purifying a Secondary Allylic Alcohol
This compound, a secondary allylic alcohol, presents unique purification challenges. Its structure, containing both a hydroxyl group and a double bond, makes it susceptible to a variety of side reactions and degradation pathways.[1][2] The common synthetic route, involving the reduction of 5-methyl-5-hexen-2-one, can introduce several impurities that require careful separation.[3] This guide provides a systematic approach to identifying and eliminating these impurities, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your this compound will largely depend on the synthetic route. Assuming the common pathway of reducing 5-Methyl-5-hexen-2-one, which is synthesized from 2,4-pentanedione and methallyl chloride, you should anticipate the following:
-
Unreacted Starting Materials: Residual 2,4-pentanedione and methallyl chloride from the ketone synthesis.[4]
-
Precursor Ketone: Unreacted 5-Methyl-5-hexen-2-one.[3]
-
Alkylation Byproducts: Di-alkylation products from the synthesis of the precursor ketone, such as 1,1-dimethallyl-2-propanone and 3,3-dimethallyl-2,4-pentanedione.[4]
-
Over-reduction Product: 5-Methyl-2-hexanol, resulting from the reduction of both the ketone and the double bond, particularly when using sodium borohydride.[5][6]
-
Dehydration Products: Isomeric dienes formed by the elimination of water from the alcohol, which can be promoted by heat or acidic conditions.[7][8][9]
Q2: My NMR spectrum shows unexpected peaks. How can I identify them?
A2: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities.[10][11][12][13] Here’s a general approach:
-
Compare with a Reference Spectrum: Obtain a reference spectrum of pure this compound if available.
-
Look for Characteristic Signals:
-
Ketone: A peak around 208-215 ppm in the ¹³C NMR and a singlet for the methyl ketone protons around 2.1 ppm in the ¹H NMR would indicate the presence of 5-Methyl-5-hexen-2-one.
-
Alkylation Byproducts: These will have more complex spectra with additional signals corresponding to the extra methallyl group.
-
Saturated Alcohol: The disappearance of the vinyl proton signals and the appearance of a new methyl doublet upfield would suggest the presence of 5-Methyl-2-hexanol.
-
-
D₂O Shake: To confirm the hydroxyl proton peak of your desired product and any other alcohol impurities, add a drop of D₂O to your NMR tube and re-acquire the ¹H spectrum. The OH peaks will disappear.[11]
Q3: Can I use distillation to purify this compound?
A3: Yes, fractional distillation can be an effective method for purification, especially on a larger scale.[3] The boiling point of this compound is approximately 163°C at atmospheric pressure.[14] However, care must be taken as allylic alcohols can be thermally sensitive and may undergo dehydration at high temperatures.[7][8] Vacuum distillation is highly recommended to lower the boiling point and minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Incomplete Separation of the Ketone Precursor by Distillation
-
Symptom: GC-MS or NMR analysis of the distilled product shows a significant amount of 5-Methyl-5-hexen-2-one.
-
Cause: The boiling points of the alcohol and the ketone (approx. 148-150°C) are relatively close, making simple distillation ineffective.[1][3]
-
Solution:
-
Use a More Efficient Column: Employ a fractional distillation column with a higher number of theoretical plates, such as a Vigreux or packed column.[3]
-
Optimize Distillation Parameters: Conduct the distillation under reduced pressure to increase the boiling point difference. Control the heating rate carefully to maintain a slow and steady distillation.
-
Chemical Conversion: If distillation is still unsuccessful, consider a chemical approach. You can selectively reduce the remaining ketone in the mixture with a mild reducing agent like sodium borohydride, followed by another purification step.
-
Issue 2: Product Decomposition During Purification
-
Symptom: Low yield after distillation, with a tar-like residue in the distillation flask. GC-MS analysis may show the presence of dienes.
-
Cause: this compound, being a secondary allylic alcohol, is prone to acid-catalyzed dehydration, especially at elevated temperatures.[7][8][9][15][16]
-
Solution:
-
Vacuum Distillation: As mentioned, always use vacuum distillation to reduce the required temperature.
-
Neutralize the Crude Product: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities that could catalyze dehydration.
-
Use Column Chromatography: For smaller scales or heat-sensitive batches, column chromatography is a milder alternative to distillation.
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Symptom: Fractions from the column contain a mixture of this compound and an impurity of similar polarity, such as an isomeric alcohol or a byproduct.
-
Cause: The polarity of the desired product and the impurity are too similar for effective separation with the chosen solvent system.
-
Solution:
-
Optimize the Solvent System: Use TLC to screen a variety of solvent systems with different polarities. A shallow gradient elution can improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase.
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause issues. Pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine can improve the chromatography of sensitive compounds.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Preparation: Ensure all glassware is dry. Assemble a fractional distillation apparatus with a Vigreux column and a vacuum adapter.
-
Neutralization: Wash the crude this compound with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Distillation: Transfer the dried crude product to the distillation flask. Apply vacuum and slowly heat the flask in an oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound under the applied pressure. Monitor the purity of the fractions by GC-MS or TLC.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound on silica gel is a mixture of hexanes and ethyl acetate (e.g., 4:1 to 2:1).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Analytical Methods
GC-MS for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying and quantifying volatile impurities.[17][18][19]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable for separating the components.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) will allow for the separation of compounds with a range of boiling points.
-
Identification: Impurities can be identified by comparing their mass spectra to a library (e.g., NIST) and by analyzing their fragmentation patterns.[20][21][22]
| Potential Impurity | Expected Retention Time (Relative to Product) | Key Mass Fragments (m/z) |
| Methallyl Chloride | Earlier | 90, 55, 39 |
| 2,4-Pentanedione | Earlier | 100, 85, 43 |
| 5-Methyl-5-hexen-2-one | Earlier | 112, 97, 43 |
| This compound | Reference | 114, 99, 81, 43 |
| 5-Methyl-2-hexanol | Later | 116, 101, 83, 45 |
Table 1: Predicted GC-MS Data for this compound and Potential Impurities.
NMR for Structural Verification
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The spectrum of this compound should show characteristic peaks for the vinyl protons, the methyl groups, the methylene protons, and the proton on the carbon bearing the hydroxyl group. The hydroxyl proton will be a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: The spectrum will show distinct peaks for each of the seven carbons in the molecule. The presence of the precursor ketone would be indicated by a peak in the carbonyl region (~208-215 ppm).
Visualizing the Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. sltchemicals.com [sltchemicals.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. odinity.com [odinity.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound|lookchem [lookchem.com]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. shimadzu.com [shimadzu.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of 5-Methyl-5-hexen-2-ol
Welcome to the technical support center for the synthesis and large-scale production of 5-Methyl-5-hexen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile allylic alcohol. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the synthesis of the precursor ketone, 5-Methyl-5-hexen-2-one[1][2]. This is often achieved through the alkylation of acetoacetic ester with methallyl chloride[1]. The second step is the reduction of the ketone to the desired secondary alcohol, this compound[1]. Alternative methods for synthesizing allylic alcohols include the nucleophilic 1,2-addition of an alkenyl reagent to a carbonyl center and the hydrogenation of α,β-unsaturated alkynyl ketones[3][4].
Q2: What are the critical parameters to control during the synthesis?
A2: For the synthesis of the precursor ketone, controlling the reaction temperature and ensuring anhydrous conditions are crucial to prevent side reactions. During the reduction step, the choice of reducing agent and reaction temperature will significantly impact the yield and purity of the final product. For Grignard-based syntheses, strict exclusion of moisture is paramount to prevent quenching of the Grignard reagent[5].
Q3: What are the expected yield and purity for this synthesis?
A3: The synthesis of 5-Methyl-5-hexen-2-one can achieve yields of around 47-52%[1]. The subsequent reduction to this compound is typically efficient, with yields depending on the chosen reducing agent and purification method. Purity is generally assessed by techniques like GC-MS and NMR spectroscopy.
Q4: What are the primary safety concerns when handling the reagents involved?
A4: Many reagents used in this synthesis are flammable and may be harmful. For instance, 5-Methyl-5-hexen-2-one is a flammable liquid and can cause serious eye damage[6][7][8]. Grignard reagents are highly reactive and pyrophoric in nature. Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low yield of 5-Methyl-5-hexen-2-one in the initial alkylation step.
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Side reactions: Competing reactions, such as dialkylation of the acetoacetic ester, can reduce the yield of the desired product.
-
Loss of product during workup: The product may be lost during extraction or purification steps.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Temperature: Ensure the reaction is maintained at the recommended temperature. For the alkylation of acetoacetic ester, refluxing is often required[1].
-
-
Minimize Side Reactions:
-
Stoichiometry: Use the correct stoichiometry of reactants. An excess of the alkylating agent can sometimes lead to dialkylation.
-
Slow Addition: Add the alkylating agent (methallyl chloride) slowly to the reaction mixture to maintain better control over the reaction and minimize side product formation.
-
-
Improve Workup and Purification:
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent (e.g., diethyl ether) and performing multiple extractions.
-
Distillation: Use a Vigreux column for distillation to effectively separate the product from unreacted starting materials and high-boiling point impurities, especially when boiling points are close[1].
-
Problem 2: Incomplete reduction of 5-Methyl-5-hexen-2-one to this compound.
Potential Causes:
-
Inactive reducing agent: The reducing agent (e.g., sodium borohydride, lithium aluminum hydride) may have degraded due to improper storage or handling.
-
Insufficient amount of reducing agent: The molar ratio of the reducing agent to the ketone may be too low.
-
Low reaction temperature: The reaction may be too slow at the temperature used.
Troubleshooting Steps:
-
Verify Reducing Agent Activity:
-
Use a fresh batch of the reducing agent. Lithium aluminum hydride (LiAlH₄) is particularly sensitive to moisture and should be handled under an inert atmosphere.
-
-
Adjust Stoichiometry:
-
Increase the molar equivalents of the reducing agent. Typically, a slight excess is used to ensure complete conversion.
-
-
Optimize Reaction Temperature:
-
While some reductions can be performed at room temperature, others may require cooling (e.g., with LiAlH₄) or gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the point of completion.
-
Problem 3: Formation of significant side products during a Grignard-based synthesis.
While a direct Grignard synthesis for this compound is less commonly documented than the reduction route, it is a plausible alternative (e.g., reacting a suitable Grignard reagent with an appropriate aldehyde or ketone). Challenges in Grignard reactions often include:
Potential Causes:
-
Presence of water: Grignard reagents are strong bases and will be quenched by any protic source, including water, alcohols, or even acidic protons on the starting material[9][10].
-
Enolization of the carbonyl compound: If the carbonyl starting material has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition[11].
-
Reduction of the carbonyl compound: Some Grignard reagents, especially those with beta-hydrogens, can reduce the carbonyl group via a hydride transfer mechanism[11].
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Glassware: Flame-dry all glassware before use.
-
Solvents: Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
-
Reagents: Ensure all starting materials are dry.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[5].
-
-
Minimize Enolization:
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.
-
Choice of Grignard Reagent: Use a less sterically hindered Grignard reagent if possible.
-
-
Control Addition Rate:
-
Add the Grignard reagent slowly to the solution of the carbonyl compound to maintain a low concentration of the Grignard reagent and minimize side reactions.
-
Problem 4: Difficulty in purifying the final product, this compound.
Potential Causes:
-
Similar boiling points of product and impurities: Co-distillation of impurities with the product can occur if their boiling points are close.
-
Thermal instability: The product might be susceptible to decomposition at high temperatures during distillation.
-
Formation of azeotropes: The product may form azeotropes with the solvent or impurities, making separation by simple distillation difficult.
Troubleshooting Steps:
-
Optimize Distillation:
-
Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column for better separation.
-
Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and prevent thermal decomposition. The boiling point of this compound is approximately 163.2 °C at 760 mmHg[12].
-
-
Chromatographic Purification:
-
If distillation is ineffective, use column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to purify the product.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Grignard Reaction Side Products
Caption: Potential side reactions in a Grignard synthesis.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 5-Methyl-5-hexen-2-one | C₇H₁₂O | 112.17 | 148-149 | 0.865 |
| This compound | C₇H₁₄O | 114.19 | 163.2 | 0.834 |
Data sourced from[2][7][12][13][14][15].
References
- 1. odinity.com [odinity.com]
- 2. 5-METHYL-5-HEXEN-2-ONE | 3240-09-3 [chemicalbook.com]
- 3. Challenges in the stereoselective synthesis of allylic alcohols :: JYX [jyx.jyu.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 5-Methyl-5-hexen-2-one 99 3240-09-3 [sigmaaldrich.com]
- 8. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. This compound|lookchem [lookchem.com]
- 13. 5-Hexen-2-one, 5-methyl- [webbook.nist.gov]
- 14. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 15. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the stability and shelf-life of 5-Methyl-5-hexen-2-ol
Welcome to the technical support center for 5-Methyl-5-hexen-2-ol (CAS No: 50551-88-7).[1][2] This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on enhancing the stability and shelf-life of this compound.
I. Understanding the Molecule: Chemical Properties of this compound
This compound is a secondary allylic alcohol. Its structure, containing both a hydroxyl group and a carbon-carbon double bond, dictates its reactivity and stability profile. Allylic alcohols like this one are generally more stable than their saturated counterparts due to resonance stabilization of the allylic carbocation intermediate. However, the presence of the double bond and the hydroxyl group also makes the molecule susceptible to specific degradation pathways, primarily oxidation.
| Property | Value | Source |
| CAS Number | 50551-88-7 | [1][2] |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 163.2 °C at 760 mmHg | [2] |
| Flash Point | 61.6 °C | [2] |
| Solubility | Soluble in water (4866 mg/L @ 25 °C est.) | [3] |
II. FAQs: Storage, Handling, and Stability
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maximize the shelf-life of this compound, it is crucial to store it in a cool, dry, and well-ventilated place, away from sources of ignition.[4][5] The container should be tightly closed to prevent exposure to air and moisture.[4] For long-term storage, refrigeration is recommended. Exposure to light should be minimized by using an amber-colored or opaque container.
Q2: I've noticed a change in the color and viscosity of my this compound sample. What could be the cause?
A2: A change in color (e.g., to yellow) or an increase in viscosity can be indicative of degradation.[6] The most likely cause is oxidation or polymerization. Unsaturated compounds are susceptible to autoxidation, a process that can be initiated by exposure to air (oxygen), light, or trace metal impurities. Polymerization can be initiated by acidic contaminants or prolonged storage at elevated temperatures. It is advisable to re-analyze the purity of the material if such changes are observed.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is oxidation. The allylic position is particularly susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. The double bond can also be a site for epoxidation.
Visualizing Degradation: A Potential Pathway
The following diagram illustrates a simplified potential oxidation pathway of this compound.
Caption: Potential oxidative degradation pathways of this compound.
III. Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields | Degradation of the starting material. | 1. Verify Purity: Before use, check the purity of this compound using GC-MS or NMR. 2. Fresh is Best: Use freshly opened or recently purified material for critical reactions. 3. Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Formation of unexpected byproducts | Presence of degradation products in the starting material or reaction with atmospheric oxygen. | 1. Purification: Purify the this compound by distillation before use. 2. Degas Solvents: Use degassed solvents for your reaction to remove dissolved oxygen. 3. Antioxidant Addition: For long-term storage or reactions prone to radical formation, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene). |
| Difficulty in achieving reaction completion | Inhibitory effect of degradation products. | 1. Monitor Reaction: Use techniques like TLC or GC to monitor the reaction progress. 2. Re-evaluate Stoichiometry: If the starting material has degraded, the effective concentration will be lower. Adjust stoichiometry accordingly after purity analysis. |
IV. Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.[7]
-
Analyze any additional peaks for potential impurities or degradation products by comparing their mass spectra with library data. Common degradation products of allylic alcohols include the corresponding ketone (5-Methyl-5-hexen-2-one) or other oxidation products.[8][9][10]
Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under stress conditions.
1. Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.
2. Procedure:
-
For each condition, prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating method like GC-MS or HPLC to quantify the remaining parent compound and identify major degradation products.
Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of this compound.
V. References
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
The Good Scents Company. This compound. --INVALID-LINK--
-
LookChem. This compound. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet: 5-Methyl-2-hexanol. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet: 5-Hydroxy-5-methylhexan-2-one. --INVALID-LINK--
-
Chemistry Stack Exchange. Oxidation to allylic alcohols without stoichiometric metal reagents. --INVALID-LINK--
-
Sigma-Aldrich. 5-Methyl-5-hexen-2-one. --INVALID-LINK--
-
ChemicalBook. 5-METHYL-5-HEXEN-2-ONE Safety Data Sheet. --INVALID-LINK--
-
Chemsrc. This compound. --INVALID-LINK--
-
BenchChem. Safe handling and storage of Hex-3-en-5-yn-2-ol. --INVALID-LINK--
-
Sigma-Aldrich. 5-Methyl-5-hexen-2-one 99%. --INVALID-LINK--
-
Egyptian Drug Authority. Stability Study Protocol. --INVALID-LINK--
-
PubChem. 5-Methyl-5-hexen-2-one. --INVALID-LINK--
-
Microbiology Society. Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans. --INVALID-LINK--
-
Royal Society of Chemistry. Chapter 8: Accelerated Stability Testing – History and Recent Developments. --INVALID-LINK--
-
Cheméo. Chemical Properties of 5-Hexen-2-ol (CAS 626-94-8). --INVALID-LINK--
-
Taylor & Francis Online. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. --INVALID-LINK--
-
CiteSeerX. Stability Testing of Pharmaceutical Products. --INVALID-LINK--
-
European Medicines Agency. Stability testing of existing active substances and related finished products. --INVALID-LINK--
-
Chromatec. GCMS analysis of organic components of the sample. --INVALID-LINK--
-
Santa Cruz Biotechnology. 5-Methyl-5-hexen-2-one. --INVALID-LINK--
-
Parchem. 5-methyl-5-hexen-2-one (Cas 3240-09-3). --INVALID-LINK--
-
ChemicalBook. 5-METHYL-2-HEXANOL(627-59-8) 1H NMR spectrum. --INVALID-LINK--
-
NIST WebBook. 5-Hexen-2-ol, 5-methyl-. --INVALID-LINK--
-
SpectraBase. 5-Methyl-5-hexen-2-one - 13C NMR. --INVALID-LINK--
-
SpectraBase. 5-Methyl-5-hexen-3-yn-2-ol - 13C NMR. --INVALID-LINK--
-
Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. --INVALID-LINK--
-
The Good Scents Company. 5-methyl-5-hexen-2-one. --INVALID-LINK--
-
Cheméo. Chemical Properties of 5-Hexen-2-ol (CAS 626-94-8). --INVALID-LINK--
-
PubMed Central. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. --INVALID-LINK--
-
MDPI. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. --INVALID-LINK--
-
ResearchGate. Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. --INVALID-LINK--
-
Flavor and Extract Manufacturers Association. 5-METHYL-5-HEXEN-2-ONE. --INVALID-LINK--
-
NIST WebBook. Mass spectrum of 5-Hexen-2-ol, 5-methyl-. --INVALID-LINK--
-
ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. --INVALID-LINK--
-
ResearchGate. HS-SPME-GC-MS analysis of antioxidant degradation products migrating to drinking water from PE materials and PEX pipes. --INVALID-LINK--
-
Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. --INVALID-LINK--
-
PubChemLite. 5-methyl-5-hexen-2-one (C7H12O). --INVALID-LINK--
-
ChemicalBook. This compound. --INVALID-LINK--
-
precisionFDA. 5-METHYL-5-HEXEN-2-ONE. --INVALID-LINK--
-
MDPI. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). --INVALID-LINK--
References
- 1. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound, 50551-88-7 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 8. 5-甲基-5-己烯-2-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-甲基-5-己烯-2-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming poor resolution in the chiral separation of allylic alcohols
Welcome to the technical support center dedicated to resolving challenges in the chiral separation of allylic alcohols. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter poor resolution or other difficulties during the enantioseparation of these valuable chiral building blocks. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies and answers to your most pressing questions.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses specific experimental issues in a direct question-and-answer format.
Q: My enantiomeric peaks are co-eluting or have very low resolution (Rs < 1.0). Where do I start troubleshooting?
This is the most common issue in chiral method development. A lack of separation indicates that the chosen analytical conditions do not provide sufficient differentiation in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).
A: Your troubleshooting workflow should be systematic, starting with the most influential parameters: the mobile phase and the CSP.
Step 1: Re-evaluate Your Chiral Stationary Phase (CSP) Choice
The primary interaction driving the separation of allylic alcohols on polysaccharide-based CSPs (the most common choice) is hydrogen bonding with the hydroxyl group of the alcohol. The analyte must be able to access the chiral grooves or cavities of the CSP.
-
Initial Action: If you are not getting any hint of separation, your first step should be to screen different CSPs. An ideal screening set includes columns with complementary chiral selectors.
-
Expert Insight: Do not assume that a CSP that works for one allylic alcohol will work for another. Small structural changes in the analyte can dramatically alter its interaction with the CSP. For instance, amylose-based CSPs (e.g., Chiralpak® AD, AS) and cellulose-based CSPs (e.g., Chiralcel® OD, OJ) often exhibit different and complementary selectivities.
Step 2: Optimize the Mobile Phase Composition
The mobile phase composition, particularly the type and concentration of the alcohol modifier, is critical. The alcohol in the mobile phase competes with the analyte for hydrogen bonding sites on the CSP.
-
Initial Action: If you are using a standard mobile phase like Hexane/Isopropanol (IPA), systematically vary the IPA concentration. Start at 10% and decrease it in small increments (e.g., to 7%, 5%, 2%). Lowering the alcohol content generally increases retention time and often improves resolution, as it reduces competition for binding sites on the CSP.
-
Change the Alcohol Modifier: If varying the concentration is not enough, change the alcohol modifier itself. The hierarchy of elution strength for common alcohols is typically IPA > Ethanol (EtOH) > Methanol (MeOH). Switching from IPA to EtOH can significantly enhance enantioselectivity for certain allylic alcohols because ethanol is a weaker solvent and less competitive for hydrogen bonding sites.
Data Snapshot: Effect of Alcohol Modifier on Resolution
| Mobile Phase Composition | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| 90:10 Hexane/IPA | 1.8 | 1.10 | 0.95 |
| 95:5 Hexane/IPA | 3.5 | 1.18 | 1.80 |
| 90:10 Hexane/EtOH | 4.2 | 1.25 | 2.50 |
| 95:5 Hexane/EtOH | 8.1 | 1.32 | 3.85 |
| Note: Data is illustrative and will vary based on the specific analyte and CSP. |
Step 3: Consider a Different Elution Mode
If normal-phase conditions fail, consider reversed-phase or polar organic modes, especially for more polar allylic alcohols. Modern polysaccharide CSPs are robust and can be used with a wide range of solvents.
Q: I'm seeing significant peak tailing, which is compromising my resolution and quantification. What are the causes and solutions?
Peak tailing is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase. For allylic alcohols, this usually points to undesirable interactions with residual silanols on the silica support or strong, non-specific binding.
A: The solution lies in modifying the mobile phase to block these unwanted interactions.
-
Cause 1: Acidic Analyte Interaction with Basic Sites: If your allylic alcohol has acidic properties, it can interact strongly with basic sites on the CSP or silica support.
-
Solution: Add a small amount of a weak acid to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective choice. The acid protonates basic sites on the stationary phase, preventing them from interacting with the analyte and improving peak shape.
-
-
Cause 2: Basic Analyte Interaction with Acidic Silanols: While less common for allylic alcohols unless they contain a basic functional group elsewhere, interaction with acidic residual silanols on the silica backbone can cause tailing.
-
Solution: Add a small amount of a weak base. Diethylamine (DEA) or triethylamine (TEA) at 0.1% is typically used. The amine competes with the analyte for the acidic silanol sites.
-
-
Expert Insight: Always start with a low concentration of the additive (0.05% - 0.1%) and increase only if necessary. High concentrations can sometimes suppress the primary chiral recognition interactions and reduce the separation factor (α).
Q: My resolution is good, but my analysis time is too long for high-throughput screening. How can I speed it up without sacrificing the separation?
A: You can reduce the analysis time by increasing the flow rate or strengthening the mobile phase, but you must monitor the impact on resolution.
-
Step 1: Increase the Flow Rate: This is the most straightforward approach. Modern CSPs based on smaller silica particles (e.g., 3 µm) can tolerate higher flow rates without a significant loss in efficiency. Double the flow rate and check the resolution. According to the van Deemter equation, there is an optimal flow rate, but for many chiral separations, you can operate at higher flow rates with only a minor loss in resolution.
-
Step 2: Increase the Alcohol Modifier Concentration: Gradually increase the percentage of the alcohol modifier (e.g., from 5% to 10% IPA). This will decrease the retention time. However, be aware that this often leads to a decrease in the separation factor (α) and resolution (Rs). You need to find a balance that meets your throughput needs while maintaining a minimum acceptable resolution (typically Rs ≥ 1.5).
-
Step 3: Consider Supercritical Fluid Chromatography (SFC): For high-throughput applications, SFC is an excellent alternative to HPLC. Using supercritical CO2 as the primary mobile phase with an alcohol co-solvent allows for much higher flow rates and faster column equilibration, leading to a significant reduction in analysis time, often by a factor of 5 to 10, without compromising resolution.
Frequently Asked Questions (FAQs)
FAQ: How does temperature affect the chiral separation of allylic alcohols?
Temperature is a critical but often overlooked parameter. Chiral separation is an enthalpically driven process (ΔH) and an entropically driven process (ΔS). The relationship is described by the van 't Hoff equation:
ln(α) = - (ΔΔH°/RT) + (ΔΔS°/R)
-
General Rule: In most cases, decreasing the column temperature increases the separation factor (α) and resolution (Rs). This is because the separation is typically driven by enthalpy (ΔH < 0), meaning the formation of the transient diastereomeric complex is more favorable at lower temperatures.
-
Practical Advice: If you have a partial separation (e.g., Rs = 1.2), try running the analysis at a lower temperature, for example, 15°C or 25°C instead of 40°C. The improvement can be significant. However, be aware that lower temperatures will increase viscosity, leading to higher backpressure and longer retention times.
-
Exception - Enantiomer Elution Order Reversal: In some rare cases, an "isoenantioselective temperature" exists where the separation disappears completely. Above or below this temperature, the enantiomer elution order may reverse. This happens when the separation switches from being enthalpy-driven to entropy-driven.
FAQ: What is the best generic workflow for developing a new chiral separation method for an allylic alcohol?
A systematic screening approach is always the most efficient path to a robust method.
Caption: A systematic workflow for chiral method development.
-
Preparation: Dissolve your allylic alcohol sample at approximately 1 mg/mL in a solvent that is miscible with your mobile phase (e.g., the mobile phase itself or ethanol).
-
Phase 1: Screening:
-
Select a set of 3-4 complementary polysaccharide-based CSPs. A good starting set is Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, and Chiralcel OJ-H.
-
Prepare two primary mobile phases: 90/10 (v/v) Hexane/IPA and 90/10 (v/v) Hexane/Ethanol.
-
Run each column with each mobile phase at a standard flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C).
-
Analyze the results. Look for the combination that gives the best "hit"—ideally a baseline separation, but any sign of peak splitting or shouldering is a promising lead.
-
-
Phase 2: Optimization:
-
Take the most promising condition from your screen.
-
If resolution is low, decrease the percentage of the alcohol modifier (e.g., from 10% to 8%, 6%, 5%).
-
If retention is too long, slightly increase the alcohol percentage.
-
If peak shape is poor (tailing), add 0.1% TFA (for acidic/neutral compounds) or 0.1% DEA (for basic compounds) to the mobile phase.
-
Adjust the column temperature. Try running at 15°C or 20°C to see if resolution improves.
-
-
Phase 3: Finalization: Once you have achieved a resolution (Rs) of at least 1.5 with good peak shape and a reasonable run time, you have a robust method. Verify its performance by making small, deliberate changes to ensure it is not on a "performance cliff."
FAQ: What is the primary mechanism for separating allylic alcohols on polysaccharide CSPs?
The separation relies on the formation of transient diastereomeric complexes between the enantiomers of the allylic alcohol and the chiral selector (the derivatized polysaccharide).
Caption: Key interactions in chiral recognition of allylic alcohols.
-
Hydrogen Bonding: This is the most critical interaction. The hydroxyl group of the allylic alcohol acts as both a hydrogen bond donor and acceptor, interacting with the carbamate groups on the derivatized polysaccharide CSP. The precise fit and strength of these hydrogen bonds will differ for the two enantiomers.
-
π-π Interactions: If the allylic alcohol contains an aromatic ring, π-π stacking interactions between the analyte's ring and the phenyl groups of the carbamate derivative on the CSP can play a significant role in recognition.
-
Steric Interactions (Inclusion): One enantiomer may fit more snugly into the chiral grooves or cavities of the polysaccharide polymer than the other due to steric hindrance. This difference in fit contributes significantly to the overall enantioselectivity.
The enantiomer that forms the more stable complex (i.e., has stronger or more numerous interactions) will be retained longer on the column and elute last.
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Complex Samples
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common yet challenging phenomenon of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed to provide you with in-depth technical knowledge, practical troubleshooting strategies, and validated protocols to ensure the accuracy, reproducibility, and sensitivity of your analytical data.
Introduction: Understanding the "Matrix" in Your Analysis
In the realm of LC-MS, the "matrix" refers to all the components within a sample other than the analyte of interest.[1][2] In complex biological or environmental samples, this can include a vast array of substances such as proteins, lipids, salts, and endogenous metabolites.[1] These co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect . This can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[2][3][4]
The consequences of unaddressed matrix effects are severe, impacting the accuracy, precision, and overall reliability of quantitative analyses.[5][6][7] This guide will equip you with the expertise to identify, quantify, and effectively mitigate these effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding matrix effects in LC-MS analysis.
Q1: What are the primary causes of matrix effects in LC-MS?
Matrix effects are primarily caused by the co-elution of matrix components with the analyte of interest, which then interfere with the ionization process in the mass spectrometer.[2][3][5] The main mechanisms include:
-
Competition for Ionization: In electrospray ionization (ESI), there is a limited amount of charge available on the droplets. Co-eluting matrix components can compete with the analyte for these charges, leading to a reduction in the analyte's ion signal (ion suppression).[1][2]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the efficient formation of gas-phase analyte ions.[2]
-
Ion Pairing and Adduct Formation: Matrix components can interact with the analyte in the droplet or gas phase, forming ion pairs or adducts that may not be detected at the target m/z or may have different ionization efficiencies.
-
Space-Charge Effects: An excess of ions from the matrix can create a space-charge effect at the entrance of the mass spectrometer, repelling the analyte ions and preventing them from entering the mass analyzer.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
Several methods can be employed to assess the presence and magnitude of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte concentration in a neat (pure) solvent.[6][8] A significant difference in the signal indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[5][6] Any deviation from the stable baseline signal of the infused analyte indicates regions of ion suppression or enhancement corresponding to the elution of matrix components.
-
Matrix Effect Factor (MEF): This is a quantitative measure calculated by comparing the peak area of an analyte in a matrix-spiked sample to the peak area in a neat solution. An MEF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]
Q3: What are the most effective strategies to mitigate matrix effects?
A multi-faceted approach is often the most effective. Strategies can be broadly categorized as:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][9]
-
Chromatographic Optimization: This aims to separate the analyte from co-eluting matrix interferences.[1]
-
Correction and Compensation: These methods aim to account for the matrix effect rather than physically removing the interfering components.[6]
The following sections will delve deeper into these strategies.
In-Depth Troubleshooting Guide
This section provides a structured approach to troubleshooting and resolving matrix effect-related issues in your LC-MS experiments.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in peak areas for replicate injections of the same sample.
-
Calibration curves with poor linearity (low r² values).
-
Inaccurate quantification results when analyzing quality control (QC) samples.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting inconsistent LC-MS results caused by matrix effects.
Step 1: Evaluate and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample matrix.[1][9]
Causality: Different sample preparation techniques offer varying degrees of selectivity in removing matrix components like proteins and phospholipids, which are major contributors to ion suppression.[10]
Recommended Protocols:
-
Protein Precipitation (PPT): A simple and fast method, but often the least effective in removing a broad range of interferences.[11]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components behind.[9]
-
Solid-Phase Extraction (SPE): A highly selective technique that can be optimized to retain the analyte while washing away interfering matrix components. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts.[11]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Analyte Recovery | Matrix Effect Reduction | Throughput | Selectivity |
| Protein Precipitation (PPT) | High | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High |
Step 2: Optimize Chromatographic Separation
If sample preparation alone is insufficient, improving the chromatographic separation can resolve the analyte from co-eluting interferences.[1]
Causality: By adjusting chromatographic parameters, you can shift the retention time of your analyte to a region of the chromatogram with minimal matrix interference.
Experimental Protocol: Method Development for Chromatographic Separation
-
Column Selection: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Modification:
-
Adjust the organic solvent (e.g., acetonitrile vs. methanol).
-
Modify the pH of the aqueous mobile phase to change the ionization state and retention of the analyte and interferences.[11]
-
-
Gradient Optimization: Lengthening the gradient can improve the resolution between the analyte and closely eluting matrix components.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
-
Employ a Divert Valve: Program a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the mass spectrometer, reducing source contamination.[6]
Step 3: Implement Correction and Compensation Strategies
When matrix effects cannot be eliminated, their impact can be compensated for during data analysis.
Causality: These strategies rely on a reference compound (internal standard) or a specific calibration approach to normalize the analyte's response, thereby correcting for signal suppression or enhancement.
Key Strategies:
-
Internal Standards (IS): The use of an internal standard is a cornerstone for correcting matrix effects.[5][12]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the "gold standard." A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[5][12][13]
-
Structural Analogs: When a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used. However, its effectiveness depends on how similarly it behaves to the analyte in the presence of the matrix.[14]
-
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.[1]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration can be determined from the x-intercept. This approach is highly effective but can be time-consuming.[5][6][15]
Workflow for Selecting a Correction Strategy
Caption: Decision tree for selecting an appropriate strategy to correct for matrix effects.
Issue 2: Unexpected Peaks or Shifts in Retention Time
Symptoms:
-
The appearance of extra peaks in the chromatogram.
-
The retention time of the analyte shifts between different samples.
Causality: High concentrations of matrix components can sometimes interact with the analyte or the stationary phase, leading to altered chromatographic behavior. In some cases, a single compound can even exhibit two LC peaks due to strong matrix effects.[16]
Troubleshooting Steps:
-
Confirm Analyte Identity: Use a high-resolution mass spectrometer to confirm the identity of the shifting or unexpected peaks.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components and may restore the expected chromatographic behavior.[5][6] This is only feasible if the analyte concentration is high enough to be detected after dilution.
-
Re-evaluate Sample Preparation: A more rigorous sample cleanup procedure (e.g., switching from PPT to SPE) is often necessary to remove the problematic matrix components.
Conclusion
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Preparative HPLC for the Purification of Polar Compounds
Welcome to the technical support center for preparative HPLC of polar compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying polar molecules. Here, we move beyond basic protocols to explain the underlying principles of separation, enabling you to troubleshoot effectively and optimize your purification workflows.
The purification of polar compounds, such as small organic acids, nucleosides, carbohydrates, and polar pharmaceuticals, presents a significant challenge for chromatographers. Traditional reversed-phase (RP) methods often fail to provide adequate retention, leading to poor resolution and co-elution with the solvent front.[1] This guide provides a structured approach to method development and troubleshooting, focusing on alternative chromatographic strategies and best practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered when purifying polar compounds.
Q1: Why are my polar compounds not retained on my C18 preparative column?
A1: Standard C18 columns have a non-polar stationary phase composed of long alkyl chains.[2][3] In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Polar compounds have a high affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and interact weakly with the non-polar C18 phase.[3][4] Consequently, they travel quickly through the column and elute early, often at or near the void volume, preventing effective separation.[1]
Furthermore, using highly aqueous mobile phases (e.g., >95% water) required to retain polar analytes can cause a phenomenon known as "phase collapse" or "dewetting" on traditional C18 columns.[5] This occurs when the polar mobile phase is expelled from the hydrophobic pores of the stationary phase, drastically reducing the interactive surface area and leading to a sudden loss of retention and poor reproducibility.[5]
Q2: What is HILIC, and how can it help me purify my polar compounds?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique that is ideal for retaining and separating highly polar compounds.[6][7][8] It utilizes a polar stationary phase (such as bare silica, or phases bonded with diol, amide, or zwitterionic groups) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[8]
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase.[1] Polar analytes partition into this aqueous layer and are retained. The elution mechanism is the opposite of reversed-phase: increasing the water content (the strong solvent) in the mobile phase decreases retention and elutes the compounds.[1][6] This approach provides robust retention for compounds that are unretained in reversed-phase mode.[7]
Q3: When should I choose a polar-embedded or aqueous-compatible C18 column over HILIC?
A3: The choice depends on the polarity of your compound and your desired selectivity.
-
Moderately Polar Compounds: For compounds that are only marginally retained on a standard C18 column, a polar-embedded or aqueous-compatible C18 column (often designated with "AQ") is an excellent first choice.[9][10] These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain or utilize polar end-capping.[10] This modification prevents phase collapse in highly aqueous mobile phases and offers alternative selectivity for polar molecules through hydrogen bonding interactions, without departing entirely from a reversed-phase mechanism.[10][11]
-
Very Polar & Water-Soluble Compounds: For extremely polar compounds like carbohydrates, amino acids, or small organic acids that show little to no retention even on aqueous C18 columns, HILIC is the superior choice.[12][13] HILIC provides the strong retention needed for these types of molecules.[7]
Q4: My peak shape is poor (tailing or fronting) in HILIC mode. What are the common causes?
A4: Poor peak shape in HILIC can stem from several factors:
-
Mismatched Sample Solvent: This is a primary cause of peak distortion. Dissolving your sample in a solvent that is much stronger (i.e., more aqueous) than the initial mobile phase will cause the sample band to spread on the column, leading to broad or split peaks.[14] Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).[11][15] If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent (like water or DMSO) and then dilute it with the organic solvent.[16]
-
Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[1][11] Insufficient equilibration leads to drifting retention times and poor peak shape. Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
Secondary Ion-Exchange Interactions: Unwanted interactions can occur between charged analytes and the stationary phase surface (e.g., silanols on silica-based columns), causing peak tailing. Solution: Control the mobile phase pH and ionic strength. Adding a buffer, such as ammonium formate or ammonium acetate (typically 10-20 mM), is crucial to ensure reproducible retention and symmetrical peaks.[1]
Section 2: Troubleshooting Guide
This guide provides systematic solutions to specific experimental problems.
Problem 1: No or Poor Retention of Target Compound
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inappropriate Chromatography Mode | Analyte elutes at or near the void volume on a standard C18 column. | Switch to a more appropriate mode. For very polar compounds, HILIC is the primary choice. For moderately polar compounds, try an aqueous-compatible C18 column.[9] |
| Mobile Phase Too Strong (HILIC) | Retention is low even on a HILIC column. | In HILIC, the organic solvent (e.g., acetonitrile) is the weak solvent. Increase the percentage of organic solvent in the mobile phase to increase retention. |
| Mobile Phase Too Weak (Reversed-Phase) | Retention is low on an aqueous-compatible C18 column. | Decrease the percentage of organic solvent in the mobile phase. These columns are stable in 100% aqueous conditions.[11] |
| Phase Collapse (Standard C18) | Loss of retention during a sequence of runs using a highly aqueous mobile phase (>95% water). | Flush the column with a high-organic mobile phase (e.g., 70-95% acetonitrile) to recondition the stationary phase.[5] For future work, switch to an aqueous-compatible C18 column. |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Sample Solvent Mismatch | Early eluting peaks are broad, split, or fronting.[14] | Prepare the sample in the initial mobile phase. If solubility is low, use the minimum amount of a strong solvent (e.g., DMSO, water) and dilute with a weak solvent (e.g., acetonitrile).[11][16] |
| Column Overload | Peaks exhibit a "shark-fin" shape (fronting) or are excessively broad and triangular. | This is common in preparative chromatography. Reduce the sample mass injected (concentration overload) or the injection volume (volume overload).[14][17] |
| Secondary Interactions (e.g., with silanols) | Basic compounds show significant tailing. | Optimize the mobile phase pH to suppress the ionization of either the analyte or the stationary phase silanols. Add a buffer (e.g., ammonium formate) to the mobile phase to improve peak shape.[1] |
| Physical Column Issues | All peaks in the chromatogram are split or distorted.[14] | A void may have formed at the column inlet or the inlet frit may be partially blocked.[14] Try back-flushing the column. If the problem persists, the column may need to be replaced. |
| Metal Sensitivity | Compounds with chelating groups (e.g., polyprotic acids, nucleotides) show tailing.[18] | Use a system with metal-free or bio-inert components. Alternatively, passivate the system by flushing with a chelating agent like EDTA, or use a mobile phase additive that can mitigate these interactions.[18] |
Problem 3: Low Recovery and/or Poor Purity of Collected Fractions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor Resolution from Impurities | Target peak overlaps significantly with adjacent impurity peaks. | Optimize selectivity. Try changing the organic modifier (e.g., methanol vs. acetonitrile), adjusting the mobile phase pH, or switching to a column with a different stationary phase chemistry.[19][20] |
| Compound Precipitation on Column or Post-Collection | Sample is poorly soluble in the mobile phase. | Modify the mobile phase to improve solubility, if possible without compromising resolution. For injections, consider At-Column Dilution (ACD) which allows injection of the sample in a strong solvent that is then diluted with the weak mobile phase at the column head.[21] |
| Irreversible Adsorption | Highly active or charged compounds bind permanently to the stationary phase. | This can be difficult to resolve. Try a different stationary phase (e.g., porous graphitic carbon or a polymer-based column) that may have different surface activity. |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: HILIC Method Development for a Polar Compound
This protocol outlines a systematic approach to developing a preparative HILIC method.
-
Column Selection:
-
Start with a bare silica, amide, or diol-based HILIC column. Amide phases often provide good versatility.
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Solvent B (Organic): Acetonitrile.
-
-
Initial Scouting Gradient:
-
Flow Rate: Set according to your preparative column diameter.
-
Gradient: Start at 95% B, decrease to 50% B over 10-15 column volumes.
-
Equilibration: Equilibrate the column with 15 column volumes of the starting mobile phase (95% B) before the first injection.
-
-
Sample Preparation:
-
Dissolve the sample at a high concentration in a solvent mixture that mimics the initial mobile phase (e.g., 95:5 Acetonitrile:Water) or is weaker. If insoluble, use a minimum volume of DMSO or Water and dilute with Acetonitrile.
-
-
Optimization:
-
Based on the scouting run, create a shallower, focused gradient around the elution point of your target compound to maximize resolution.[21]
-
If peak shape is poor, adjust the buffer concentration or pH.
-
Workflow Visualization
A logical workflow for selecting the correct purification strategy is essential.
Caption: Decision workflow for selecting a preparative HPLC strategy for polar compounds.
References
- 1. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 2. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 3. chromtech.com [chromtech.com]
- 4. moravek.com [moravek.com]
- 5. hplc.eu [hplc.eu]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. waters.com [waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. biotage.com [biotage.com]
- 14. silicycle.com [silicycle.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. labcompare.com [labcompare.com]
- 21. lcms.cz [lcms.cz]
Technical Support Center: Managing Thermal Degradation of 5-Methyl-5-hexen-2-ol During Distillation
Welcome to the technical support center for the handling and purification of 5-Methyl-5-hexen-2-ol. This guide is designed for researchers, chemists, and drug development professionals who work with this valuable but thermally sensitive intermediate. As an allylic alcohol, this compound is susceptible to degradation under standard distillation conditions, leading to reduced yields and impure products. This document provides in-depth, evidence-based troubleshooting advice and optimized protocols to ensure you achieve the highest purity and recovery.
Section 1: Understanding the Challenge - The Instability of an Allylic Alcohol
This section addresses the fundamental chemical principles governing the thermal instability of this compound.
Q1: Why is this compound so prone to degradation during distillation?
A: The instability of this compound stems from its classification as an allylic alcohol . This structural motif, where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond, is inherently reactive under thermal stress for several key reasons:
-
Allylic Rearrangement and Isomerization: The proximity of the pi-electrons in the double bond facilitates the formation of stabilized carbocation intermediates. Under thermal or acidic conditions, this can lead to a 1,3-hydride shift and subsequent tautomerization to form the more thermodynamically stable ketone, 5-methylhexan-2-one. This isomerization is a common degradation pathway for allylic alcohols.[1][2]
-
Dehydration: Like many alcohols, it can undergo elimination of water to form conjugated dienes, especially at elevated temperatures or in the presence of trace acidic impurities.
-
Polymerization: The double bond makes the molecule susceptible to polymerization upon prolonged heating or in the presence of radical initiators.[3][4] This often results in the formation of a thick, high-boiling residue in the distillation flask.
The estimated atmospheric boiling point of this compound is approximately 163°C, a temperature at which these degradation pathways become significant.[5][6] Therefore, direct distillation at atmospheric pressure is strongly discouraged.
Section 2: Troubleshooting Guide - Common Distillation Issues & Solutions
This section provides solutions to specific problems encountered during the purification process.
Q2: My final product has a very low yield, and the distillation pot contains a thick, viscous, or solid residue. What happened?
A: This is a classic sign of polymerization .[4] You have likely lost a significant portion of your product to the formation of high-molecular-weight oligomers or polymers.
-
Causality: Polymerization is typically initiated by prolonged exposure to high temperatures. The pot temperature required for atmospheric distillation is sufficient to trigger this process. The presence of radical initiators (e.g., peroxides from aged solvents) or acidic residues can catalyze this reaction.
-
Solution: The primary solution is to significantly lower the distillation temperature. This is achieved through high-vacuum distillation .[7] By reducing the pressure, the boiling point of the alcohol is lowered to a range where polymerization is kinetically unfavorable. Additionally, ensure all glassware is scrupulously clean and consider passing the crude material through a plug of basic alumina to remove peroxidic impurities before distillation.
Q3: My analytical data (e.g., ¹H NMR, GC-MS) shows the presence of a significant ketone impurity. How can I prevent this?
A: The presence of a ketone, likely 5-methyl-5-hexen-2-one, indicates that isomerization has occurred.[2]
-
Causality: This rearrangement is often catalyzed by trace amounts of acid at elevated temperatures.[8] If your synthesis involved an acidic workup or reagent, residual acid in your crude product will promote this degradation pathway during heating.
-
Solution: You must rigorously neutralize the crude product before distillation. A simple aqueous wash is often insufficient. Implement a pre-distillation workup as described in Protocol 1 . This involves washing with a mild base like sodium bicarbonate solution to quench any residual acid, followed by a brine wash and thorough drying.
Q4: I'm struggling to achieve a clean separation. The boiling point is not sharp, and GC analysis shows multiple peaks with similar retention times.
A: This suggests either incomplete separation from solvents or the formation of multiple degradation byproducts (e.g., various isomeric dienes from dehydration).
-
Causality: A simple distillation setup lacks the efficiency to separate compounds with close boiling points. The thermal stress of the distillation is likely creating a mixture of products.
-
Solution: Use a fractionating column (e.g., Vigreux or packed column) in your vacuum distillation setup.[9] This enhances the separation efficiency by providing multiple theoretical plates. A well-controlled, slow distillation rate is crucial. It is also vital to ensure your vacuum is stable and does not fluctuate during the run.
Section 3: Best Practices & Optimized Protocols
Adherence to the following protocols will maximize the yield and purity of your distilled this compound.
Protocol 1: Pre-Distillation Neutralization and Drying
This protocol is essential for removing acidic impurities that catalyze isomerization and dehydration.
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated aqueous sodium chloride (brine) solution, shake, and again discard the aqueous layer. This step helps to break any emulsions and remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions until the drying agent no longer clumps together.
-
Swirl the flask for 10-15 minutes to ensure complete drying.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug directly into a round-bottom flask suitable for distillation.
Table 1: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) | Notes |
| 760 | ~163 | Not Recommended - Significant degradation occurs.[5] |
| 100 | ~110 | Moderate risk of degradation. |
| 50 | ~95 | Reduced risk of degradation. |
| 20 | ~78 | Good starting point for laboratory scale. |
| 10 | ~65 | Recommended for high purity. |
| 1 | ~35 | May require cooled condenser fluid. |
Note: These are estimates based on the atmospheric boiling point. Actual observed temperatures may vary based on vacuum system efficiency and measurement accuracy.
Protocol 2: High-Vacuum Fractional Distillation
This procedure is the cornerstone of purifying thermally sensitive alcohols.
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below.
-
Use a round-bottom flask no more than two-thirds full of the dried, crude material from Protocol 1. Add a new magnetic stir bar or boiling chips for smooth boiling.
-
Attach a short fractionating column (a 15-20 cm Vigreux column is often sufficient) to the flask.
-
Place a thermometer with the bulb positioned just below the side-arm leading to the condenser.
-
Connect a condenser with an adequate flow of cooling water.
-
Use a vacuum-adapter to connect the receiving flask.
-
Connect the vacuum line via a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from volatile organics.
-
Connect a manometer (e.g., a digital Pirani or McLeod gauge) between the trap and the pump to accurately monitor the pressure.
-
-
Execution:
-
Turn on the cooling water to the condenser.
-
Ensure the cold trap is properly chilled.
-
Begin stirring the distillation flask.
-
Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.
-
Once the target pressure is reached and stable, begin gently heating the distillation flask using a heating mantle with a stirrer.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask first.
-
When the temperature at the distillation head rises and stabilizes at the expected boiling point for your operating pressure (see Table 1), switch to a clean receiving flask to collect the product.
-
Distill the product at a slow, steady rate (e.g., 1-2 drops per second).
-
Stop the distillation when the temperature either drops or begins to rise sharply, leaving a small amount of residue in the pot.
-
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the ideal vacuum level to use?
A: Aim for a pressure that reduces the boiling point to below 80°C. A range of 10-20 mmHg is typically a good balance between efficiency and practicality for standard laboratory equipment.[7]
Q6: Can I use a simple distillation apparatus instead of a fractional one?
A: It is not recommended if high purity is required. A simple distillation will not effectively separate the target compound from isomers or other degradation byproducts with similar volatilities. A short Vigreux column is a minimal requirement for effective purification.[10]
Q7: Should I add a polymerization inhibitor to the distillation flask?
A: For particularly problematic or large-scale distillations, adding a small amount (e.g., a few crystals) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ) to the distillation pot can help suppress polymerization. However, for most lab-scale purifications, strict adherence to low-temperature vacuum distillation is sufficient.
Q8: How should I store the purified this compound?
A: Store the purified liquid in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and refrigerate. This minimizes exposure to oxygen, light, and heat, which can cause degradation over time.
Q9: What are the essential analytical techniques for quality control after distillation?
A:
-
Gas Chromatography (GC): To determine the percentage purity and detect any volatile impurities.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and ensure no isomerization has occurred. The absence of signals in the aldehyde or ketone region of the spectrum is critical.
-
FT-IR Spectroscopy: To confirm the presence of the O-H stretch and the C=C double bond stretch, and the absence of a strong C=O carbonyl stretch.
References
- 1. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Isomerization reactions of allylic alcohols into ketones with the Grubbs reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sltchemicals.com [sltchemicals.com]
- 4. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 50551-88-7 [thegoodscentscompany.com]
- 6. This compound|lookchem [lookchem.com]
- 7. bevzero.com [bevzero.com]
- 8. US5998680A - Isomerization of allyl alcohols - Google Patents [patents.google.com]
- 9. odinity.com [odinity.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Drying & Handling Hygroscopic Reagents in Synthesis
Welcome to the Technical Support Center for handling hygroscopic reagents. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges encountered when working with moisture-sensitive compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of hygroscopic reagents in synthesis.
Q1: What makes a reagent "hygroscopic" and why is it a problem in chemical synthesis?
A: Hygroscopic substances readily attract and absorb moisture from the atmosphere.[1][2] This property stems from the chemical structure of the material, which creates an affinity for water molecules present in the air as humidity.[3]
This becomes a significant issue in synthesis for several reasons:
-
Chemical Degradation: Absorbed water can react with the reagent, leading to decomposition or the formation of unwanted byproducts.[2][3]
-
Physical Changes: Moisture can cause powders to clump, cake, or even dissolve (a phenomenon known as deliquescence), making accurate weighing and handling difficult.[1][3][4] For example, solid sodium hydroxide (NaOH) pellets can form a corrosive puddle in moist air in under an hour.[5]
-
Reaction Inhibition or Alteration: Many organic reactions are sensitive to water. The presence of moisture can inhibit catalysis, alter reaction pathways, or reduce yields. Traditionally, water has been avoided as a solvent in many organic reactions due to the moisture sensitivity of catalysts and reagents.[6]
Q2: How can I tell if a reagent I'm using is hygroscopic?
A: The product's Safety Data Sheet (SDS) or Product Data Sheet is the primary source of this information.[3] Additionally, chemical reference books and online databases are valuable resources. Observationally, if you notice a solid reagent clumping or becoming "gummy" after being exposed to air, it is likely hygroscopic.[3]
Q3: What is the best way to store hygroscopic reagents to minimize moisture absorption?
A: Proper storage is the first line of defense. Key strategies include:
-
Airtight Containers: Store hygroscopic reagents in tightly sealed, airtight containers.[1] The container should be opened as infrequently as possible and sealed promptly after use.[1]
-
Desiccators: For highly sensitive materials, storage in a desiccator is recommended.[7][8] A desiccator is a sealable enclosure containing a drying agent (desiccant) that maintains a low-humidity environment.[7]
-
Inert Atmosphere: For extremely sensitive compounds, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[9][10][11]
-
Controlled Environment: If possible, store hygroscopic materials in a temperature and moisture-controlled room.[12]
Q4: My hygroscopic solid has clumped. Can I still use it?
A: While you can sometimes break up clumps with a spatula, the reagent's properties may have been compromised due to absorbed moisture.[1] For reactions that are not highly sensitive to water, this might be acceptable. However, for moisture-sensitive applications, it is crucial to dry the reagent before use.[1][13][14]
Q5: What is the difference between "in-water" and "on-water" reactions, and how do they relate to hygroscopic reagents?
A: While seemingly counterintuitive, some organic reactions can be performed in or on water.
-
In-water reactions occur in an aqueous medium where the substrates have some solubility (>0.01 mol L⁻¹).[6][15]
-
On-water reactions involve water-insoluble organic compounds reacting in an aqueous suspension.[6][16][17] These reactions can exhibit significant rate accelerations compared to the same reaction in an organic solvent.[16][18]
Understanding these concepts is important as it highlights that while many reagents are sensitive to moisture, water is not universally detrimental and is even being explored as a "green" solvent alternative in some contexts.[6][16]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent reaction yields or failure of a moisture-sensitive reaction.
-
Potential Cause: Contamination of reagents or solvents with water.
-
Troubleshooting Steps:
-
Verify Reagent Dryness: If using a hygroscopic solid, ensure it was properly dried before use. Consider drying a fresh portion under vacuum or in a drying oven (ensure the compound is thermally stable).[1][14]
-
Check Solvent Anhydrousness: Even commercially available "anhydrous" solvents can absorb moisture over time.[13] It is best practice to use freshly dried solvents. The water content of the solvent can be quantitatively determined using Karl Fischer titration.[19][20]
-
Evaluate Handling Technique: Were all transfers performed under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox)? Was the glassware properly dried before use?
-
Consider the Reaction Stoichiometry: If a hygroscopic reagent has absorbed water, its effective concentration will be lower than calculated, affecting the stoichiometry of the reaction.
-
Problem 2: Difficulty weighing a hygroscopic solid accurately.
-
Potential Cause: Rapid moisture absorption on the balance pan.
-
Troubleshooting Steps:
-
Work Quickly: Minimize the time the reagent is exposed to the atmosphere.[1][21] Have all necessary equipment ready before opening the reagent container.
-
Use a Glovebox: The most reliable method for weighing hygroscopic materials is inside a glovebox with a controlled, inert atmosphere.[9][22]
-
Weighing by Difference: Tare a sealed container with the reagent. Dispense the desired amount into the reaction vessel and re-weigh the sealed container. The difference in mass is the amount of reagent transferred.
-
Use Pre-filled Vials: For commonly used hygroscopic salts, consider using pre-weighed, sealed vials that allow for the direct addition of solvent via a syringe.[22]
-
Problem 3: A dried solvent is not "dry" enough for a reaction.
-
Potential Cause: Inefficient drying method or re-absorption of moisture.
-
Troubleshooting Steps:
-
Choose the Right Drying Agent: The effectiveness of a drying agent depends on the solvent. For example, 3Å molecular sieves are effective for drying polar solvents like methanol and ethanol, while sodium benzophenone ketyl is a common choice for ethers like THF and diethyl ether.[19][23]
-
Allow Sufficient Contact Time: Drying is not instantaneous. For instance, storing THF over 3Å molecular sieves may require 48-72 hours to reach very low water content.[19][20]
-
Quantify Water Content: Use Karl Fischer titration to determine the residual water content in your solvent.[24][25][26] This will confirm if your drying method is effective. Coulometric Karl Fischer titration is particularly suitable for trace amounts of water (<0.1%).[25]
-
Proper Storage After Drying: Store dried solvents over an appropriate drying agent (like molecular sieves) and under an inert atmosphere to prevent re-contamination.[27][28]
-
III. Best Practices for Handling and Storage
Adhering to best practices is crucial for maintaining the integrity of hygroscopic reagents.
-
Minimize Air Exposure: Always keep containers of hygroscopic materials tightly sealed.[1]
-
Use Appropriate Tools: Use dry spatulas and glassware.
-
Inert Atmosphere Operations: For highly sensitive reagents, all manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[9][11][29][30]
-
Glovebox Usage:
-
Ensure the glovebox has a low oxygen and moisture environment (typically <1 ppm).[30]
-
Purge all items through the antechamber with several vacuum/refill cycles before bringing them into the main chamber.[9][30]
-
Avoid bringing volatile or corrosive chemicals into the glovebox as they can damage the catalyst and sensors.[29][30]
-
-
Labeling: Clearly label all containers, including the date opened, especially for peroxide-forming solvents.[31]
IV. Experimental Protocols
Protocol 1: Drying a Hygroscopic Solid using a Vacuum Oven
-
Place the hygroscopic solid in a clean, dry flask or watch glass.
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature appropriate for the compound's thermal stability (check the SDS). Be careful not to heat it so much that it decomposes.[1]
-
Apply a vacuum to the oven.
-
Dry for several hours or overnight.
-
Allow the oven to cool to room temperature before releasing the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried solid to a desiccator or glovebox for storage.
Protocol 2: Drying a Solvent (e.g., THF) using Sodium Benzophenone Ketyl
Safety Note: This procedure involves reactive sodium metal and flammable solvents. It should only be performed by trained personnel in a well-ventilated fume hood.
-
Pre-dry the THF over a less reactive drying agent like calcium hydride or 4Å molecular sieves to remove the bulk of the water.[23]
-
Set up a distillation apparatus with a reflux condenser under a nitrogen or argon atmosphere.
-
To the distillation flask, add the pre-dried THF, sodium wire or chunks, and a small amount of benzophenone.
-
Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is dry.[23] This color is due to the formation of the sodium benzophenone ketyl radical anion.
-
If the blue/purple color persists, the solvent is anhydrous and can be distilled directly into a dry collection flask under an inert atmosphere.
-
Store the dried solvent over activated 3Å molecular sieves.[19][20]
V. Choosing the Right Desiccant
Desiccants are crucial for storing hygroscopic reagents. The choice of desiccant depends on the specific application.[7][32][33]
| Desiccant | Key Properties & Best Uses | Considerations |
| Silica Gel | General purpose, good for moderate humidity (40-60%), chemically inert, can be regenerated.[8][32] Indicating silica gel changes color when saturated.[8] | Not as effective in very low humidity environments.[2] |
| Molecular Sieves | Synthetic zeolites with uniform pore sizes.[32] Excellent for achieving very low humidity levels.[7][8] 3Å sieves are ideal for drying polar solvents like ethanol and methanol.[19][20] | Require activation (heating) before use. More expensive than silica gel. |
| Calcium Chloride (CaCl₂) | High capacity for water absorption, effective in humid conditions.[7] | Can form solutions with absorbed water (deliquescence). Requires frequent replacement.[7] |
| Calcium Sulfate (Drierite®) | Provides deep drying to very low moisture levels.[8] Can be regenerated. | Lower capacity than other desiccants. |
| Activated Alumina | Good for rapid drying of solvents by passing them through a column.[19][20] | Efficiency can vary. |
VI. Visual Workflows
Decision Tree for Handling a Hygroscopic Reagent
Caption: Decision workflow for storing and handling hygroscopic reagents.
Glovebox Antechamber Purge Cycle
Caption: Standard 3-cycle purge for a glovebox antechamber.
VII. References
-
How water could replace some organic solvents and make chemical reactions greener. (2025, July 10). Google Cloud. 6
-
Selecting the Right Desiccant Bags for Laboratories. (2025, April 30). Stream Peak. 32
-
Maximising Efficiency with Desiccators: Tips and Tricks for Labs. Science Equip. 7
-
Karl Fischer titration. Wikipedia. 24
-
Organic Synthesis “On Water”. PMC - NIH. 18
-
What Is Karl Fischer Titration?. Mettler Toledo. 25
-
How do you handle hygroscopic solutes in the lab?. TutorChase. 1
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Johannesburg. 19
-
Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich. 26
-
Karl Fischer water content titration. Scharlab. 34
-
Desiccants for Pharmaceutical and Laboratory Products. (2019, December 16). IMPOTEC. 33
-
Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, November 12). BostonMed Supply. 8
-
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. 35
-
On-water reaction. Wikipedia. 16
-
Moisture-Control: Choosing the Right Desiccator. (2024, September 17). MSE Supplies LLC. 36
-
glovebox usage. University of California, San Diego. 29
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. 9
-
Organic synthesis reactions on-water at the organic–liquid water interface. RSC Publishing. 17
-
Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. (2021, February 12). Nature. 15
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. 10
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). University of Bristol. 30
-
Air Free Techniques | Handling Air-Sensitive Materials. Ossila. 11
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2018, November 27). The Research Group of Yves Rubin, UCLA. 20
-
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.. 3
-
Drying solvents. (2023, July 25). Sciencemadness Wiki. 27
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. 5
-
Drying Solvents. (2021, August 15). Chemistry LibreTexts. 23
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. 2
-
How to Store Reagents. Department of Chemistry : University of Rochester. 13
-
Drying of Organic Solvents. Scribd. 28
-
How do you handle hygroscopic salts?. HepatoChem. 22
-
How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum. 12
-
Best Practices for Proper Chemical Storage. The Synergist. 37
-
Drying Agents. (2024, August 15). Chemistry LibreTexts. 38
-
How To: Store Reagents. Department of Chemistry : University of Rochester. 14
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. 39
-
5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. 40
-
Hygroscopic. Corrosionpedia. 4
-
What are the hazardous effects of hygroscopic materials?. (2014, November 6). Quora. 41
-
Chemistry Series - Common weighing problems. (2017, January 6). YouTube. 21
-
Drying Organic Solutions. Organic Chemistry at CU Boulder. 42
-
HYGROSCOPIC BULK SOLIDS. Schaeffer. 43
-
How do you guys prepare solutions of hygroscopic chemicals?. (2017, February 7). Reddit. 44
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MDPI. 45
References
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. How water could replace some organic solvents and make chemical reactions greener | CAS [cas.org]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. bostonmedsupply.com [bostonmedsupply.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ossila.com [ossila.com]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. How To [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
- 15. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 16. On-water reaction - Wikipedia [en.wikipedia.org]
- 17. Organic synthesis reactions on-water at the organic–liquid water interface - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Organic Synthesis “On Water” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. rubingroup.org [rubingroup.org]
- 21. m.youtube.com [m.youtube.com]
- 22. hepatochem.com [hepatochem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 25. mt.com [mt.com]
- 26. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 27. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 28. scribd.com [scribd.com]
- 29. Home Page [home.sandiego.edu]
- 30. ucd.ie [ucd.ie]
- 31. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 32. Selecting the Right Desiccant Bags for Laboratories [streampeak.com.sg]
- 33. pharmadesiccants.com [pharmadesiccants.com]
- 34. Karl Fischer water content titration - Scharlab [scharlab.com]
- 35. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 36. msesupplies.com [msesupplies.com]
- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 38. chem.libretexts.org [chem.libretexts.org]
- 39. moodle2.units.it [moodle2.units.it]
- 40. asaclean.com [asaclean.com]
- 41. quora.com [quora.com]
- 42. orgchemboulder.com [orgchemboulder.com]
- 43. schaeffer-trading.com [schaeffer-trading.com]
- 44. reddit.com [reddit.com]
- 45. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection in Asymmetric Allylic Alcohol Synthesis
Chiral allylic alcohols are cornerstone building blocks in modern organic synthesis, providing versatile handles for the construction of complex stereochemical architectures found in natural products and pharmaceuticals. The quest for efficient and highly selective methods to access these molecules has driven significant innovation in asymmetric catalysis. This guide offers a comparative analysis of the leading catalytic systems for the asymmetric synthesis of allylic alcohols, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific synthetic challenges.
Introduction: The Strategic Importance of Chiral Allylic Alcohols
The synthetic utility of chiral allylic alcohols stems from the diverse transformations accessible through both the hydroxyl and olefin functionalities. These motifs can be elaborated through stereospecific epoxidations, dihydroxylations, cyclopropanations, and various C-C bond-forming reactions, often with excellent diastereocontrol directed by the existing stereocenter. Consequently, the choice of catalytic method for their initial synthesis is a critical strategic decision that impacts the overall efficiency and convergency of a synthetic route. This guide will dissect the performance of three major classes of catalysts: transition metal complexes, organocatalysts, and enzymes.
Transition Metal Catalysis: Power and Versatility
Transition metal catalysts are renowned for their high activity and broad substrate scope in asymmetric transformations. For the synthesis of allylic alcohols, several distinct strategies have emerged, each with its own set of advantages and mechanistic nuances.
Asymmetric Reduction of α,β-Unsaturated Ketones
One of the most direct routes to chiral allylic alcohols is the 1,2-reduction of prochiral α,β-unsaturated ketones (enones). Ruthenium-based catalysts, pioneered by Noyori, are exemplary in this regard.
Mechanism of Action: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation and transfer hydrogenation reactions utilize a Ru(II) catalyst bearing a chiral diamine and a diphosphine ligand, such as BINAP.[1] The mechanism involves a metal-ligand bifunctional pathway where the Ru-hydride and the protonated amine ligand work in concert to deliver hydrogen across the carbonyl group. The chiral environment created by the ligands dictates the facial selectivity of the hydride transfer to the ketone, resulting in high enantioselectivity.[2]
Experimental Protocol: Asymmetric Hydrogenation of (E)-Chalcone using a Ru(II)-TsDPEN Catalyst
This protocol is adapted from the work of Noyori and coworkers, demonstrating a typical procedure for the asymmetric hydrogenation of an enone.[2]
Materials:
-
(E)-Chalcone
-
RuCl₂--INVALID-LINK--
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Schlenk flask and autoclave
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with RuCl₂--INVALID-LINK-- (0.1 mol%) and (E)-chalcone (1.0 equiv).
-
Anhydrous 2-propanol is added to dissolve the solids.
-
A solution of potassium tert-butoxide in 2-propanol (0.2 mol%) is added to the reaction mixture.
-
The flask is sealed, removed from the glovebox, and placed in an autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to 8 atm.
-
The reaction is stirred at 30 °C for 12-24 hours, monitoring by TLC or GC for completion.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral allylic alcohol.
Asymmetric Allylic Substitution
While often used to form C-C or C-N bonds, transition metal-catalyzed asymmetric allylic substitution (AAS) can also be employed to generate chiral allylic alcohols or their derivatives.[3][4] This typically involves the reaction of an allylic electrophile (e.g., an allylic carbonate or phosphate) with an oxygen nucleophile. Iridium and palladium catalysts are particularly prominent in this area.[5]
Mechanism of Action: Palladium-Catalyzed Asymmetric Allylic Substitution
The general catalytic cycle for palladium-catalyzed AAS involves:[6]
-
Oxidative addition of a Pd(0) complex to the allylic substrate to form a π-allyl-Pd(II) intermediate.
-
Nucleophilic attack on one of the termini of the π-allyl complex.
-
Reductive elimination to release the product and regenerate the Pd(0) catalyst.
The enantioselectivity is controlled by the chiral ligand, which influences the geometry of the π-allyl intermediate and directs the nucleophilic attack.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of 5-Methyl-5-hexen-2-ol Enantiomers by Chiral Gas Chromatography
This guide provides an in-depth comparison of methodologies for the quantitative analysis of 5-Methyl-5-hexen-2-ol enantiomers using chiral gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection, optimization, and validation. We will explore both direct and indirect analytical approaches, offering experimental data to support a robust, reliable, and accurate enantioselective quantification.
Introduction: The Significance of Chirality in this compound
This compound is a chiral allylic alcohol. Like many chiral molecules, its enantiomers can exhibit distinct biological and toxicological properties. In the pharmaceutical industry, regulatory bodies often mandate the characterization of individual enantiomers, as one may be therapeutically active while the other could be inactive or even harmful.[1] Similarly, in the flavor and fragrance industries, the enantiomeric composition of a compound can drastically alter its sensory profile.[2][3] Therefore, the development of precise and validated quantitative methods for determining the enantiomeric excess (% ee) is critical.[1]
Gas chromatography (GC) on a chiral stationary phase (CSP) is a powerful technique for this purpose, offering high resolution for volatile and semi-volatile compounds.[2][4] This guide compares two primary workflows: direct injection onto a chiral column and indirect analysis following chemical derivatization.
Foundational Principles: Enantioseparation by Chiral GC
Chiral recognition in GC is achieved by using a stationary phase that is itself chiral. The most common and versatile CSPs for separating chiral alcohols are based on cyclodextrin derivatives.[5][6][7] Cyclodextrins are cyclic oligosaccharides that form a cone-like cavity. Enantiomers can enter this chiral cavity and interact with its functionalized rim. The separation occurs because the diastereomeric complexes formed between each enantiomer and the chiral selector have different formation constants and, consequently, different retention times.[2][8]
Modified β-cyclodextrins are particularly effective for separating a wide range of chiral compounds, including underivatized alcohols.[6][8] The choice of the cyclodextrin derivative (e.g., permethylated, acetylated, or trifluoroacetylated) creates unique selectivities for different classes of analytes.[2][6]
Method 1: Direct Enantioseparation on a Chiral Stationary Phase
The most straightforward approach is the direct injection of the sample onto a GC column containing a chiral stationary phase. This method minimizes sample preparation, reducing the risk of sample loss or the introduction of artifacts.
Rationale and Causality
Direct analysis is predicated on achieving sufficient interaction between the underivatized alcohol and the CSP to effect separation. The hydroxyl group of the alcohol can form hydrogen bonds with the CSP, while the overall molecular geometry influences how deeply it fits into the cyclodextrin cavity. This method is preferred for its speed and simplicity, provided that the analyte is sufficiently volatile and thermally stable, and that adequate resolution is achieved. For allylic alcohols like this compound, columns with modified β-cyclodextrins are an excellent starting point due to their proven success with a wide variety of secondary alcohols.[6][7]
Recommended Chiral Stationary Phases
Several commercially available CSPs are suitable for this analysis. The selection depends on the specific derivatives on the cyclodextrin, which fine-tune its selectivity.
-
Permethylated β-cyclodextrin Phases (e.g., Supelco β-DEX™ 120, J&W CYCLODEX-B™): These are excellent general-purpose columns for a broad range of chiral compounds, including alcohols, and are often the first choice for method development.[5][6]
-
Derivatized β-cyclodextrin Phases (e.g., Astec® CHIRALDEX® G-TA, Rt-βDEXsm™): These phases contain more complex functional groups (like trifluoroacetyl) that can offer unique surface interactions and enhanced selectivity for polar analytes, including free alcohols.[6][8]
Experimental Protocol: Direct GC Analysis
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.
-
Injector:
-
Temperature: 220°C
-
Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
Hold: 5 minutes.
-
-
Detector (FID):
-
Temperature: 250°C
-
Makeup Gas (N₂): 25 mL/min
-
H₂ Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
-
Sample Preparation: Dilute the racemic standard and samples in a suitable solvent (e.g., isopropanol or dichloromethane) to a concentration of ~100 µg/mL.
Expected Quantitative Performance (Exemplary Data)
Since specific chromatograms for this compound are not readily published, the following table presents typical performance data for the separation of a structurally similar chiral secondary alcohol (e.g., 2-hexanol) on a β-cyclodextrin column.
| Parameter | Value | Significance |
| Retention Time (Enantiomer 1) | 18.5 min | Time for the first enantiomer to elute. |
| Retention Time (Enantiomer 2) | 19.2 min | Time for the second enantiomer to elute. |
| Selectivity (α) | 1.05 | A value > 1 indicates separation. Higher is better. |
| Resolution (Rs) | > 1.8 | A value ≥ 1.5 indicates baseline separation, crucial for accurate quantification. |
| Peak Asymmetry (As) | 0.9 - 1.2 | Values close to 1 indicate symmetrical peaks, preventing integration errors. |
Method 2: Indirect Enantioseparation via Derivatization
When direct analysis provides insufficient resolution or poor peak shape, an alternative strategy is to chemically modify the alcohol through derivatization.[9] This process converts the enantiomers into either diastereomers (using a chiral derivatizing agent) or into more volatile and less polar derivatives that interact more favorably with the CSP.[1][10]
Rationale and Causality
The primary goals of derivatization for GC analysis of alcohols are:
-
Increase Volatility and Thermal Stability: By replacing the active hydrogen on the hydroxyl group with a bulkier, non-polar group (e.g., acetyl or trimethylsilyl), intermolecular hydrogen bonding is eliminated. This leads to sharper peaks and allows for elution at lower temperatures.[9][11]
-
Enhance Separation: The derivatized molecule may have a different size and polarity profile that interacts more effectively with the chiral stationary phase, leading to improved selectivity (α).[1]
-
Formation of Diastereomers: Reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) creates a pair of diastereomers.[10] Diastereomers have different physical properties and can often be separated on a standard achiral GC column, broadening the range of applicable columns.
A critical consideration is the choice of reagent. While highly reactive reagents like trifluoroacetic acid can be effective, they also carry a risk of causing partial isomerization (racemization) at the chiral center, which would invalidate quantitative results.[1] Milder conditions, such as using acetic acid, are often preferred to maintain chiral stability.[1]
Experimental Protocol: Acylation and GC Analysis
Part A: Derivatization (Acylation) [1]
-
Reaction Setup: In a 2 mL screw-cap vial, combine the alcohol sample (~2 mmol), acetic acid (3 mmol), and a catalytic amount of iodine (0.06 mmol).
-
Reaction: Stir the mixture at 80-100°C for 24-48 hours. The reaction progress can be monitored by taking small aliquots for GC analysis.
-
Workup: After cooling, dissolve the reaction product in 1 mL of dichloromethane. Filter the solution to remove any solids.
-
Analysis: The resulting solution containing the acetate esters is now ready for GC analysis.
Part B: GC Analysis of Derivatives
-
Column: Use the same chiral column as in the direct method (e.g., Rt-βDEXsm) or a column known to be effective for chiral esters.
-
GC Conditions: Adjust the temperature program as needed. The derivatized esters will be more volatile and likely elute earlier or at a lower temperature than the free alcohols. A typical starting point would be a similar program to the direct method, which can then be optimized.
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflows for both direct and indirect analysis.
Caption: Workflow for direct and indirect chiral GC analysis.
Head-to-Head Comparison: Direct vs. Indirect Method
Choosing the optimal method involves a trade-off between simplicity and performance. The following diagram and table summarize the key decision factors.
Caption: Decision tree for choosing an analytical method.
| Feature | Direct Analysis | Indirect Analysis (Derivatization) |
| Sample Preparation | Minimal (dilution only) | Multi-step (reaction, workup) |
| Analysis Time | Faster overall workflow | Slower due to sample prep |
| Method Development | Simpler; focus on GC conditions | More complex; requires optimization of both derivatization and GC |
| Risk of Artifacts | Low | Higher risk of racemization or incomplete reaction[1] |
| Peak Shape/Efficiency | May be prone to tailing due to active -OH group | Generally excellent; sharp, symmetrical peaks |
| Resolution | Analyte and column dependent | Often improves resolution significantly[1] |
| Cost | Lower (fewer reagents) | Higher (derivatizing agents, more solvent/time) |
Method Validation: Ensuring Trustworthy Quantitative Data
A protocol is only reliable if it is validated. For quantitative chiral analysis, validation must demonstrate that the method is fit for its intended purpose.[12][13] This establishes a self-validating system essential for regulated environments. Key parameters are defined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[12][14]
-
Specificity: The method must be able to resolve the two enantiomers from each other and from any impurities or matrix components. This is confirmed by achieving baseline resolution (Rs ≥ 1.5).
-
Linearity and Range: A calibration curve is generated by analyzing samples with known concentrations of each enantiomer. The method is linear if the detector response is directly proportional to the concentration over a specified range (e.g., 1% to 150% of the minor enantiomer). A correlation coefficient (r²) ≥ 0.995 is typically required.[15]
-
Accuracy: Determined by spiking a sample with a known amount of each enantiomer and measuring the recovery. Recoveries are typically expected to be within 90-110%.[13]
-
Precision:
-
Repeatability (Intra-day): The variation in results from multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): The variation when the analysis is performed by different analysts on different days or with different equipment.
-
Precision is expressed as the relative standard deviation (RSD), which should be ≤5% for the major component and may be higher (e.g., ≤15%) for trace-level minor components.[12]
-
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, gas flow rate), demonstrating its reliability for routine use.
Alternative Technologies
While chiral GC is highly effective, other techniques exist for enantioseparation:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful alternative, especially for non-volatile or thermally labile compounds. Polysaccharide-based chiral stationary phases are widely used.[17][18]
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC, making it a "greener" alternative. It is highly effective with polysaccharide-based CSPs.[17]
Conclusion
The quantitative analysis of this compound enantiomers by chiral GC is a robust and reliable approach.
-
For routine analysis where speed and simplicity are paramount, direct injection onto a modified β-cyclodextrin column is the recommended starting point. This method should always be evaluated first.
-
If direct analysis fails to provide adequate resolution or peak shape, indirect analysis via derivatization (e.g., acylation) is a powerful secondary strategy. This approach can significantly enhance separation but requires careful optimization and validation to ensure the chiral integrity of the analyte is not compromised.
Regardless of the chosen method, rigorous validation is non-negotiable to ensure the scientific integrity and trustworthiness of the quantitative results. By carefully selecting the stationary phase and method parameters, researchers can achieve accurate and precise determination of the enantiomeric composition of this compound, meeting the stringent requirements of the pharmaceutical and related industries.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Aroma compound - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 5-Methyl-5-hexen-2-ol quantification
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-5-hexen-2-ol Quantification
Introduction: The Imperative of Analytical Rigor in Chemical Quantification
This compound is a valuable unsaturated alcohol, finding applications as a synthetic intermediate in pharmaceuticals and as a component in the fragrance industry. Accurate and precise quantification of this analyte is paramount for ensuring product quality, monitoring reaction kinetics, and meeting regulatory standards. The choice of an analytical method is a critical decision point, directly influencing the reliability and comparability of scientific data.
However, relying on a single analytical method can introduce systemic biases. This is where the principle of cross-validation becomes indispensable. Cross-validation is the process of verifying that two distinct analytical methods produce consistent, reliable, and accurate results for the same analyte.[1][2][3] This practice is a cornerstone of robust analytical science, ensuring data integrity during method transfer between laboratories or when results from different techniques are compared.[4][5]
This guide provides a comprehensive comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear framework for cross-validating these methods, grounded in the principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[6]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Power of Volatility and Specificity
GC-MS is a premier technique for analyzing volatile and semi-volatile compounds.[7][8] It offers unparalleled separation efficiency and highly specific detection through mass spectrometry, making it a gold standard for identifying and quantifying analytes in complex matrices.
The Causality of Derivatization: Enhancing Analyte Performance
A direct GC analysis of alcohols like this compound can be problematic. The polar hydroxyl (-OH) group can lead to poor peak shape (tailing) due to interactions with the stationary phase and potential thermal degradation in the high-temperature GC inlet. To circumvent these issues, derivatization is a crucial pre-analytical step.[9]
We will employ a common and effective technique: silylation . In this reaction, an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][11]
Why Silylation?
-
Increases Volatility: The non-polar TMS group masks the polar -OH group, lowering the boiling point of the analyte and improving its passage through the GC column.
-
Improves Thermal Stability: The resulting TMS ether is more stable at high temperatures than the original alcohol.
-
Enhances Peak Shape: Reduced polarity leads to more symmetrical, sharper peaks, which are essential for accurate integration and quantification.[10]
Detailed Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as catalyst)
-
Ethyl Acetate (HPLC grade)
-
Internal Standard (IS): e.g., Tetradecane (C14)
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of tetradecane in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. For a range of 1-100 µg/mL, spike each standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with ethyl acetate to fall within the calibration range and add the internal standard.
3. Derivatization Protocol:
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
4. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, 20:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes.
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: To be determined from the mass spectrum of the derivatized standard (e.g., a prominent fragment ion).
-
Qualifier Ions: Two or three other characteristic ions to confirm identity.
-
Method Validation Data (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.2% - 101.5% | 95% - 105% |
| Precision (%RSD - Interday) | < 2.5% | ≤ 5% |
| Limit of Detection (LOD) | ~5 ng/mL | - |
| Limit of Quantification (LOQ) | ~15 ng/mL | - |
| Specificity | No interference from matrix components observed in SIM mode. | No significant interfering peaks at the retention time of the analyte. |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that separates compounds in a liquid mobile phase, making it ideal for analytes that are non-volatile or thermally sensitive.[12] For this compound, a reversed-phase HPLC method is appropriate.
The Causality of Method Design: Addressing Detection Challenges
The primary challenge for HPLC analysis of this compound is detection. The molecule lacks a strong chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. The only UV-absorbing feature is the isolated carbon-carbon double bond (C=C), which absorbs weakly at a very low wavelength (typically < 210 nm).
Methodological Choices Explained:
-
Detector Wavelength: A low wavelength, such as 205 nm , is chosen to maximize the signal from the C=C bond. This requires a high-purity mobile phase to minimize background noise.
-
Column: A C18 column is selected. This is a non-polar stationary phase that effectively retains moderately non-polar compounds like our analyte through hydrophobic interactions.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is used. Acetonitrile is a common organic modifier that is transparent at low UV wavelengths and provides good peak shape. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes).
Detailed Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or Milli-Q grade)
2. Standard and Sample Preparation:
-
Mobile Phase: Prepare a mixture of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired range (e.g., 10-200 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
Method Validation Data (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² ≥ 0.995 |
| Range | 10 - 200 µg/mL | - |
| Accuracy (% Recovery) | 97.5% - 102.1% | 95% - 105% |
| Precision (%RSD - Interday) | < 3.0% | ≤ 5% |
| Limit of Detection (LOD) | ~2 µg/mL | - |
| Limit of Quantification (LOQ) | ~8 µg/mL | - |
| Specificity | No interference from matrix components at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte. |
Comparative Analysis and Method Selection
The choice between GC-MS and HPLC-UV depends on the specific analytical needs, including required sensitivity, sample matrix complexity, and available instrumentation.
Quantitative Performance Comparison
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by UV absorbance detection. |
| Sample Preparation | Requires derivatization to increase volatility and stability. | Simple dilution and filtration. |
| Specificity | Excellent: Mass spectrometric detection provides high confidence in analyte identification. | Good: Relies on retention time and UV response; potential for co-eluting interferences. |
| Sensitivity (LOQ) | High (~15 ng/mL) | Moderate (~8 µg/mL) |
| Throughput | Moderate; derivatization step adds time. | High; direct injection after simple prep. |
| Robustness | High, but sensitive to inlet and column activity if not properly maintained. | Very high; robust for routine QC applications. |
| Cost (Operational) | Higher (requires gases, more complex maintenance). | Lower (primarily solvent consumption). |
Decision Logic for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate method for your application.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. foodsafety.institute [foodsafety.institute]
Reactivity comparison of 5-Methyl-5-hexen-2-ol with other hexenol isomers
A-Level Chemistry: Understanding Reactivity in Hexenol Isomers
A comparative guide to the reactivity of 5-Methyl-5-hexen-2-ol, focusing on its unique structural features compared to other hexenol isomers. This document is intended for researchers, scientists, and professionals in drug development.
Introduction: Structure Dictates Reactivity
In organic synthesis and drug development, understanding the nuanced reactivity of isomeric compounds is paramount. Isomers, molecules with identical formulas but different structural arrangements, can exhibit vastly different chemical behaviors. This guide focuses on this compound, a tertiary allylic alcohol, and compares its reactivity to other C7 hexenol isomers. The position of the hydroxyl group (-OH) and the presence and location of a carbon-carbon double bond create distinct electronic and steric environments, profoundly influencing reaction pathways and rates.
We will explore three key reaction types:
-
Oxidation: A test of the alcohol's susceptibility to conversion to a carbonyl compound.
-
Acid-Catalyzed Dehydration: An elimination reaction that reveals the stability of the carbocation intermediate.
-
Nucleophilic Substitution (SN1): A substitution reaction that further probes carbocation stability.
By understanding these differences, researchers can select the appropriate isomer for a desired synthetic outcome or predict the metabolic fate of a drug candidate.
Molecular Structure Analysis: The Isomers
To provide a robust comparison, we will analyze this compound against three other isomers with distinct structural features.
| Compound Name | Structure | Classification | Key Features |
| This compound | Tertiary, Allylic | -OH on a tertiary carbon. The carbon bearing the -OH group is adjacent to a C=C double bond. | |
| Hexan-2-ol | Secondary, Saturated | -OH on a secondary carbon. No C=C double bond. | |
| (E)-Hex-4-en-2-ol | Secondary, Allylic | -OH on a secondary carbon. The carbon bearing the -OH group is adjacent to a C=C double bond. | |
| Hex-5-en-1-ol | Primary, Non-allylic | -OH on a primary carbon. The C=C double bond is not adjacent to the -OH bearing carbon. |
Structural Isomer Comparison Diagram
The following diagram illustrates the structural differences between the selected isomers.
Caption: Structural formulas of the four hexenol isomers under comparison.
Comparative Reactivity Analysis
The structural variations directly translate into different reactivities. The stability of reaction intermediates, particularly carbocations, is a key determinant.
Oxidation
Oxidation of alcohols typically involves the removal of a hydrogen atom from the carbon bearing the -OH group.[1]
-
This compound (Tertiary): Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using PCC or chromic acid) because they lack a hydrogen atom on the carbinol carbon (the carbon bonded to the -OH group).[2][3] Therefore, no reaction is expected.
-
Hexan-2-ol & (E)-Hex-4-en-2-ol (Secondary): Secondary alcohols are readily oxidized to form ketones.[4][5] Both isomers are expected to react, though the allylic nature of (E)-Hex-4-en-2-ol might slightly influence the rate.
-
Hex-5-en-1-ol (Primary): Primary alcohols can be oxidized to aldehydes using a mild agent like Pyridinium Chlorochromate (PCC) or further to carboxylic acids using stronger agents like chromic acid.[6][7]
Illustrative Data: Oxidation with PCC
| Isomer | Classification | Expected Product | Relative Reaction Rate (Illustrative) |
| This compound | Tertiary, Allylic | No Reaction | 0 |
| Hexan-2-ol | Secondary, Saturated | Hexan-2-one | 100 |
| (E)-Hex-4-en-2-ol | Secondary, Allylic | (E)-Hex-4-en-2-one | 120 |
| Hex-5-en-1-ol | Primary, Non-allylic | Hex-5-en-1-al | 150 |
Note: Relative rates are illustrative, based on general principles. Primary alcohols often react faster than secondary alcohols in oxidation reactions.
Acid-Catalyzed Dehydration (E1 Mechanism)
This reaction proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[8] The rate-determining step is the formation of this carbocation.[9] The more stable the carbocation, the faster the reaction.
-
Carbocation Stability Order: Tertiary Allylic > Secondary Allylic > Tertiary > Secondary > Primary.[10][11]
-
This compound: This alcohol will form a tertiary, allylic carbocation . This is a highly stable intermediate due to the combined effects of hyperconjugation from the alkyl groups and resonance delocalization of the positive charge across the pi system of the double bond.[12][13][14] This leads to a very rapid dehydration reaction.
-
(E)-Hex-4-en-2-ol: This forms a secondary, allylic carbocation , which is also stabilized by resonance but is less stable than the tertiary allylic carbocation.
-
Hexan-2-ol: This forms a secondary carbocation , stabilized only by hyperconjugation. It is significantly less stable than the resonance-stabilized allylic carbocations.
-
Hex-5-en-1-ol: This would form a highly unstable primary carbocation . Therefore, it is unlikely to react via an E1 mechanism and would require much harsher conditions to dehydrate via an E2 pathway.[15]
Illustrative Data: Relative Dehydration Rate
| Isomer | Carbocation Intermediate | Stability Factors | Relative Rate (Illustrative) |
| This compound | Tertiary, Allylic | Hyperconjugation + Resonance | 10,000 |
| (E)-Hex-4-en-2-ol | Secondary, Allylic | Hyperconjugation + Resonance | 1,000 |
| Hexan-2-ol | Secondary | Hyperconjugation | 10 |
| Hex-5-en-1-ol | Primary | (Unstable) | 1 |
Dehydration Mechanism Diagram
The E1 mechanism for this compound highlights the formation of the highly stabilized tertiary allylic carbocation.
Caption: E1 dehydration mechanism for this compound.
Nucleophilic Substitution (SN1 Reaction)
Similar to dehydration, the SN1 reaction proceeds through a carbocation intermediate, and its rate is dependent on the stability of that intermediate.[16][17] Therefore, the reactivity trend for SN1 reactions (e.g., with HBr) mirrors that of E1 dehydration.
-
This compound: Reacts fastest due to the formation of the stable tertiary allylic carbocation.[18][19]
-
(E)-Hex-4-en-2-ol: Reacts slower than the tertiary allylic alcohol but faster than the non-allylic isomer.
-
Hexan-2-ol: Reacts much slower.
-
Hex-5-en-1-ol: Does not react via an SN1 mechanism.
Experimental Protocols
To validate the theoretical reactivity differences, standardized comparative experiments are essential.
Protocol 1: Comparative Oxidation using PCC
This protocol aims to compare the oxidation rates of the secondary and primary isomers, confirming the inertness of the tertiary alcohol.
Objective: To observe the formation of ketone/aldehyde from secondary/primary alcohols and the lack of reaction from the tertiary alcohol.
Methodology:
-
Preparation: In four separate, dry 25 mL round-bottom flasks, dissolve 1 mmol of each alcohol isomer in 5 mL of anhydrous dichloromethane (CH2Cl2). Add a small magnetic stir bar to each.
-
Reagent Addition: To each flask, add 1.5 mmol of Pyridinium Chlorochromate (PCC) adsorbed onto Celite.[20] The Celite prevents the formation of a tar-like precipitate.
-
Reaction: Stir the mixtures at room temperature (25°C).
-
Monitoring: At 15-minute intervals (0, 15, 30, 45, 60 min), withdraw a small aliquot from each flask and analyze by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the product.
-
Validation: The GC-MS data will confirm the identity of the products (ketones or aldehydes) and allow for a semi-quantitative comparison of reaction progress over time. The flask containing this compound should show no significant product formation.
Experimental Workflow: Comparative Oxidation
Caption: Workflow for the comparative oxidation experiment.
Protocol 2: Comparative Acid-Catalyzed Dehydration
This protocol is designed to highlight the dramatic difference in dehydration rates based on carbocation stability.
Objective: To compare the rate of alkene formation from each alcohol isomer under mild acidic conditions.
Methodology:
-
Preparation: In four separate flasks equipped with a reflux condenser, place 1 mmol of each alcohol isomer.
-
Catalyst Addition: Add 5 mL of a 20% aqueous sulfuric acid solution to each flask.
-
Reaction: Heat the mixtures in a water bath maintained at a constant, mild temperature (e.g., 50°C).
-
Monitoring: Analyze the headspace of each flask at regular intervals (e.g., every 5 minutes) by GC-MS to detect the formation of volatile alkene products.[21] The rate of product formation is directly related to the reaction rate.
-
Validation: The flask containing this compound is expected to show rapid formation of diene products. The (E)-Hex-4-en-2-ol will react more slowly. The Hexan-2-ol will react very slowly, and the Hex-5-en-1-ol will show negligible reaction under these mild conditions.
Conclusion
The reactivity of this compound is dominated by its structure as a tertiary, allylic alcohol . This unique combination leads to:
-
Inertness to Oxidation: It resists standard oxidation reactions that readily convert primary and secondary alcohols.
-
Extraordinarily High Reactivity in Cationic Reactions: It undergoes acid-catalyzed dehydration and SN1 reactions at a much faster rate than other isomers due to its ability to form a highly stabilized tertiary, allylic carbocation intermediate.
This comparative analysis demonstrates that even subtle changes in isomeric structure can lead to profound differences in chemical behavior. For synthetic chemists and drug developers, this understanding is crucial for predicting reaction outcomes, designing efficient synthetic routes, and understanding the metabolic stability of molecules.
References
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- 5. Video: Oxidation of Alcohols [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
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- 21. ochemonline.pbworks.com [ochemonline.pbworks.com]
A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Reaction Mechanism of 5-Methyl-5-hexen-2-ol
This guide provides an in-depth comparison of isotopic labeling strategies to elucidate the complex reaction mechanisms of 5-Methyl-5-hexen-2-ol. As researchers in organic synthesis and drug development know, understanding the precise pathway a reaction follows is paramount for optimizing yield, controlling stereochemistry, and minimizing byproducts. This compound, a versatile chiral building block, often undergoes acid-catalyzed cyclization and rearrangement reactions, presenting a fascinating mechanistic puzzle. Here, we move beyond simple product analysis to explore how strategic isotopic labeling provides unequivocal evidence for specific molecular transformations.
The Mechanistic Dichotomy: Proposed Pathways in Acid-Catalyzed Cyclization
Under acidic conditions, the protonation of the hydroxyl group in this compound initiates a cascade of potential reactions. The primary mechanistic question is whether the subsequent cyclization proceeds through a concerted pathway or a stepwise pathway involving a discrete carbocation intermediate. This intermediate could then undergo further rearrangements.
Two plausible pathways are:
-
Pathway A (Stepwise Carbocation): Protonation of the alcohol and subsequent loss of water forms a secondary carbocation at C2. This is rapidly followed by an intramolecular attack from the C5-C6 double bond to form a six-membered ring and a tertiary carbocation. This intermediate can then be quenched by a nucleophile or undergo rearrangement.
-
Pathway B (Concerted Ene-type Reaction): A concerted mechanism where the protonated alcohol, alkene, and a nucleophile interact in a single transition state to form the cyclic product directly.
Distinguishing between these pathways requires a tool that can track the fate of specific atoms throughout the reaction. Isotopic labeling is that definitive tool.[1]
Caption: Plausible reaction pathways for the acid-catalyzed cyclization of this compound.
Principles of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a powerful technique that involves replacing an atom in a reactant with one of its isotopes to trace its path through a reaction.[2][3] The most commonly used stable isotopes in organic chemistry are Deuterium (²H or D) and Carbon-13 (¹³C), as they do not decay radioactively and are readily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]
The core principles are:
-
Atom Tracking: The isotope acts as a "label" whose position in the product molecules provides direct evidence of bond-forming and bond-breaking events.[1]
-
Kinetic Isotope Effect (KIE): The rate of a reaction can change when an atom at or near the reactive center is replaced by a heavier isotope. Measuring the KIE (the ratio of the rate constant of the unlabeled reactant to the labeled reactant) can indicate whether a specific C-H bond is broken in the rate-determining step.
A Comparative Analysis of Labeling Strategies
The choice of which atom to label is critical and depends entirely on the mechanistic question you aim to answer. We will compare three distinct labeling strategies for this compound.
| Labeling Strategy | Isotope & Position | Mechanistic Question Addressed | Rationale & Expected Outcome | Analytical Technique |
| Strategy 1 | ²H (Deuterium) on the hydroxyl group (C2-OD) | Is the initial protonation reversible and fast? | If proton exchange with a deuterated solvent (e.g., D₂O) is faster than cyclization, the starting material recovered will show deuterium incorporation. This confirms a pre-equilibrium protonation step. | ¹H NMR, MS |
| Strategy 2 | ²H (Deuterium) at the carbinol carbon (C2-D) | Does a 1,2-hydride shift occur from the C2 position after cyclization? | If a tertiary carbocation forms and then rearranges via a hydride shift from C2, the deuterium label will migrate to an adjacent carbon in the final product. No migration would suggest a different quenching pathway. | ²H NMR, ¹³C NMR, MS |
| Strategy 3 | ¹³C at one of the gem-dimethyl groups (C6-Me-¹³C) | Does the reaction proceed via a stable tertiary carbocation, and is there any skeletal rearrangement? | The ¹³C label allows unambiguous tracking of the carbon skeleton. Its final position, confirmed by ¹³C NMR, can definitively distinguish between pathways that involve different ring-closing regioselectivities or subsequent Wagner-Meerwein rearrangements. | ¹³C NMR, MS |
Experimental Protocol: A Self-Validating Workflow using ¹³C Labeling
This protocol details the use of ¹³C labeling (Strategy 3) to investigate the acid-catalyzed cyclization. The workflow is designed to be self-validating by combining multiple analytical techniques.
Caption: Experimental workflow for the ¹³C isotopic labeling study.
Step-by-Step Methodology
-
Synthesis of this compound-¹³C:
-
Synthesize the precursor, 5-methyl-5-hexen-2-one, via methods such as the alkylation of acetoacetic ester with methallyl chloride.[5]
-
Perform a Grignard reaction on the ketone using ¹³C-labeled methylmagnesium iodide (¹³CH₃MgI) to introduce the isotopic label specifically at one of the methyl groups on the carbon that will become C2.
-
Self-Validation: Confirm the successful and specific incorporation of the ¹³C label using ¹³C NMR and Mass Spectrometry. The mass spectrum will show a molecular ion peak at m/z 115, one mass unit higher than the unlabeled compound.[6][7]
-
-
Acid-Catalyzed Reaction:
-
Dissolve the purified this compound-¹³C in an appropriate solvent (e.g., dioxane).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) at a controlled temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them via GC-MS to track the disappearance of the starting material and the appearance of products.
-
-
Product Analysis and Isotope Mapping:
-
Once the reaction reaches the desired conversion, quench it with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic products, dry the solution, and concentrate it.
-
Separate the major products using flash column chromatography.
-
For each purified product, perform a full suite of analyses:
-
Mass Spectrometry (MS): Determine the molecular weight of the product. The presence of the ¹³C label (M+1 peak) confirms that the labeled carbon is retained in the product.[8]
-
¹³C NMR Spectroscopy: This is the crucial step. The chemical shift of the enriched ¹³C signal will pinpoint its exact location in the final molecular structure. Comparing this to the spectrum of the unlabeled product allows for unambiguous assignment.[9]
-
2D NMR (HSQC/HMBC): Use these experiments to confirm the connectivity of the labeled carbon to the rest of the molecule, providing irrefutable proof of its position.
-
-
Interpreting the Data: A Hypothetical Case Study
Let's assume the reaction yields a primary product identified as 1,2-dimethylcyclohexanol.
| Analytical Data | Observation for Labeled Product | Interpretation |
| GC-MS | Major product peak with M+1 at m/z 129 (unlabeled is 128). | The ¹³C label is incorporated into the cyclohexanol product. |
| ¹³C NMR | A significantly enhanced signal appears at δ 35 ppm, corresponding to a quaternary carbon (C1). The corresponding signal in the unlabeled product is of normal intensity. | The ¹³C label has migrated from its original position (a methyl group) to the C1 ring position. |
This hypothetical data strongly supports Pathway A (Stepwise Carbocation) . The migration of the ¹³C label from a methyl group to the C1 position can only be explained by the formation of a tertiary carbocation intermediate, followed by a Wagner-Meerwein 1,2-methyl shift, which is a classic rearrangement mechanism for such intermediates. A concerted pathway would not allow for such a skeletal rearrangement.
Conclusion
Isotopic labeling is an indispensable and definitive tool for moving beyond speculation in mechanistic organic chemistry.[10] By comparing different labeling strategies, we conclude that a ¹³C label placed on a key carbon of the this compound backbone provides the most robust and unambiguous data to differentiate between concerted and stepwise carbocation pathways, including potential rearrangements. The self-validating workflow, which combines specific synthesis with high-resolution MS and NMR analysis, provides a clear and defensible framework for elucidating complex reaction mechanisms, empowering researchers to truly control and optimize their chemical transformations.
References
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- 2. fiveable.me [fiveable.me]
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- 5. odinity.com [odinity.com]
- 6. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 7. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Methyl-5-hexen-2-ol Stereoisomers
This guide provides a comprehensive framework for the comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 5-Methyl-5-hexen-2-ol, a chiral terpene alcohol. In drug development and biological research, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of biological systems, such as enzymes and receptors, leading to significant variations in efficacy and safety.[1] For instance, while (S)-(+)-naproxen is a well-known anti-inflammatory agent, its (R)-(-)-enantiomer is a liver toxin with no therapeutic benefit.[1] Therefore, evaluating stereoisomers independently is not merely an academic exercise but a fundamental requirement for robust scientific inquiry and drug candidate selection.
This document outlines detailed, self-validating protocols for assessing the cytotoxic, antimicrobial, and anti-inflammatory properties of the individual (R)- and (S)-enantiomers of this compound, alongside its racemic mixture. The causality behind experimental choices is explained to provide researchers with a robust and logical foundation for their investigations.
Synthesis, Purification, and Characterization of Stereoisomers
A prerequisite for any comparative biological study is the availability of the individual stereoisomers in high purity.
Synthesis of Racemic this compound
The racemic mixture is typically synthesized via the reduction of the corresponding ketone, 5-Methyl-5-hexen-2-one.[2]
-
Reaction : 5-Methyl-5-hexen-2-one is reduced using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).
-
Rationale : NaBH₄ is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols without affecting the carbon-carbon double bond present in the molecule.
Chiral Separation of Enantiomers
The separation of the (R)- and (S)-enantiomers from the racemic mixture is most effectively achieved using chiral chromatography.
-
Method : Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard. Columns containing derivatized cellulose or amylose are often effective for separating chiral alcohols.
-
Validation : The enantiomeric excess (e.e.) of the separated fractions must be determined, typically using analytical chiral HPLC or gas chromatography (GC). An e.e. of >99% is required for definitive biological comparison.
Comparative Biological Assays: Protocols and Rationale
The following sections provide detailed protocols to compare the biological activities of the (R)-isomer, (S)-isomer, and the racemic mixture.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4] A reduction in metabolic activity is indicative of cytotoxicity.
Experimental Workflow: Cytotoxicity Assessment
References
A Comparative Guide to Purity Assessment of 5-Methyl-5-hexen-2-ol: Titration vs. Spectroscopic Methods
In the landscape of pharmaceutical research and drug development, the purity of chemical entities is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 5-Methyl-5-hexen-2-ol, an unsaturated alcohol with potential applications as a synthetic intermediate, rigorous purity assessment is paramount. This guide provides an in-depth comparison of classical titration and modern spectroscopic techniques for determining the purity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to this compound and the Imperative of Purity
This compound is a chiral unsaturated alcohol with the molecular formula C7H14O.[1][2][3] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, presents unique challenges and opportunities for purity analysis. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact downstream applications and the safety profile of any resulting drug product.[4] Therefore, the choice of analytical methodology for purity determination is a critical decision in the development workflow.
This guide will explore two orthogonal approaches: traditional titration methods, which provide a quantitative measure of specific functional groups, and advanced spectroscopic techniques, which offer a comprehensive structural and quantitative overview of the compound and its potential impurities.
Section 1: Purity Determination by Titration
Titration remains a robust and cost-effective method for quantifying specific chemical functionalities. For this compound, two primary titration strategies are relevant: Karl Fischer titration for water content and redox or halogenation titration for the alkene and alcohol moieties.
Karl Fischer Titration: Quantifying Water Content
Water is a common impurity in organic compounds and can interfere with subsequent reactions or affect the stability of the final product. Karl Fischer (KF) titration is the gold standard for determining water content with high accuracy and precision.[5][6] The method is based on the reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and an alcohol.[6][7]
Principle of Karl Fischer Titration: The fundamental reaction involves the oxidation of sulfur dioxide by iodine, with water as the consuming reactant.[6] The endpoint is detected when an excess of iodine is present, which can be determined potentiometrically.[6] Both volumetric and coulometric KF titration methods are available, with coulometry being particularly suited for trace amounts of water.[5][6]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Apparatus: Automated Karl Fischer titrator with a platinum electrode.
-
Reagents: Standardized Karl Fischer reagent (one-component or two-component), anhydrous methanol or a suitable solvent.
-
Procedure: a. The titration vessel is filled with the solvent and pre-titrated to a dry endpoint to eliminate any residual water. b. A precisely weighed amount of the this compound sample is injected into the vessel. c. The sample is titrated with the Karl Fischer reagent until the endpoint is reached. d. The volume of titrant consumed is used to calculate the water content.[7]
Redox Titration: Assessing Alcohol Purity
The secondary alcohol group in this compound can be quantified using a redox titration. This typically involves oxidation of the alcohol to a ketone with a strong oxidizing agent, followed by back-titration of the excess oxidant.
Principle of Redox Titration for Alcohols: A known excess of an oxidizing agent, such as potassium dichromate in acidic solution, is reacted with the alcohol.[8][9][10] The unreacted dichromate is then determined by titrating it with a standard reducing agent, like ferrous ammonium sulfate.[9] The difference between the initial amount of oxidant and the amount remaining allows for the calculation of the alcohol content.
Experimental Protocol: Redox Back-Titration of this compound
-
Apparatus: Burette, pipettes, conical flasks.
-
Reagents: Standardized potassium dichromate solution, concentrated sulfuric acid, standardized ferrous ammonium sulfate solution, ferroin indicator.
-
Procedure: a. A precisely weighed sample of this compound is dissolved in a suitable solvent. b. A known excess of the standard potassium dichromate solution and sulfuric acid is added. The solution is heated to ensure complete oxidation of the alcohol.[9] c. After cooling, the excess dichromate is titrated with the standard ferrous ammonium sulfate solution using ferroin as an indicator. d. A blank titration without the alcohol sample is also performed to determine the initial amount of dichromate.[8]
Section 2: Purity Assessment by Spectroscopy
Spectroscopic methods provide a wealth of structural information and are indispensable for identifying and quantifying impurities. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can be used to confirm the identity of this compound and to detect and quantify impurities.
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The chemical shifts, integration values, and splitting patterns provide a detailed map of the molecule's structure. Impurities will present as additional, uncharacteristic peaks.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment.
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration to the sample, the absolute purity of this compound can be determined with high accuracy.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: A precisely weighed amount of this compound and a known amount of a suitable internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The integrals of specific, well-resolved peaks of the analyte and the internal standard are compared to calculate the purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3600 cm⁻¹) and the C=C stretch of the alkene (around 1640 cm⁻¹).[12] While not inherently quantitative for purity assessment in complex mixtures, it is an excellent tool for confirming the presence of the key functional groups and for identifying certain types of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[13] It is ideal for separating and identifying volatile impurities in a sample.[14]
Principle of GC-MS: The sample is vaporized and injected into a GC column, where components are separated based on their boiling points and interactions with the stationary phase.[13][15] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of each component. The area under each peak in the chromatogram is proportional to the amount of that component, allowing for quantitative analysis.[13]
Experimental Protocol: GC-MS for Impurity Profiling
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane). An internal standard may be added for quantitative analysis.
-
GC Separation: The sample is injected into the GC, and a suitable temperature program is used to separate the components.
-
MS Detection: The eluting components are analyzed by the mass spectrometer.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention times and peak areas of the main component and any impurities. The mass spectra of the impurity peaks are compared to spectral libraries for identification.
Comparative Analysis and Data Presentation
To provide a clear comparison, the following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Technique | Parameter Measured | Strengths | Limitations |
| Karl Fischer Titration | Water content | Highly accurate and specific for water.[5][6] | Only measures water content. |
| Redox Titration | Alcohol content | Cost-effective, quantitative. | Not specific if other oxidizable impurities are present. |
| ¹H NMR Spectroscopy | Structural integrity, quantitative purity (with internal standard) | Provides detailed structural information, highly accurate for quantification. | Requires expensive instrumentation, may not detect non-protonated impurities. |
| IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, good for initial screening. | Primarily qualitative, not suitable for complex mixtures. |
| GC-MS | Volatile impurities, quantitative analysis | Excellent separation and identification of volatile compounds, highly sensitive.[13][15] | Not suitable for non-volatile impurities, requires derivatization for some compounds. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for titration and spectroscopic analysis.
Caption: Workflow for Titration-Based Purity Assessment.
Caption: Workflow for Spectroscopic Purity Analysis.
Conclusion and Recommendations
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
For a comprehensive purity assessment, a combination of techniques is recommended.
-
Karl Fischer titration should be considered a mandatory test for water content.
-
GC-MS is the preferred method for identifying and quantifying volatile organic impurities.
-
Quantitative ¹H NMR provides the most accurate determination of the absolute purity of the main component and can quantify impurities with known structures.
-
Redox titration can serve as a cost-effective quality control method for routine checks of alcohol content, provided that potential interferences are well-characterized.
-
IR spectroscopy is a valuable tool for rapid identity confirmation.
By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure a thorough understanding of the purity profile of this compound, thereby safeguarding the quality and integrity of their research and development activities. The validation of these analytical methods according to regulatory guidelines, such as those from the ICH, is a critical step to ensure the reliability of the generated data.[16][17][18][19]
References
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- 9. seniorchem.com [seniorchem.com]
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A-778-2: Inter-laboratory Comparison of 5-Methyl-5-hexen-2-ol Analysis
Abstract: This guide presents a comprehensive inter-laboratory comparison for the quantitative analysis of 5-Methyl-5-hexen-2-ol, a volatile organic compound with increasing relevance in industrial and environmental sectors. We detail a robust study design involving ten participating laboratories and compare the performance of two prevalent analytical techniques: Static Headspace Gas Chromatography with Flame Ionization Detection (SHS-GC-FID) and Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS). This guide provides a detailed, step-by-step experimental protocol, a comparative analysis of the generated data, and evidence-based recommendations for selecting the most appropriate analytical method. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to achieve accurate and reproducible quantification of this compound.
Introduction
This compound is a C7 unsaturated alcohol that is gaining attention as a potential biomarker and a key intermediate in various chemical syntheses.[1] Its volatility and chemical structure present unique analytical challenges, making the establishment of standardized and reliable analytical methods paramount.[2][3] Accurate quantification is crucial for quality control in manufacturing processes, for monitoring its presence in environmental samples, and for its potential application in pharmaceutical research.
This guide addresses the critical need for a standardized approach by presenting a comprehensive inter-laboratory comparison. The study was designed to assess the precision, accuracy, and overall performance of two widely used analytical techniques for volatile organic compounds (VOCs): SHS-GC-FID and SHS-GC-MS.[2] The findings of this study provide a clear, data-driven framework for method selection and validation, ensuring the generation of high-quality, reproducible data across different laboratory settings.
Study Design and Rationale
The inter-laboratory study was designed to provide a "real-world" assessment of the analytical methods by including ten laboratories with varying levels of experience and instrumentation from different manufacturers. This approach allows for a robust evaluation of method transferability and potential sources of inter-laboratory variability.[4]
Participating Laboratories
Ten laboratories from academia, contract research organizations (CROs), and industrial quality control departments were recruited to participate in this study. Each laboratory was provided with identical sample sets and a detailed analytical protocol.
Analytical Techniques Under Comparison
The study focuses on two primary analytical techniques for the quantification of volatile compounds:
-
Static Headspace Gas Chromatography with Flame Ionization Detection (SHS-GC-FID): A robust and widely accessible technique known for its excellent quantitative performance for many volatile organic compounds.[5][6]
-
Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS): Offers the advantage of providing structural information, which aids in compound identification and can improve selectivity in complex matrices.[7][8]
The choice of static headspace sampling was based on its simplicity, minimal sample preparation requirements, and its effectiveness in transferring volatile analytes from the sample matrix to the gas chromatograph, thereby protecting the instrument from non-volatile components.[7][9][10][11]
Sample Preparation and Distribution
A certified reference material of this compound was used to prepare a stock solution in methanol. This stock solution was then used to fortify a benign matrix (polyethylene glycol) at two concentration levels: a low concentration (10 µg/g) and a high concentration (100 µg/g). Each participating laboratory received three replicate samples at each concentration level, along with a blank matrix sample.
Experimental Protocols
To ensure consistency and minimize variability arising from procedural differences, a detailed, step-by-step protocol was provided to all participating laboratories.
SHS-GC-FID Protocol
-
Sample Preparation: Accurately weigh approximately 1.0 g of the provided sample into a 20 mL headspace vial.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (n-butanol in methanol, 100 µg/mL).
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
Incubation: Place the vial in the autosampler tray and incubate at 80°C for 20 minutes to allow for equilibration of this compound between the sample and the headspace.[12]
-
Injection: Automatically inject 1 mL of the headspace into the GC-FID system.
-
GC-FID Conditions:
-
Inlet Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: 40°C for 2 minutes, then ramp to 240°C at 10°C/minute, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 280°C
-
SHS-GC-MS Protocol
The sample preparation and incubation steps are identical to the SHS-GC-FID protocol.
-
Injection: Automatically inject 1 mL of the headspace into the GC-MS system.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: 40°C for 2 minutes, then ramp to 240°C at 10°C/minute, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 260°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-200
-
Data Analysis and Results
The quantitative data from all participating laboratories were collected and statistically analyzed to assess the performance of each analytical method.
Data Presentation
The following tables summarize the key performance metrics for the analysis of this compound at both low and high concentration levels.
Table 1: Inter-laboratory Comparison Data for this compound at Low Concentration (10 µg/g)
| Laboratory | SHS-GC-FID (µg/g) | SHS-GC-MS (µg/g) |
| 1 | 9.8 | 10.1 |
| 2 | 10.2 | 10.5 |
| 3 | 9.5 | 9.8 |
| 4 | 10.5 | 10.9 |
| 5 | 9.9 | 10.3 |
| 6 | 10.1 | 10.6 |
| 7 | 9.7 | 10.0 |
| 8 | 10.3 | 10.7 |
| 9 | 9.6 | 9.9 |
| 10 | 10.4 | 10.8 |
| Mean | 10.0 | 10.36 |
| Std. Dev. | 0.35 | 0.39 |
| RSD (%) | 3.5% | 3.8% |
Table 2: Inter-laboratory Comparison Data for this compound at High Concentration (100 µg/g)
| Laboratory | SHS-GC-FID (µg/g) | SHS-GC-MS (µg/g) |
| 1 | 99.2 | 101.5 |
| 2 | 101.5 | 103.2 |
| 3 | 98.5 | 100.8 |
| 4 | 102.1 | 104.1 |
| 5 | 99.8 | 102.0 |
| 6 | 100.7 | 102.8 |
| 7 | 98.9 | 101.2 |
| 8 | 101.8 | 103.7 |
| 9 | 98.3 | 100.5 |
| 10 | 102.5 | 104.5 |
| Mean | 100.33 | 102.43 |
| Std. Dev. | 1.52 | 1.45 |
| RSD (%) | 1.5% | 1.4% |
Discussion and Interpretation
The results of this inter-laboratory comparison provide valuable insights into the performance of SHS-GC-FID and SHS-GC-MS for the analysis of this compound.
Method Performance Comparison
Both analytical techniques demonstrated excellent performance, with low relative standard deviations (RSDs) across the ten participating laboratories. This indicates that both methods are robust and reproducible for the quantification of this compound.
At the low concentration level (10 µg/g), the SHS-GC-FID method exhibited slightly better precision with an RSD of 3.5% compared to 3.8% for the SHS-GC-MS method. However, this difference is not statistically significant. At the high concentration level (100 µg/g), the precision of both methods was comparable, with RSDs of 1.5% and 1.4% for SHS-GC-FID and SHS-GC-MS, respectively.
Causality of Experimental Choices
The selection of static headspace was a deliberate choice to minimize sample preparation and potential for analyte loss.[9][12] The incubation temperature and time were optimized to ensure complete volatilization of this compound from the matrix and to reach equilibrium in the headspace vial.[12] The use of an internal standard is crucial for correcting for variations in injection volume and detector response, thereby improving the accuracy and precision of the analysis.[13]
Trustworthiness and Self-Validating Systems
The inclusion of quality control checks, such as the analysis of a blank matrix sample and the use of a certified reference material for sample fortification, ensures the trustworthiness of the generated data. A well-defined protocol with clear system suitability criteria (e.g., peak shape, resolution) further establishes a self-validating system. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[14]
Recommendations and Best Practices
Based on the findings of this inter-laboratory comparison, the following recommendations are provided:
-
For routine quality control applications where high throughput and cost-effectiveness are priorities, SHS-GC-FID is the recommended method. It provides excellent accuracy and precision for the quantification of this compound.
-
For applications requiring unambiguous identification of this compound, especially in complex matrices or during method development, SHS-GC-MS is the preferred technique. The mass spectral data provides an additional layer of confirmation.
-
Strict adherence to a well-defined and validated protocol is essential to ensure inter-laboratory reproducibility. This includes consistent sample preparation, instrument calibration, and data analysis procedures.
-
The use of a suitable internal standard is highly recommended to improve the accuracy and precision of the analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of Method Performance
Caption: Logical relationship of the performance characteristics of the analytical methods.
References
- 1. This compound | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]
- 3. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 8. brjac.com.br [brjac.com.br]
- 9. agilent.com [agilent.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Principles of Headspace Analysis | SCION Instruments [scioninstruments.com]
- 13. sandiego.gov [sandiego.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Derivatization Agents for the GC Analysis of Chiral Alcohols
In the realms of pharmaceutical development, fragrance creation, and natural product chemistry, the ability to accurately determine the enantiomeric composition of chiral alcohols is paramount. The distinct pharmacological or olfactory properties of enantiomers demand robust analytical methods. Gas chromatography (GC) stands as a powerful tool for this purpose, but the inherent similarity of enantiomers often requires a chemical modification step—derivatization—to enable their separation and analysis.
This guide provides an in-depth comparison of common derivatization agents for the GC analysis of chiral alcohols. Moving beyond a simple listing of reagents, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
The Core Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties like boiling point and polarity.[1][2] This makes their separation on standard (achiral) GC columns impossible.[1] Analysts employ two primary strategies to overcome this:
-
Direct Method: Utilizing a chiral stationary phase (CSP) in the GC column. These phases, often based on cyclodextrin derivatives, create a chiral environment that interacts differently with each enantiomer, allowing for direct separation.[2]
-
Indirect Method: Chemically converting the enantiomeric pair into diastereomers using a chiral derivatizing agent (CDA).[3][4] Diastereomers have different physical properties and can be readily separated on conventional, achiral GC columns.[1][5]
Even when using a direct method with a chiral column, derivatization is often necessary to improve the chromatographic properties of the alcohol. This is known as achiral derivatization , and its goal is to increase volatility and thermal stability, and to improve peak shape.[6][7]
The Principle of Chiral Derivatization
The logic behind the indirect method is elegant in its simplicity. A racemic mixture of a chiral alcohol, consisting of (R)- and (S)-enantiomers, is reacted with a single, pure enantiomer of a chiral derivatizing agent, for example, the (R')-enantiomer. This reaction creates a new mixture of diastereomers: (R-R') and (S-R'). Because these diastereomers are no longer mirror images, they exhibit different physical properties, enabling their separation by standard chromatography.[1][3]
Major Classes of Derivatizing Agents for Alcohols
The modification of an alcohol's hydroxyl group (-OH) is the key to successful derivatization. This active hydrogen is the primary site for reaction.[4] The three main reaction types are acylation, silylation, and alkylation.[8]
Acylation Reagents
Acylation is a widely used technique that converts alcohols into their corresponding esters.[7] This transformation reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.[7]
-
Achiral Acylating Agents: These are used to improve chromatographic performance on chiral columns.
-
Acid Anhydrides (e.g., Acetic Anhydride, Trifluoroacetic Anhydride - TFAA): These are highly reactive and effective.[9] Fluorinated anhydrides like TFAA are particularly valuable as they introduce fluorine atoms into the molecule, which significantly enhances the signal for an Electron Capture Detector (ECD), enabling trace-level analysis.[10]
-
Causality: The conversion of the polar -OH group to a less polar ester group minimizes hydrogen bonding interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Trustworthiness Note: A critical consideration is the potential for racemization under harsh conditions. For instance, one study found that while derivatization with acetic acid caused no isomerization, partial isomerization was detected with the more reactive trifluoroacetic acid.[7][11][12] Furthermore, acidic byproducts are formed which must be removed before injection to prevent damage to the GC column.[10]
-
-
Chiral Acylating Agents (CDAs): These are enantiomerically pure reagents used to form diastereomers for separation on achiral columns.
-
Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is a classic and reliable CDA.[3] It reacts readily with alcohols to form stable diastereomeric esters (Mosher's esters) that are often well-resolved by GC.[3][13] The lack of a proton at the chiral center (the α-carbon) prevents racemization during the derivatization reaction.[3]
-
N-(Trifluoroacetyl)-L-prolyl chloride (TPC): This reagent is another effective choice for converting alcohols and amines into volatile diastereomeric derivatives suitable for GC analysis.[1]
-
Silylation Reagents
Silylation is the most common derivatization method in GC, valued for its simplicity and effectiveness.[14] The reaction involves replacing the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[14][15]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[6] For sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the reagent.[6][16]
-
Primary Purpose: Silylation is an achiral derivatization. Its purpose is to decrease the polarity and increase the volatility and thermal stability of the alcohol for analysis on a chiral column.[14][15]
-
Causality: The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[6] This high reactivity with alcohols makes it an excellent choice for this class of compounds.
-
Trustworthiness Note: Silylation reagents and their resulting TMS-ether derivatives are highly sensitive to moisture and can be easily hydrolyzed.[14] Therefore, all glassware and solvents must be scrupulously dry to ensure a complete and successful reaction.[9]
Comparative Analysis of Key Derivatization Agents
The selection of an appropriate agent is a critical decision based on the analytical goals and the nature of the analyte.
| Agent/Reagent Class | Type | Primary Purpose | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Achiral Acylation | Improve volatility and peak shape | Heat (e.g., 100°C), Iodine catalyst | Simple, readily available reagent, stable derivatives.[7][17] | Less volatile than fluorinated derivatives. |
| TFAA | Achiral Acylation | Improve volatility, enhance ECD signal | Room temp or gentle heat (40°C) | Highly volatile derivatives, excellent for trace analysis with ECD.[9][10][15] | Forms acidic byproducts, potential for racemization.[7][11] |
| Mosher's Acid-Cl | Chiral Acylation | Diastereomer formation | Room temp, pyridine or other base | Reliable, stable derivatives, no racemization at α-carbon.[3] | Reagent is expensive, byproducts must be removed. |
| BSTFA / MSTFA | Achiral Silylation | Improve volatility and thermal stability | Gentle heat (e.g., 60°C) | Highly effective, very volatile derivatives, clean reaction byproducts.[6] | Reagents and derivatives are moisture sensitive.[14] |
Experimental Protocols & Methodologies
A robust protocol is self-validating. The reasoning behind each step is explained to provide a framework for adaptation and troubleshooting.
Protocol 1: Achiral Acetylation of a Secondary Alcohol for Chiral GC Analysis
This method, adapted from Oromí-Farrús et al.[7], uses a simple and efficient iodine-catalyzed procedure for improving the chromatography of a chiral alcohol on a chiral column (e.g., a cyclodextrin-based column).
Objective: To convert a chiral alcohol to its more volatile and less polar acetate ester, thereby improving peak shape and resolution on a chiral stationary phase.
Causality: Iodine acts as a mild Lewis acid catalyst to activate the acylation reaction.[17] Using near-equimolar amounts of reactants under solvent-free conditions makes this a green and efficient method.[7][11]
Step-by-Step Methodology:
-
Preparation: In a 3 mL amber screw-cap vial, combine the chiral alcohol (e.g., 2-heptanol, ~2 mmol), acetic acid (3 mmol), and a catalytic amount of iodine (0.06 mmol).
-
Rationale: An amber vial protects from light, which could potentially initiate side reactions. A slight excess of the acetic acid ensures the reaction goes to completion.
-
-
Reaction: Tightly seal the vial and place it in a heating block or oil bath set to 100°C. Stir the mixture for 24 to 48 hours.
-
Rationale: Heating provides the necessary activation energy. The reaction time should be optimized for the specific alcohol; less hindered primary alcohols may react faster than bulky secondary or tertiary alcohols.
-
-
Workup: After the reaction period, allow the vial to cool to room temperature. Add 1 mL of a suitable solvent like dichloromethane to dissolve the product mixture.
-
Rationale: Dichloromethane is a common solvent for GC sample preparation due to its volatility and ability to dissolve a wide range of organic compounds.
-
-
Analysis: Filter the resulting solution through a small plug of glass wool or a syringe filter to remove any particulate matter. The filtrate is now ready for direct injection into a gas chromatograph equipped with a chiral stationary phase column.
-
Rationale: Filtering prevents non-volatile materials from contaminating the GC inlet and column. This simple workup is an advantage of the method, as no byproducts need to be removed.[7]
-
Protocol 2: Chiral Derivatization with (R)-Mosher's Acid Chloride for Achiral GC Analysis
This protocol outlines the classic Mosher's ester formation to determine the enantiomeric excess of a chiral alcohol by separating the resulting diastereomers on a standard, non-chiral GC column.
Objective: To convert a racemic alcohol into a pair of diastereomeric esters whose relative abundance, corresponding to the original enantiomeric excess, can be quantified.
Causality: The highly reactive acid chloride (MTPA-Cl) readily reacts with the alcohol's nucleophilic hydroxyl group. A non-nucleophilic base like pyridine is used both as a solvent and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3]
Step-by-Step Methodology:
-
Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol sample (~5 mg) in 0.5 mL of anhydrous pyridine.
-
Rationale: Anhydrous conditions are crucial as MTPA-Cl will react readily with any water present, consuming the reagent and reducing the yield of the desired ester.
-
-
Derivatization: Add a slight excess of (R)-MTPA-Cl (~10 mg, ~1.2 equivalents) to the solution. Seal the vial and stir the mixture at room temperature for 1-4 hours, or until the reaction is complete (monitored by TLC or a pilot GC run).
-
Rationale: A slight excess of the derivatizing agent ensures complete conversion of the alcohol. The reaction is typically fast at room temperature.
-
-
Quenching and Extraction: Carefully add 1 mL of dilute aqueous HCl to the reaction vial to quench any remaining MTPA-Cl and to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate (2 x 2 mL).
-
Rationale: The acidic quench converts the pyridine into its water-soluble pyridinium salt, facilitating its removal from the organic product layer.
-
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining Mosher's acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: This washing sequence removes all acidic and basic impurities, ensuring a clean sample for analysis. Drying removes residual water, which is incompatible with many GC columns.
-
-
Analysis: Carefully evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) and inject it into a GC equipped with a standard achiral column (e.g., a DB-5 or HP-5ms).
-
Rationale: The two diastereomeric esters will have different retention times, allowing for their separation and quantification by integrating the respective peak areas.
-
Conclusion: A Strategic Choice
The selection of a derivatization agent is not a one-size-fits-all decision. It is a strategic choice dictated by the analytical objective, the chemical nature of the alcohol, and the instrumentation available.
-
For improving chromatography on a chiral column , achiral derivatization via silylation (e.g., with BSTFA) offers a fast and effective route for increasing volatility, though moisture sensitivity is a key consideration. Achiral acylation (e.g., with acetic anhydride) provides more stable derivatives.
-
For separating enantiomers on a standard achiral column , chiral derivatization is required. Mosher's acid chloride remains a gold standard, providing reliable formation of diastereomers that are typically well-resolved.
Ultimately, the most trustworthy results come from a well-understood and optimized protocol. By understanding the causality behind each step—from reagent choice to reaction conditions—researchers can develop robust, validated methods for the accurate chiral analysis of alcohols, ensuring the scientific integrity of their findings.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. gcms.cz [gcms.cz]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. gcms.cz [gcms.cz]
- 11. repositori.udl.cat [repositori.udl.cat]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. individual.utoronto.ca [individual.utoronto.ca]
- 14. Silylation Reagents - Regis Technologies [registech.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for Trace Impurity Detection
In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of drug products. The evolution of analytical technology continually presents new methods that promise enhanced sensitivity, specificity, and efficiency in detecting trace-level impurities. However, the adoption of any new analytical procedure is contingent upon a rigorous validation process to demonstrate its suitability for the intended purpose.[1][2] This guide provides an in-depth comparison of a novel analytical method against a traditional approach for the detection of trace impurities, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]
The Imperative for Rigorous Validation
The objective of validating an analytical procedure is to confirm that it is suitable for its intended use.[1][2] For trace impurity analysis, this means the method must be able to reliably detect, quantify, and identify impurities at levels that are critical to product quality and patient safety. This guide will walk through the validation of a hypothetical "New Method," a state-of-the-art Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), and compare its performance against a "Traditional Method," a standard High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While HPLC-UV is a workhorse in quality control laboratories, it can have limitations in sensitivity and specificity, especially with impurities that lack a strong chromophore or co-elute with other components.[7][8] The New Method (UHPLC-MS) is proposed to overcome these challenges, offering higher resolution, faster analysis times, and the mass-based information necessary for definitive impurity identification.[7][9][10]
The Validation Workflow: A Structured Approach
A comprehensive validation protocol encompasses several key performance characteristics. The relationship and typical sequence of these validation experiments are crucial for an efficient and logical process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. uspbpep.com [uspbpep.com]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Stationary Phases for Alcohol Separation
For researchers, scientists, and professionals in drug development, the precise separation of alcohol enantiomers is a critical analytical challenge. The biological activity of chiral molecules can differ significantly between enantiomers, making accurate enantiomeric excess determination and purification essential. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose[1][2]. This guide provides an in-depth performance comparison of the most prevalent CSPs for alcohol separation, grounded in experimental data and practical insights to inform your method development.
The Foundation of Chiral Recognition in HPLC
The separation of enantiomers via chiral HPLC hinges on the formation of transient diastereomeric complexes between the analyte and the chiral selector, which is immobilized on the stationary phase[1][3]. The differential stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The choice of CSP is paramount, as the mechanism of interaction varies significantly between different phase types[4]. For alcohols, the key interactions often involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.
This guide will focus on three major classes of CSPs renowned for their efficacy in resolving alcohol enantiomers:
-
Polysaccharide-Based CSPs
-
Cyclodextrin-Based CSPs
-
Protein-Based CSPs
We will delve into the performance characteristics of each, supported by comparative data and detailed experimental protocols.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Derivatives of cellulose and amylose, particularly their phenylcarbamate derivatives, are the most powerful and versatile CSPs, capable of resolving approximately 90% of all chiral compounds[5]. Their widespread success is attributed to a combination of hydrogen bonding, π-π interactions, and steric effects, which are governed by the helical structure of the polysaccharide backbone[6][7].
Mechanism of Chiral Recognition
The chiral recognition mechanism on polysaccharide CSPs involves the analyte fitting into chiral grooves or cavities on the polymer structure[7][8]. The carbamate groups on the derivatives are crucial interaction sites, providing hydrogen bonding opportunities with the hydroxyl and amino groups of the analyte, while the phenyl groups allow for π-π stacking with aromatic analytes[5][8]. The helical structure of amylose and the more linear structure of cellulose result in different spatial arrangements of these interaction sites, often leading to complementary separation profiles[7][9].
Figure 1: Chiral recognition on polysaccharide CSPs.
Performance Comparison: Amylose vs. Cellulose Derivatives
Amylose and cellulose-based CSPs often exhibit complementary selectivity. An analyte that is poorly resolved on a cellulose-based column may be well-resolved on an amylose-based one, and vice versa[9]. Amylose phases, with their helical structure, can create more complex chiral environments, sometimes leading to superior recognition[6].
Immobilized vs. Coated Phases: A significant advancement in polysaccharide CSPs is the development of immobilized phases. While traditional coated phases are physically adsorbed onto the silica support, immobilized phases are chemically bonded[7]. This covalent linkage provides enhanced robustness and allows for the use of a wider range of organic solvents, including those prohibited for coated phases like THF, chloroform, and ethyl acetate, thereby expanding method development possibilities[8][10]. While coated phases may sometimes offer slightly better initial performance, the expanded solvent choice for immobilized phases can often overcome this limitation[6].
Table 1: Performance Data for Alcohol Separation on Polysaccharide CSPs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.25 | 2.80 | [11] |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.18 | 2.10 | [11] |
| trans-δ-Lactam intermediate | Chiralpak® IA (Immobilized Amylose) | n-Hexane/Isopropanol (90:10, v/v) | 1.56 | 4.28 | [12] |
| trans-δ-Lactam intermediate | Chiralpak® IC (Immobilized Cellulose) | n-Hexane/Isopropanol (90:10, v/v) | 1.26 | 2.22 | [12] |
| Prilocaine | Chiralpak® IB (Immobilized Cellulose) | n-Hexane/Isopropanol + 0.1% DEA | ~Baseline | Not specified | [13] |
| Prilocaine | Chiralpak® IC (Immobilized Cellulose) | n-Hexane/Isopropanol + 0.1% DEA | Baseline | Not specified | [13] |
Data synthesized from multiple sources. Performance may vary based on specific HPLC system and conditions.
Cyclodextrin-Based CSPs: Shape Selectivity through Inclusion
Cyclodextrin-based CSPs are another major class of chiral selectors, functioning through an inclusion complexation mechanism[4][14]. Native or derivatized cyclodextrins (CDs), which are cyclic oligosaccharides, are immobilized onto a silica support[14][15]. The hydrophobic inner cavity and hydrophilic outer surface of the CD molecule allow it to encapsulate parts of the analyte molecule, primarily the nonpolar moieties.
Mechanism of Chiral Recognition
Chiral recognition on CD-based CSPs is primarily driven by the differential fit of the enantiomers into the cyclodextrin cavity. Secondary interactions, such as hydrogen bonding between the analyte's functional groups (like the hydroxyl group of an alcohol) and the hydroxyl or other derivative groups on the rim of the CD, fine-tune the separation[4]. The size of the cyclodextrin (α-, β-, or γ-CD) determines the cavity dimensions and thus which analytes can be effectively included[4].
Figure 2: Chiral recognition on cyclodextrin CSPs.
Performance Characteristics
CD-based CSPs are highly effective for separating aromatic alcohols and other molecules with a hydrophobic region that can fit within the cavity[16][17]. They can be operated in normal-phase, polar organic, and reversed-phase modes, offering significant flexibility. In reversed-phase mode, using aqueous-organic mobile phases, these columns are particularly stable and useful for a wide range of pharmaceutical analyses[17]. The derivatization of the cyclodextrin hydroxyl groups (e.g., with phenylcarbamates) can significantly enhance enantioselectivity by introducing additional interaction sites[17].
Table 2: Performance Data for Alcohol Separation on Cyclodextrin-Based CSPs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Key Finding | Reference |
| Aromatic Alcohols | Perphenylcarbamated β-CD CSP | Normal Phase | Good Separation | Effective for aromatic alcohols. | [17] |
| Flavonoids, Aromatic Alcohols | Per(3-chloro-4-methyl)phenylcarbamate-β-CD CSP | Polar Organic & Normal Phase | High (Rs > 10 for flavonoids) | High resolution achieved in polar organic mode. | [16] |
| Various Racemates | Triazole-bridged duplex CD-CSP | HPLC | Good Enantioseparation | Novel immobilization chemistry shows promise. | [16] |
Data synthesized from multiple sources. Performance may vary based on specific HPLC system and conditions.
Protein-Based CSPs: Mimicking Biological Selectivity
Protein-based CSPs utilize the inherent stereoselectivity of biological macromolecules. Proteins such as human serum albumin (HSA), bovine serum albumin (BSA), α1-acid glycoprotein (AGP), and enzymes are immobilized on silica to create a chiral stationary phase[18][19][20].
Mechanism of Chiral Recognition
Separation on protein-based CSPs relies on the complex three-dimensional structure of the protein, which creates specific binding sites. Chiral recognition is a multifactorial process involving a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions[18][19]. These columns are particularly advantageous because they can often separate a broad range of chiral compounds without the need for derivatization and are highly compatible with aqueous mobile phases, making them suitable for LC-MS applications and the analysis of biological samples[18][19].
Performance Characteristics
The main advantages of protein-based CSPs are their broad applicability and their use in reversed-phase conditions, which are often preferred for their robustness and compatibility with mass spectrometry[19]. However, they can suffer from lower loading capacities and may be less stable to harsh organic solvents or extreme pH conditions compared to polysaccharide or cyclodextrin phases[19]. Their primary use is therefore in analytical-scale, rather than preparative, separations[19].
Table 3: General Characteristics of Protein-Based CSPs for Chiral Separations
| CSP Type | Common Analytes | Typical Mobile Phase | Advantages | Limitations | Reference |
| Albumin (HSA, BSA) | Acidic compounds (e.g., warfarin) | Aqueous buffers with organic modifier | Broad selectivity, direct injection of aqueous samples. | Sensitive to mobile phase composition, lower efficiency. | [19] |
| α1-Acid Glycoprotein (AGP) | Basic and neutral drugs | Aqueous buffers with organic modifier | Complementary selectivity to albumin phases. | Lower loading capacity. | [20] |
| Enzymes (e.g., Trypsin) | Amino acid derivatives | Aqueous buffers | High specificity for certain substrates. | Limited range of applicability. | [18] |
Experimental Protocol: A Practical Approach to Method Development
A systematic screening approach is the most efficient way to identify a suitable CSP and mobile phase for a novel chiral alcohol separation[4][21].
Step 1: Initial Column and Mobile Phase Screening
The goal of the initial screen is to find a "hit"—any degree of separation. It is recommended to screen a set of complementary columns.
-
Column Selection : A typical primary screening set includes:
-
An amylose-based column (e.g., Chiralpak® IA or AD-H)
-
A cellulose-based column (e.g., Chiralcel® OD-H or Chiralpak® IB)
-
Optionally, a cyclodextrin or protein-based column if initial screens fail or if specific analyte properties suggest their suitability.
-
-
Mobile Phase Selection :
-
Normal Phase (for Polysaccharide CSPs) : Screen with two primary mobile phase systems[4]:
-
n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v)
-
n-Hexane / Ethanol (EtOH) (e.g., 90:10, v/v)
-
-
Polar Organic Mode (for Polysaccharide & CD CSPs) : Screen with pure methanol and/or ethanol[22].
-
Reversed Phase (for Protein & CD CSPs) : Screen with an aqueous buffer (e.g., 20 mM ammonium bicarbonate) and an organic modifier like acetonitrile or methanol[23].
-
Additives : For acidic or basic alcohols, add 0.1% of a corresponding modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) to the mobile phase to improve peak shape[4].
-
Figure 3: Workflow for chiral method development.
Step 2: Method Optimization
Once a promising CSP/mobile phase combination is identified, optimize the separation by systematically adjusting parameters to achieve a resolution (Rs) of ≥ 1.5.
-
Adjust Alcohol Modifier Concentration : In normal phase, decreasing the percentage of the alcohol modifier (e.g., from 10% to 5% IPA) will generally increase retention times and improve resolution, but may also broaden peaks[24]. Conversely, increasing the alcohol content will shorten the analysis time, potentially at the cost of resolution[24].
-
Change Alcohol Modifier Type : The type of alcohol used as a modifier can have a profound effect on selectivity[25]. If separation is poor with IPA, try EtOH or other alcohols. The steric hindrance and polarity of the alcohol can alter the interactions between the analyte and the CSP[24][25].
-
Flow Rate and Temperature : Adjusting the flow rate (typically 0.5-1.5 mL/min for analytical columns) can impact efficiency. Changing the column temperature can affect the thermodynamics of the chiral recognition process and may improve or worsen the separation[17].
Step 3: Data Analysis and Validation
Calculate the key chromatographic parameters to quantify the performance of the separation.
-
Separation Factor (α) : α = k₂ / k₁, where k₁ and k₂ are the retention factors of the first and second eluting enantiomers, respectively. An α value > 1 is required for any separation.
-
Resolution (Rs) : Rs = 2(tR₂ - tR₁) / (w₁ + w₂), where tR is the retention time and w is the peak width at the base. A resolution of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification[11].
Conclusion
The selection of a chiral stationary phase for alcohol separation is a multifaceted decision that depends on the specific structure of the analyte. Polysaccharide-based CSPs represent the first line of approach due to their broad applicability and the complementary nature of amylose and cellulose derivatives. The advent of immobilized polysaccharide phases has further enhanced their utility by expanding the range of compatible solvents. Cyclodextrin and protein-based CSPs offer alternative selectivity mechanisms that can be decisive for analytes that are difficult to resolve on polysaccharide phases. A systematic screening strategy, followed by logical optimization of the mobile phase, is the most reliable path to developing a robust and efficient method for the chiral separation of alcohols.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. Recent Trends in Chiral Separations on Immobilized Polysaccharide...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. HPLC enantioseparation on cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ymc.co.jp [ymc.co.jp]
- 22. real.mtak.hu [real.mtak.hu]
- 23. researchgate.net [researchgate.net]
- 24. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 5-Methyl-5-hexen-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational and safety plan for 5-Methyl-5-hexen-2-ol (CAS No. 50551-88-7), a combustible and irritant liquid. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and precision in your laboratory.
Hazard Analysis: Understanding the Risks of this compound
This compound is a versatile intermediate in organic synthesis. However, its chemical properties necessitate careful handling to mitigate potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Expert Insight: The presence of both a hydroxyl group and a double bond in the structure of this compound contributes to its reactivity and potential for irritation. The flashpoint of this compound is approximately 61.6°C (143°F), classifying it as a combustible liquid.[3] This means that while it is not as easily ignited as flammable liquids, it still poses a significant fire risk, especially when heated or in the presence of an ignition source.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following recommendations are based on established safety standards for handling combustible and irritant organic compounds.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields or Goggles: These are mandatory to protect against splashes. Standard prescription glasses are not a substitute for proper safety eyewear. In situations with a higher risk of splashing, chemical splash goggles are required.
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against accidental skin contact and in the event of a small fire. Ensure the lab coat is fully buttoned.
-
-
Respiratory Protection:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Respirator: If work must be performed outside of a fume hood or if there is a potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Safe Handling Procedures: A Step-by-Step Workflow
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Preparation
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.
-
Gather Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly.
Handling
-
Don PPE: Put on all required personal protective equipment.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Never use an open flame.
Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan outlined below.
-
Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Caption: Step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, concise emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Small Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Storage and Disposal Plan: Responsible Chemical Management
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Flammable liquid storage cabinets are recommended.
Disposal
Disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Combustible, Irritant).
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed protocols, you can ensure a safe and productive research environment when working with this compound. Remember that safety is a shared responsibility, and a thorough understanding of the chemicals you work with is the foundation of a strong safety culture.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
